molecular formula C27H28N8O9 B8115023 Folate-PEG1-mal

Folate-PEG1-mal

Cat. No.: B8115023
M. Wt: 608.6 g/mol
InChI Key: BJHACKFMUSRLKU-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Folate-PEG1-mal is a heterobifunctional reagent specifically designed for the conjugation of folate to other molecules, such as proteins, peptides, or nanoparticles [1] . This conjugate is comprised of three key elements: a folate group, a short polyethylene glycol (PEG) spacer, and a maleimide (Mal) functional group. The folate moiety serves as a targeting ligand for the folate receptor, which is overexpressed on the surface of many cancer cells, enabling receptor-mediated endocytosis and active targeting of drug delivery systems to tumor tissue [2] [4] . The maleimide group is highly reactive and selectively forms stable thioether bonds with free thiol (cysteine) groups on biomolecules, providing a robust method for bioconjugation [1] . The integrated PEG linker, in this case a single unit (PEG1), acts as a hydrophilic spacer that improves the solubility and stability of the resulting conjugate in biological fluids. It also helps to reduce potential steric hindrance, ensuring that both the folate and maleimide groups remain accessible for binding and conjugation [1] . This reagent is widely used in the creation of targeted therapeutics, including antibody-drug conjugates (ADCs), folate-targeted polymer-drug conjugates, and PROTACs (Proteolysis Targeting Chimeras) [3] . This compound is supplied as a white to off-white powder that is soluble in polar solvents like DMSO, DMF, or ethanol, and should be stored dry and protected from light at -20°C to maintain stability [1] . This product is for research use only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(2S)-2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]oxy-5-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethylamino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N8O9/c28-27-33-23-22(24(39)34-27)32-17(14-31-23)13-30-16-3-1-15(2-4-16)26(42)44-18(25(40)41)5-6-19(36)29-9-11-43-12-10-35-20(37)7-8-21(35)38/h1-4,7-8,14,18,30H,5-6,9-13H2,(H,29,36)(H,40,41)(H3,28,31,33,34,39)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHACKFMUSRLKU-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC(CCC(=O)NCCOCCN2C(=O)C=CC2=O)C(=O)O)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)O[C@@H](CCC(=O)NCCOCCN2C(=O)C=CC2=O)C(=O)O)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N8O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of Folate-PEG1-mal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Folate-PEG1-mal is a heterobifunctional molecule meticulously designed for targeted drug delivery and bioconjugation. Its structure is a composite of three distinct chemical entities: a targeting moiety (folate), a spacer (polyethylene glycol), and a reactive group (maleimide). This guide provides a detailed examination of its molecular architecture.

Core Components and Linkages

The structure of this compound is defined by the covalent linkage of its three principal components:

  • Folate: The folate moiety is derived from folic acid (Vitamin B9).[1][2][3][4][5] It functions as the targeting ligand, selectively binding to the folate receptor, which is often overexpressed on the surface of various cancer cells. The connection to the PEG linker typically occurs through one of the carboxyl groups of the glutamic acid residue of folic acid.

  • PEG1 Linker: This refers to a single, short-chain polyethylene glycol (PEG) unit. PEG linkers, in general, are known for their biocompatibility, water solubility, and ability to act as flexible spacers. In this molecule, the "PEG1" designation indicates a specific, short ethylene glycol chain that separates the folate targeting group from the reactive maleimide. This spacing is crucial to ensure that both the folate and maleimide moieties can function without steric hindrance.

  • Maleimide: The maleimide group is a reactive functional group that readily and specifically forms a stable covalent bond with sulfhydryl (thiol) groups, such as those found on cysteine residues in proteins. This makes it an invaluable tool for conjugating the folate-PEG construct to antibodies, peptides, or other therapeutic molecules.

The linkage between these components is what defines the final structure and functionality of this compound. The folic acid is connected to the PEG linker, which in turn is connected to the maleimide group.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
Molecular Formula C27H29N9O8
Molecular Weight 607.58 g/mol
Purity > 96%

Structural Representation

The logical relationship between the components of this compound can be visualized as a linear sequence of functional units, each with a specific role in the overall action of the molecule.

Folate Folate (Targeting Moiety) PEG1 PEG1 Linker (Spacer) Folate->PEG1 Covalent Bond Maleimide Maleimide (Reactive Group) PEG1->Maleimide Covalent Bond

Functional components of this compound.

A more detailed chemical structure diagram illustrates the precise atomic connectivity of the molecule. This representation is based on the known structures of folic acid, a short PEG linker, and a maleimide group, connected in a chemically logical fashion.

Chemical structure of this compound.

Experimental Protocols

While this guide focuses on the structure of this compound, researchers utilizing this molecule would typically engage in several key experimental workflows. The synthesis of such a molecule generally involves a multi-step process where folic acid is first activated and reacted with an amino-terminated PEG linker, followed by the reaction of the other end of the PEG linker with a maleimide precursor.

A general workflow for the conjugation of this compound to a thiol-containing biomolecule is outlined below.

cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Product FolatePEGMal This compound in buffer (pH 6.5-7.5) Incubation Incubation (Room Temperature, 1-2 hours) FolatePEGMal->Incubation Biomolecule Thiol-containing Biomolecule (e.g., Protein) Biomolecule->Incubation Purification Purification (e.g., Size Exclusion Chromatography) Incubation->Purification Conjugate Folate-PEG-Biomolecule Conjugate Purification->Conjugate

Conjugation workflow using this compound.

It is imperative for researchers to optimize specific reaction conditions such as pH, temperature, and stoichiometry based on the particular biomolecule being conjugated.

References

A Technical Guide to the Mechanism of Action of Folate-PEG-Maleimide in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the mechanism of action of Folate-Polyethylene Glycol-Maleimide (Folate-PEG-Mal) as a heterobifunctional linker in targeted drug delivery systems. It details the roles of each component, the process of receptor-mediated endocytosis, and the methodologies used to evaluate the efficacy of these targeted conjugates.

Core Principles of the Folate-PEG-Mal System

The Folate-PEG-Mal linker is a tripartite system designed to selectively deliver therapeutic payloads, such as cytotoxic drugs or imaging agents, to cells that overexpress the folate receptor (FR). This is a common characteristic of various cancer cells, including those in ovarian, lung, breast, and kidney cancers.[1][2] The linker's efficacy is derived from the distinct functions of its three components:

  • Folate (The Targeting Ligand): Folic acid, a B vitamin, serves as the targeting moiety. It has a high affinity for the folate receptor, enabling the specific recognition and binding of the drug conjugate to the surface of cancer cells.[2][3] This specificity is crucial for minimizing off-target effects and reducing the systemic toxicity often associated with conventional chemotherapy.[4]

  • Polyethylene Glycol (PEG) (The Spacer): The PEG component is a flexible, hydrophilic polymer that acts as a spacer between the folate and the maleimide group. PEGylation, the process of attaching PEG chains, offers several advantages: it enhances the water solubility and biocompatibility of the conjugate, prolongs its circulation half-life by shielding it from the immune system, and provides the necessary flexibility for the folate ligand to effectively bind to its receptor.

  • Maleimide (The Conjugation Group): The maleimide group is a thiol-reactive functional group that facilitates the covalent attachment of the therapeutic payload. It reacts specifically and efficiently with sulfhydryl groups (-SH), commonly found in the cysteine residues of proteins or engineered into other drug carriers, to form a stable thioether bond. This reaction, a Michael addition, is highly selective under physiological conditions (pH 6.5-7.5).

The overall structure and function of the Folate-PEG-Mal linker are visualized in the diagram below.

Caption: Structure of the Folate-PEG-Mal drug conjugate.

Mechanism of Cellular Uptake: Folate Receptor-Mediated Endocytosis

The targeted delivery and internalization of a Folate-PEG-Mal conjugate is a multi-step process initiated by the specific binding of the folate ligand to the folate receptor on the cell surface. This triggers receptor-mediated endocytosis, a process by which the cell internalizes the entire conjugate.

The key stages of this pathway are:

  • Binding: The folate-conjugated drug circulates in the bloodstream and preferentially binds to the high-affinity folate receptors overexpressed on cancer cells.

  • Internalization: Upon binding, the cell membrane begins to invaginate, forming a vesicle that engulfs the receptor-ligand complex. This process can occur through different endocytic pathways, including clathrin-mediated and caveolae-mediated endocytosis.

  • Endosomal Trafficking: The newly formed vesicle, now an endosome, is transported into the cell's interior.

  • Acidification and Drug Release: The endosome gradually acidifies to a pH of approximately 5.0. This acidic environment can trigger the release of the drug from its carrier if a pH-sensitive linker is used.

  • Cytoplasmic Delivery: The released drug then exits the endosome and enters the cytoplasm, where it can exert its therapeutic effect on the cancer cell.

The signaling pathway for folate receptor-mediated endocytosis is illustrated below.

EndocytosisPathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Conjugate Folate-PEG-Mal-Drug Conjugate FR Folate Receptor (FR) Conjugate->FR 1. Binding Vesicle Endocytic Vesicle Formation FR->Vesicle 2. Internalization Endosome Early Endosome Vesicle->Endosome 3. Trafficking LateEndosome Late Endosome / Lysosome (Acidic pH) Endosome->LateEndosome 4. Maturation & Acidification DrugRelease Drug Release into Cytoplasm LateEndosome->DrugRelease 5. Payload Release Target Therapeutic Target (e.g., DNA, Tubulin) DrugRelease->Target 6. Therapeutic Action

Caption: Folate receptor-mediated endocytosis pathway.

Quantitative Data on Folate-Targeted Systems

The effectiveness of folate-targeted delivery is assessed through various quantitative measures. The following tables summarize representative data from studies evaluating the performance of these systems.

Table 1: In Vitro Cytotoxicity of Folate-Targeted Nanoparticles This table compares the half-maximal inhibitory concentration (IC50) of a drug (Genistein) in its free form versus when encapsulated in different nanoparticle formulations. A lower IC50 value indicates higher cytotoxicity.

FormulationCell LineIC50 (µg/mL)Reference
Free Genistein (GEN)SKOV-3 (FR+)51.48
GEN in PLGA NPsSKOV-3 (FR+)26.70
GEN in PLGA-PEG NPsSKOV-3 (FR+)23.43
GEN in PLGA-PEG-FA NPsSKOV-3 (FR+)11.98
Data shows that folate-targeted nanoparticles (PLGA-PEG-FA) significantly enhance the cytotoxicity of Genistein in folate receptor-positive (FR+) ovarian cancer cells.

Table 2: Cellular Uptake Inhibition by Free Folic Acid This table demonstrates the specificity of uptake for folate-targeted nanoparticles. Pre-treating cells with free folic acid saturates the folate receptors, thereby inhibiting the uptake of the targeted nanoparticles.

Cell LineTreatmentUptake Inhibition (%)Reference
KB (FR+)Pre-treatment with free folic acid57%
MCF-7 (FR-)Pre-treatment with free folic acid26%
The significant inhibition of uptake in FR-positive KB cells confirms that the internalization is primarily mediated by the folate receptor.

Experimental Protocols

This section provides generalized protocols for the synthesis and evaluation of Folate-PEG-Mal drug conjugates. These should be adapted and optimized for specific applications.

Synthesis and Conjugation of Folate-PEG-Mal to a Thiolated Payload

This protocol outlines the steps for creating a Folate-PEG-Mal conjugate and attaching it to a payload containing a sulfhydryl group.

Materials:

  • Folate-PEG-Mal

  • Thiolated payload (e.g., protein, peptide, or drug carrier)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.0-7.5)

  • Optional: TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction

  • Purification system (e.g., gel filtration, HPLC)

Procedure:

  • Prepare the Payload: Dissolve the thiolated payload in the degassed conjugation buffer at a concentration of 1-10 mg/mL. If the payload contains disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature to reduce them.

  • Prepare the Folate-PEG-Mal: Dissolve the Folate-PEG-Mal in DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add the Folate-PEG-Mal stock solution to the payload solution. A 10-20 fold molar excess of the maleimide linker is often recommended as a starting point.

  • Incubation: Protect the reaction mixture from light and incubate at room temperature for 2 hours or overnight at 4°C.

  • Purification: Purify the resulting conjugate using an appropriate method like gel filtration or HPLC to remove unreacted linker and payload.

In Vitro Cellular Uptake Assay (Fluorescence Microscopy)

This protocol describes a method to visualize and quantify the uptake of a fluorescently labeled Folate-PEG-Mal conjugate into cells.

Materials:

  • FR-positive (e.g., KB, HeLa) and FR-negative (e.g., A549) cells

  • Fluorescently labeled Folate-PEG-Mal conjugate (e.g., with FITC)

  • Complete cell culture medium and folate-free medium

  • PBS

  • Paraformaldehyde (4% solution) for cell fixation

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate with glass coverslips and allow them to adhere overnight.

  • Folate Depletion (Optional): 24 hours prior to the assay, switch the cells to a folate-free medium to enhance folate receptor expression.

  • Incubation with Conjugate: Treat the cells with the fluorescently labeled conjugate at a desired concentration and incubate for a set time (e.g., 2-4 hours) at 37°C. For competition studies, pre-incubate a set of wells with a high concentration of free folic acid for 30 minutes before adding the conjugate.

  • Washing: Aspirate the treatment solution and wash the cells three times with ice-cold PBS to stop uptake and remove unbound conjugate.

  • Fixation: Fix the cells with a 4% paraformaldehyde solution for 15-20 minutes at room temperature.

  • Imaging: Mount the coverslips onto microscope slides and visualize the cellular uptake using a fluorescence microscope.

In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and determine the cytotoxic effects of a drug conjugate.

Materials:

  • Cells to be tested

  • Folate-PEG-Mal drug conjugate and control solutions (free drug, non-targeted conjugate)

  • 96-well plates

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), typically 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or SDS-HCl solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Drug Treatment: Treat the cells with serial dilutions of the drug conjugate and controls. Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate for 10-15 minutes.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells and determine the IC50 value.

Experimental and Synthesis Workflow

The following diagram outlines a typical workflow for the development and evaluation of a Folate-PEG-Mal targeted drug delivery system.

Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation S1 Synthesize/Procure Folate-PEG-Mal S3 Conjugation Reaction (Maleimide-Thiol) S1->S3 S2 Prepare Thiolated Payload (Drug/Carrier) S2->S3 S4 Purification & Characterization (HPLC, NMR, MS) S3->S4 V1 Cellular Uptake Assay (FR+ vs FR- cells) S4->V1 V2 Cytotoxicity Assay (MTT) (Determine IC50) S4->V2 V3 Mechanism Study (Inhibition Assays) V1->V3 VO1 Animal Model (Tumor Xenograft) V2->VO1 V3->VO1 VO2 Biodistribution Study VO1->VO2 VO3 Therapeutic Efficacy Study VO1->VO3

Caption: Workflow for developing a Folate-PEG-Mal conjugate.

References

Navigating the Solubility Landscape of Folate-PEG1-mal: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Folate-PEG1-maleimide (Folate-PEG1-mal), a heterobifunctional linker critical in targeted drug delivery and bioconjugation. Understanding the solubility of this reagent is paramount for its effective handling, storage, and application in developing targeted therapeutics. This document outlines its solubility in various solvents, provides detailed experimental protocols for solubility determination, and illustrates relevant biological and experimental workflows.

Core Concepts: Understanding this compound

This compound is a molecule that combines three key functional components:

  • Folate: A targeting moiety that binds with high affinity to the folate receptor, which is frequently overexpressed on the surface of cancer cells.

  • Polyethylene Glycol (PEG): A short, single-unit PEG linker (PEG1) that enhances the hydrophilicity and biocompatibility of the molecule.

  • Maleimide: A reactive group that specifically and efficiently forms a stable covalent bond with sulfhydryl (thiol) groups, commonly found in proteins and peptides.

The strategic combination of these components allows for the targeted delivery of therapeutic agents to cancer cells. The PEG component, in particular, plays a crucial role in the overall solubility of the conjugate.

Solubility Profile of this compound

While precise quantitative solubility data for this compound is not extensively published, a qualitative and predictive solubility profile can be constructed based on the properties of its constituent parts and data from similar compounds. The presence of the hydrophilic PEG linker significantly influences its solubility in aqueous and organic solvents.

SolventExpected SolubilityRationale and Remarks
Water SolubleThe PEG moiety is known to impart water solubility. However, the folate component has limited water solubility at neutral pH. Solubility is expected to be sufficient for most bioconjugation reactions conducted in aqueous buffers.
Phosphate-Buffered Saline (PBS) SolubleSimilar to water, solubility in PBS (typically pH 7.4) is expected to be good, making it a suitable medium for many biological applications. A study on a 1:1 solution of DMSO:PBS (pH 7.2) showed a folic acid solubility of approximately 0.5 mg/ml.[1]
Dimethyl Sulfoxide (DMSO) SolubleDMSO is an excellent solvent for a wide range of organic molecules, including folic acid and its derivatives.[1][2] Product data for similar folate-PEG-maleimide compounds explicitly lists DMSO as a suitable solvent.
Dimethylformamide (DMF) SolubleSimilar to DMSO, DMF is a polar aprotic solvent capable of dissolving folate-containing compounds.[1][2]
Ethanol Sparingly Soluble to SolubleThe solubility in ethanol is likely to be moderate. Folic acid itself is sparingly soluble in ethanol.
Methanol Sparingly SolubleFolic acid has low solubility in methanol. The PEG linker may slightly improve this.
Acetonitrile Poorly SolubleFolic acid is generally insoluble in acetonitrile.
Chloroform InsolubleThe high polarity of the folate and PEG components makes it unlikely to be soluble in non-polar solvents like chloroform.
Dichloromethane (DCM) InsolubleSimilar to chloroform, DCM is a non-polar solvent and is not expected to dissolve this compound.

Note: The solubility of Folate-PEG conjugates is influenced by the length of the PEG chain; longer chains generally lead to increased hydrophilicity and aqueous solubility.

Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for determining the solubility of this compound in a given solvent, adapted from established protocols for bioconjugates and small molecules.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound powder

  • Selected solvents (e.g., Water, PBS, DMSO)

  • Analytical balance

  • Vortex mixer

  • Thermomixer or incubating shaker

  • Microcentrifuge

  • Calibrated pipettes

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and other standard laboratory glassware

Procedure (Shake-Flask Method):

  • Preparation of Stock Solutions (for HPLC calibration):

    • Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.

    • Perform serial dilutions of the stock solution to create a set of calibration standards with known concentrations.

  • Sample Preparation for Solubility Testing:

    • Add an excess amount of this compound powder to a series of vials, ensuring that the amount added is more than what is expected to dissolve.

    • Add a precise volume of the test solvent to each vial.

  • Equilibration:

    • Securely cap the vials and place them in a thermomixer or incubating shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully collect an aliquot of the supernatant, being cautious not to disturb the solid pellet.

    • Dilute the supernatant with a suitable solvent to bring the concentration within the range of the HPLC calibration curve.

    • Analyze the diluted supernatant using a validated HPLC method to determine the concentration of dissolved this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the HPLC peak area against the known concentrations of the standard solutions.

    • Use the calibration curve to determine the concentration of this compound in the diluted supernatant.

    • Calculate the original concentration in the undissolved sample, accounting for the dilution factor. This value represents the saturation solubility of this compound in the tested solvent at the specified temperature.

Visualizations

Signaling Pathway: Folate Receptor-Mediated Endocytosis

This compound is designed to be conjugated to therapeutic agents, which are then targeted to cells overexpressing the folate receptor. The uptake of the resulting conjugate into the cell occurs via folate receptor-mediated endocytosis.

Folate_Receptor_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Folate-PEG-Drug Folate-PEG-Drug Conjugate FR Folate Receptor Folate-PEG-Drug->FR Binding FR_Bound Receptor-Ligand Complex Endosome Early Endosome (pH ~6.0-6.5) FR_Bound->Endosome Endocytosis Late_Endosome Late Endosome/ Lysosome (pH ~5.0) Endosome->Late_Endosome Maturation Drug_Release Drug Release Late_Endosome->Drug_Release Acidification FR_Recycle Receptor Recycling Late_Endosome->FR_Recycle FR_Recycle->FR Recycling to Cell Surface

Caption: Folate receptor-mediated endocytosis of a Folate-PEG-drug conjugate.

Experimental Workflow: Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Solubility_Workflow start Start prep Prepare Supersaturated Solution (Excess Solute) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-48h) prep->equilibrate separate Separate Solid and Liquid Phases (Centrifugation) equilibrate->separate sample Collect Supernatant separate->sample analyze Analyze Concentration (e.g., HPLC) sample->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This compound is a valuable tool in the development of targeted therapies. While quantitative solubility data requires empirical determination, its chemical structure suggests good solubility in aqueous buffers and polar aprotic solvents such as DMSO and DMF. The provided experimental protocol offers a robust framework for researchers to precisely quantify its solubility in various solvent systems, ensuring optimal conditions for conjugation reactions and formulation development. The diagrams presented offer clear visual aids for understanding the biological context and the experimental procedures associated with this important bioconjugation reagent.

References

An In-depth Technical Guide to Folate-PEG1-mal: Properties, Application, and Workflow

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Folate-PEG1-mal, a heterobifunctional linker widely utilized in targeted drug delivery and bioconjugation. This document details its physicochemical properties, outlines a general experimental protocol for its application, and presents a visual workflow for its use in conjugating to thiol-containing molecules for targeted delivery applications.

Core Properties of this compound

This compound is a molecule designed with two key functional ends: a folate moiety that targets the folate receptor, often overexpressed on the surface of cancer cells, and a maleimide group that reacts specifically with sulfhydryl (thiol) groups. These are connected by a short polyethylene glycol (PEG) linker, which enhances solubility and provides spatial separation between the targeting and reactive groups.

Data Presentation
PropertyValueReference
Molecular Formula C₂₇H₂₉N₉O₈[1]
Molecular Weight 607.58 g/mol [1]

Experimental Protocol: Conjugation of this compound to a Thiol-Containing Molecule

This protocol outlines a general procedure for the conjugation of this compound to a cysteine-containing peptide or protein. The maleimide group of this compound reacts with the thiol group of the cysteine residue to form a stable thioether bond.

Materials:

  • This compound

  • Thiol-containing molecule (e.g., cysteine-containing peptide, protein)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or similar buffer, pH 6.5-7.5

  • Reducing agent (optional, e.g., TCEP)

  • Quenching reagent (e.g., free cysteine or β-mercaptoethanol)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

  • Analytical instruments (e.g., Mass Spectrometer, HPLC)

Procedure:

  • Preparation of Reactants:

    • Dissolve the thiol-containing molecule in the reaction buffer. If the thiol is oxidized (forming a disulfide bond), it may be necessary to first reduce it using a reducing agent like TCEP.

    • Dissolve the this compound in the reaction buffer immediately before use.

  • Conjugation Reaction:

    • Add the this compound solution to the thiol-containing molecule solution. A molar excess of this compound is typically used to ensure complete conjugation of the thiol.

    • Allow the reaction to proceed at room temperature for 1-2 hours with gentle stirring. The optimal reaction time may need to be determined empirically. The reaction is most efficient at a pH between 6.5 and 7.5.

  • Quenching the Reaction:

    • Add a quenching reagent with a free thiol group (e.g., free cysteine) to react with any unreacted this compound. This prevents non-specific reactions in subsequent steps.

  • Purification of the Conjugate:

    • Remove the excess reactants and byproducts by a suitable purification method. Size-exclusion chromatography is often effective for separating the larger conjugate from smaller, unreacted molecules. Dialysis can also be used.

  • Characterization of the Conjugate:

    • Confirm the successful conjugation and determine the purity of the final product using analytical techniques. Mass spectrometry can be used to verify the mass of the conjugate, while HPLC can be used to assess its purity.

Experimental Workflow: Targeted Drug Delivery Vector Synthesis

The following diagram illustrates a typical workflow for the synthesis and purification of a folate-targeted drug delivery vector using this compound.

experimental_workflow cluster_preparation Reactant Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Thiol_Molecule Thiol-Containing Molecule (e.g., Peptide) Mix Mix and React (pH 6.5-7.5) Thiol_Molecule->Mix Folate_PEG_Mal This compound Folate_PEG_Mal->Mix Quench Quench Reaction Mix->Quench 1-2 hours Purify Purification (e.g., SEC) Quench->Purify Analyze Characterization (MS, HPLC) Purify->Analyze Final_Product Folate-PEG-Molecule Conjugate Analyze->Final_Product

Caption: Workflow for the conjugation of this compound to a thiol-containing molecule.

References

The Maleimide Group in Folate-PEG-Mal: A Technical Guide to a Key Bioconjugation Moiety

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Folate-PEG-Maleimide (Folate-PEG-Mal) heterobifunctional linker is a cornerstone in the development of targeted therapeutics, particularly in oncology. Its design leverages the high affinity of folic acid for the folate receptor, which is frequently overexpressed on the surface of cancer cells, and the robust, yet specific, reactivity of the maleimide group. The polyethylene glycol (PEG) spacer enhances solubility, stability, and pharmacokinetic properties. This technical guide provides an in-depth examination of the key features of the maleimide group, offering quantitative data, detailed experimental protocols, and visual workflows to aid researchers in its effective application.

Core Chemistry of the Maleimide Group

The utility of the maleimide group in bioconjugation stems from its highly efficient and selective reaction with sulfhydryl (thiol) groups, predominantly found on cysteine residues within proteins and peptides.

The Thiol-Maleimide Reaction: A Michael Addition

The conjugation chemistry is a Michael addition reaction where the nucleophilic thiol group attacks one of the carbon atoms of the maleimide's double bond.[1][2] This reaction is highly efficient and proceeds under mild, physiological conditions, forming a stable covalent thioether bond (specifically, a thiosuccinimide linkage).[3][4]

Key Reaction Parameters:

  • pH: The reaction is most efficient and chemoselective for thiols within a pH range of 6.5 to 7.5.[5] In this range, the thiol group is sufficiently nucleophilic to react with the maleimide, while minimizing competing side reactions.

  • Chemoselectivity: At a neutral pH of 7.0, the reaction rate of maleimide with thiols is approximately 1,000 times faster than its reaction with amines. However, at a pH above 7.5, the reactivity of primary amines towards the maleimide becomes a competing factor.

  • Reaction Speed: The thiol-maleimide reaction is rapid, often reaching high conjugation efficiency within 30 minutes to a few hours at room temperature.

Thiosuccinimide Thiosuccinimide Adduct (Initial Conjugate) RetroMichael Deconjugation (Undesirable) Thiosuccinimide->RetroMichael Retro-Michael Reaction (e.g., in plasma) Hydrolysis Stable Ring-Opened Adduct (Desirable) Thiosuccinimide->Hydrolysis Hydrolysis Reactants Maleimide + Thiol RetroMichael->Reactants cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Conjugate Folate-PEG-Payload Receptor Folate Receptor (FOLR1) Conjugate->Receptor Binding Endosome Endosome Receptor->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion PayloadRelease Payload Release Lysosome->PayloadRelease Cleavage/Degradation Start Start: Purified Conjugate Incubate Incubate Conjugate in Plasma @ 37°C Start->Incubate Sample Collect Aliquots at Time Points (0, 1, 4...72h) Incubate->Sample Freeze Flash Freeze Samples at -80°C Sample->Freeze Analyze Analyze Samples (e.g., LC-MS/MS) Freeze->Analyze Quantify Quantify Intact Conjugate vs. Time Analyze->Quantify Calculate Calculate In Vitro Half-Life Quantify->Calculate End End: Stability Profile Calculate->End

References

A Technical Guide to the Folate Receptor Binding Affinity of Folate-PEG-Maleimide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of Folate-PEG-Maleimide (Folate-PEG-Mal) for the folate receptor (FR). This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways and workflows to support research and development efforts in targeted drug delivery and diagnostics.

Introduction to Folate Receptor Targeting

The folate receptor is a promising target for cancer therapy and detection due to its limited expression in normal cells and overexpression in a variety of tumor types.[1][2] Folic acid, the ligand for this receptor, can be conjugated to therapeutic or imaging agents to facilitate their targeted delivery. Folate-PEG-Maleimide is a heterobifunctional linker that combines the targeting specificity of folic acid with the biocompatibility and flexibility of a polyethylene glycol (PEG) spacer, and a maleimide group for covalent attachment to thiol-containing molecules such as proteins or drug payloads.[3] Understanding the binding affinity of this conjugate is critical for the design and optimization of folate-targeted therapeutics.

Quantitative Binding Affinity Data

While direct binding affinity data for Folate-PEG-Maleimide is not extensively published, data from structurally similar folate-PEG conjugates provide a strong indication of its high affinity for the folate receptor alpha (FRα). The equilibrium dissociation constant (Kd) is a key measure of binding affinity, with lower values indicating a stronger interaction.

CompoundMethodKd (Equilibrium Dissociation Constant)Association Rate Constant (ka)Dissociation Rate Constant (kd)Reference
Folic AcidRadioligand Assay~10 pMNot ReportedNot Reported[4]
Folic AcidIsothermal Titration Calorimetry~190 pMNot ReportedNot Reported[4]
[3H]Folic AcidSaturation Binding Assay0.4 nMNot ReportedNot Reported
5-methyltetrahydro[3H]folic acidSaturation Binding Assay3 nMNot ReportedNot Reported
Folate-PEG8-BiotinBiolayer Interferometry (BLI)1.14 nM6.74 x 106 M-1s-17.69 x 10-3 s-1
Folate-Peptide ConjugatesBiolayer Interferometry (BLI)~0.1 - 1 nM8.91 x 104 to 1.10 x 106 M-1s-17.53 x 10-5 to 2.65 x 10-4 s-1

The data indicates that folate and its PEGylated conjugates bind to the folate receptor with high affinity, typically in the low nanomolar to picomolar range. The method used for measurement can influence the resulting Kd value.

Experimental Protocols

Several biophysical techniques can be employed to determine the binding affinity of Folate-PEG-Mal to the folate receptor. Below are detailed methodologies for commonly used assays.

Synthesis of Folate-PEG-Maleimide

A generalized protocol for the synthesis of Folate-PEG-Mal involves the coupling of folic acid to a PEG linker that is functionalized with a maleimide group.

Materials:

  • Folic acid

  • Amine-PEG-Maleimide

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Dialysis membrane (appropriate molecular weight cutoff)

  • Lyophilizer

Procedure:

  • Activation of Folic Acid: Dissolve folic acid and NHS in anhydrous DMSO. Add DCC to the solution and stir at room temperature in the dark to activate the carboxyl group of folic acid, forming an NHS ester.

  • Conjugation: Add Amine-PEG-Maleimide to the activated folic acid solution. Continue stirring at room temperature for several hours to overnight.

  • Purification: The reaction mixture is then purified to remove unreacted reagents and byproducts. This is typically achieved through dialysis against deionized water for 2-3 days with frequent water changes.

  • Lyophilization: The purified Folate-PEG-Maleimide solution is lyophilized to obtain the final product as a powder.

  • Characterization: The structure and purity of the synthesized conjugate should be confirmed using techniques such as 1H NMR and FTIR spectroscopy.

Biolayer Interferometry (BLI)

BLI is a label-free technique that measures biomolecular interactions in real-time.

Materials:

  • BLI instrument (e.g., Octet system)

  • Streptavidin (SA) biosensors

  • Biotinylated folate receptor α (FRα)

  • Folate-PEG-Mal

  • Assay buffer (e.g., PBS with 0.1% BSA)

Procedure:

  • Immobilization of FRα: Hydrate the SA biosensors in the assay buffer. Load the biotinylated FRα onto the SA biosensors. A stable baseline should be established in the assay buffer.

  • Association: Dip the FRα-loaded biosensors into wells containing various concentrations of Folate-PEG-Mal in assay buffer to measure the association phase.

  • Dissociation: Transfer the biosensors to wells containing only the assay buffer to measure the dissociation phase.

  • Data Analysis: The binding sensorgrams are analyzed using the instrument's software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka). A 1:1 binding model is typically used for fitting the data.

Radioligand Binding Assay (Competitive)

This assay measures the ability of Folate-PEG-Mal to compete with a radiolabeled folate ligand for binding to the folate receptor.

Materials:

  • Cells or cell membranes expressing the folate receptor (e.g., KB cells)

  • Radiolabeled folic acid (e.g., [3H]folic acid)

  • Folate-PEG-Mal (unlabeled competitor)

  • Binding buffer (e.g., PBS, pH 7.4)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and cocktail

Procedure:

  • Assay Setup: In a 96-well plate, add the receptor source (cell membranes or whole cells), a fixed concentration of radiolabeled folic acid, and increasing concentrations of Folate-PEG-Mal.

  • Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. The filters will trap the receptor-bound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor (Folate-PEG-Mal). The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Folate Receptor Signaling Pathways

Upon binding of folate or a folate conjugate like Folate-PEG-Mal, the folate receptor can initiate intracellular signaling cascades that are independent of its role in folate transport. Emerging evidence implicates the activation of the JAK-STAT3 and ERK1/2 signaling pathways.

Folate_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FR Folate Receptor α gp130 gp130 FR->gp130 associates with ERK ERK1/2 FR->ERK activates Ligand Folate-PEG-Mal Ligand->FR Binding JAK JAK gp130->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer dimerizes Gene Target Gene Expression STAT3_dimer->Gene regulates pERK p-ERK1/2 pERK->Gene regulates

Caption: Folate receptor signaling pathways.

Experimental and Logical Workflows

Visualizing the experimental and logical workflows can aid in the planning and execution of binding affinity studies.

Workflow for Determining Binding Affinity

Binding_Affinity_Workflow cluster_synthesis Synthesis & Characterization cluster_assay Binding Assay cluster_analysis Data Analysis Synthesis Synthesize Folate-PEG-Mal Characterization Characterize (NMR, FTIR) Synthesis->Characterization Assay_Prep Prepare Receptor & Ligand Solutions Characterization->Assay_Prep Binding_Measurement Perform Binding Assay (e.g., BLI, SPR, RIA) Assay_Prep->Binding_Measurement Data_Acquisition Acquire Binding Data Binding_Measurement->Data_Acquisition Curve_Fitting Fit Data to Binding Model Data_Acquisition->Curve_Fitting Parameter_Determination Determine Kd, ka, kd Curve_Fitting->Parameter_Determination

Caption: Experimental workflow for binding affinity determination.

Logical Structure of Folate-PEG-Maleimide

Folate_PEG_Mal_Structure Folate Folic Acid Targeting Moiety PEG Polyethylene Glycol (PEG) Spacer Folate->PEG Linker Maleimide Maleimide Conjugation Site (-SH reactive) PEG->Maleimide Linker

Caption: Logical structure of the Folate-PEG-Maleimide conjugate.

Conclusion

Folate-PEG-Maleimide is a high-affinity ligand for the folate receptor, making it a valuable tool for the targeted delivery of therapeutic and diagnostic agents to cancer cells. The quantitative data and detailed experimental protocols provided in this guide serve as a critical resource for researchers and drug development professionals working in this field. The visualization of the associated signaling pathways and experimental workflows further aids in the conceptualization and practical implementation of studies involving this promising targeting conjugate.

References

Folate-PEG1-mal as a PROTAC Linker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the target protein and an E3 ubiquitin ligase. This technical guide provides a comprehensive overview of Folate-PEG1-mal, a heterobifunctional linker designed for the targeted delivery of PROTACs to cancer cells. By incorporating a folate moiety, this linker leverages the overexpression of folate receptors on the surface of many tumor cells to achieve selective delivery. The single polyethylene glycol (PEG) unit enhances solubility and provides conformational flexibility, while the maleimide group allows for covalent conjugation to cysteine residues on a target protein ligand. This guide details the synthesis, mechanism of action, and evaluation of PROTACs incorporating the this compound linker, supported by experimental protocols and data.

Introduction to PROTAC Technology

PROTACs are heterobifunctional molecules composed of three key components: a "warhead" that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI.[2] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3] Unlike traditional inhibitors that only block the function of a protein, PROTACs lead to its complete removal from the cell, offering the potential for a more potent and durable therapeutic effect.[3]

The linker is not merely a spacer but plays a crucial role in the efficacy of a PROTAC. Its length, composition, and attachment points can significantly impact the formation and stability of the ternary complex, as well as the overall pharmacological properties of the molecule.[4]

Core Components of the this compound Linker

The this compound linker is a specialized tool for the development of cancer-targeted PROTACs. Its design incorporates three key functional elements:

  • Folate: Folic acid, a B vitamin, is essential for cell growth and is taken up by cells via folate receptors. Folate receptor α (FOLR1) is frequently overexpressed in a variety of cancers, including ovarian, lung, and breast cancers, while its expression in normal tissues is limited. This differential expression makes folate an excellent targeting moiety for the selective delivery of therapeutic agents to cancer cells.

  • Polyethylene Glycol (PEG): The single ethylene glycol unit in the linker imparts hydrophilicity, which can improve the solubility of the often large and hydrophobic PROTAC molecule. PEG linkers are also flexible, which can be advantageous in allowing the PROTAC to adopt an optimal conformation for the formation of a stable ternary complex.

  • Maleimide: The maleimide group is a thiol-reactive functional group that specifically and efficiently reacts with the sulfhydryl group of a cysteine residue to form a stable, covalent thioether bond. This reaction typically occurs under mild physiological conditions (pH 6.5-7.5), making it a widely used strategy for bioconjugation.

Mechanism of Action of a this compound PROTAC

A PROTAC constructed with a this compound linker will exert its effect through a targeted mechanism of action.

cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Folate-PROTAC Folate-PROTAC Folate_Receptor Folate Receptor (FOLR1) (Overexpressed in Cancer Cells) Folate-PROTAC->Folate_Receptor Binding Endosome Endosome Folate_Receptor->Endosome Endocytosis Active_PROTAC Active PROTAC Endosome->Active_PROTAC Release Ternary_Complex Ternary Complex (POI-PROTAC-E3) Active_PROTAC->Ternary_Complex Binds POI & E3 Ligase POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Poly_Ub_POI Poly-ubiquitinated POI Ubiquitination->Poly_Ub_POI Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of action of a Folate-PROTAC.

Quantitative Data Presentation

The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and its half-maximal inhibitory concentration (IC50) for cell viability. The following table presents representative data for a folate-targeted PROTAC, Folate-ARV-771, which induces the degradation of BRD4.

CompoundCell LineTarget ProteinDC50 (nM)IC50 (nM)Folate Receptor (FOLR1) Expression
ARV-771 HeLaBRD4~10183High
Folate-ARV-771 HeLaBRD4~10246High
ARV-771 HFF-1 (normal)BRD4~1001100Low
Folate-ARV-771 HFF-1 (normal)BRD4>1000>10000Low

Data adapted from Liu et al., J Am Chem Soc. 2021. Note: Folate-ARV-771 is a "caged" PROTAC with a cleavable linker, but the data illustrates the principle of folate-mediated selective targeting.

Experimental Protocols

Synthesis of a this compound PROTAC

This protocol describes a hypothetical synthesis of a PROTAC targeting a protein of interest (POI) using the this compound linker. It assumes the availability of a POI ligand containing a free cysteine residue and an E3 ligase ligand (e.g., a VHL ligand) with a suitable functional group for attachment to the folate-PEG-maleimide linker.

Step 1: Synthesis of Folate-PEG1-amine

This initial step involves the synthesis of a folate-PEG intermediate with a terminal amine group.

  • Materials: Folic acid, N,N'-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS), Boc-NH-PEG1-amine, Trifluoroacetic acid (TFA), Dimethyl sulfoxide (DMSO), Dichloromethane (DCM).

  • Protocol:

    • Dissolve folic acid in DMSO.

    • Add DCC and NHS to the solution to activate the carboxylic acid group of folic acid.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Add Boc-NH-PEG1-amine to the reaction mixture and stir overnight.

    • Purify the Boc-protected Folate-PEG1-amine conjugate by chromatography.

    • Dissolve the purified product in a mixture of TFA and DCM to remove the Boc protecting group.

    • Evaporate the solvent to obtain Folate-PEG1-amine.

Step 2: Synthesis of this compound

This step involves the conversion of the terminal amine to a maleimide group.

  • Materials: Folate-PEG1-amine, Maleic anhydride, Acetic anhydride, Sodium acetate, Triethylamine, Diethyl ether.

  • Protocol:

    • Dissolve Folate-PEG1-amine in a suitable solvent.

    • Add maleic anhydride and stir at room temperature for 2 hours.

    • Add acetic anhydride and sodium acetate and heat the mixture to 50°C for 4 hours.

    • Cool the reaction mixture and precipitate the product by adding diethyl ether.

    • Collect the precipitate and dry under vacuum to yield this compound.

Step 3: Conjugation of this compound to a Cysteine-Containing POI Ligand

This final step conjugates the linker to the POI ligand.

  • Materials: this compound, Cysteine-containing POI ligand, E3 ligase ligand with a compatible functional group, Phosphate-buffered saline (PBS) pH 7.2, DMSO.

  • Protocol:

    • Dissolve the cysteine-containing POI ligand in PBS (pH 7.2) with a small amount of DMSO to aid solubility.

    • Dissolve this compound in DMSO.

    • Add the this compound solution to the POI ligand solution in a 1.2:1 molar ratio.

    • Incubate the reaction mixture at room temperature for 2 hours with gentle stirring.

    • Purify the resulting Folate-PEG1-POI ligand conjugate by reverse-phase HPLC.

    • The purified conjugate can then be further reacted with the E3 ligase ligand through a suitable conjugation chemistry to complete the PROTAC synthesis.

Folic_Acid Folic Acid Folate_PEG_Amine Folate-PEG1-amine Folic_Acid->Folate_PEG_Amine DCC, NHS Boc_PEG_Amine Boc-NH-PEG1-amine Boc_PEG_Amine->Folate_PEG_Amine TFA Folate_PEG_Mal This compound Folate_PEG_Amine->Folate_PEG_Mal Maleic_Anhydride Maleic Anhydride Maleic_Anhydride->Folate_PEG_Mal Folate_PROTAC_Intermediate Folate-PEG1-POI Ligand Folate_PEG_Mal->Folate_PROTAC_Intermediate POI_Ligand Cysteine-containing POI Ligand POI_Ligand->Folate_PROTAC_Intermediate Final_PROTAC Final Folate-PROTAC Folate_PROTAC_Intermediate->Final_PROTAC E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->Final_PROTAC

Caption: Synthetic workflow for a Folate-PROTAC.
Western Blot for Protein Degradation

This protocol is used to quantify the degradation of the POI in cells treated with the PROTAC.

  • Materials: Cell culture medium, Folate-PROTAC, DMSO (vehicle control), RIPA lysis buffer, Protease and phosphatase inhibitors, BCA protein assay kit, SDS-PAGE gels, PVDF membrane, Primary antibody against the POI, Primary antibody against a loading control (e.g., GAPDH), HRP-conjugated secondary antibody, Chemiluminescent substrate.

  • Protocol:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the Folate-PROTAC or DMSO for the desired time (e.g., 24 hours).

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using the BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

Cell Viability Assay

This assay measures the effect of the PROTAC on cell proliferation and viability.

  • Materials: Cells, 96-well plates, Folate-PROTAC, DMSO, CellTiter-Glo® Luminescent Cell Viability Assay reagent, Luminometer.

  • Protocol:

    • Seed cells in a 96-well plate at a suitable density.

    • After 24 hours, treat the cells with a serial dilution of the Folate-PROTAC or DMSO.

    • Incubate the plate for 72 hours.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Signaling Pathways

Folate receptor α (FOLR1) activation can trigger downstream signaling pathways that are implicated in cancer progression. Understanding these pathways is crucial for the rational design of folate-targeted therapies.

Folate Folate FOLR1 Folate Receptor α (FOLR1) Folate->FOLR1 Binding GP130 GP130 FOLR1->GP130 LYN LYN Kinase FOLR1->LYN Activation JAK JAK GP130->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation ERK ERK LYN->ERK Activation pERK p-ERK ERK->pERK pERK->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression

Caption: Folate receptor signaling pathways in cancer.

Conclusion

The this compound linker represents a sophisticated tool for the development of next-generation, cancer-targeted PROTACs. By combining the selective delivery of folate, the favorable physicochemical properties of PEG, and the robust conjugation chemistry of maleimide, this linker enables the creation of PROTACs with enhanced tumor specificity and reduced off-target toxicity. The experimental protocols and data presented in this guide provide a framework for the synthesis and evaluation of these promising therapeutic agents. As our understanding of PROTAC design principles continues to evolve, the rational use of functionalized linkers like this compound will be instrumental in advancing the field of targeted protein degradation.

References

Methodological & Application

Application Notes: Labeling Antibodies with Folate-PEG-Maleimide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The conjugation of antibodies with folate derivatives via a polyethylene glycol (PEG) linker offers a strategic advantage in targeted therapy and diagnostics. This approach leverages the high affinity of folate for the folate receptor (FR), which is frequently overexpressed on the surface of various cancer cells, including ovarian, lung, and breast cancers, while having limited expression in normal tissues.[1][2] The maleimide group on the Folate-PEG-maleimide reagent facilitates a specific and stable covalent bond with free sulfhydryl (thiol) groups present on the antibody, typically from cysteine residues.

This document provides a detailed protocol for the conjugation of Folate-PEG1-maleimide (Folate-PEG1-mal) to antibodies. The underlying chemistry involves a thiol-maleimide reaction, which forms a stable thioether linkage.[3] This reaction is highly selective for thiols over other functional groups, such as amines, when conducted at a neutral pH (6.5-7.5). The inclusion of a PEG linker can enhance the solubility and in vivo circulation half-life of the resulting conjugate. The final folate-labeled antibody can be used for various applications, including targeted drug delivery, in vivo imaging, and cellular function studies.

Experimental Protocols

This section details the step-by-step procedures for preparing the antibody, conjugating it with this compound, and purifying the final product.

Protocol 1: Antibody Preparation and Reduction

For efficient labeling, the antibody must have available free thiol groups. If the antibody's native cysteine residues are involved in disulfide bonds, a reduction step is necessary to generate reactive thiols.

Materials:

  • Antibody of interest

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM)

  • Degassed reaction buffer (e.g., PBS, 10-100 mM Tris, or HEPES, pH 7.0-7.5)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Antibody Reconstitution: Dissolve the antibody in the degassed reaction buffer to a final concentration of 50-100 µM (approximately 7.5-15 mg/mL for an IgG antibody).

  • (Optional) Reduction of Disulfide Bonds: To expose more thiol groups, add a 10- to 100-fold molar excess of TCEP to the antibody solution.

  • Incubation: Gently mix the solution and incubate for approximately 30-60 minutes at room temperature. To prevent the re-formation of disulfide bonds through oxidation, it is recommended to perform this step under an inert gas atmosphere.

  • Removal of Reducing Agent: If a reduction step was performed, it is crucial to remove the excess TCEP before adding the maleimide reagent. This is typically achieved using a desalting column (e.g., Sephadex G-25) equilibrated with the degassed reaction buffer.

Protocol 2: Conjugation of Antibody with this compound

This protocol describes the reaction between the prepared antibody and the this compound reagent.

Materials:

  • Prepared antibody solution (from Protocol 1)

  • Folate-PEG1-maleimide (this compound)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction vials

  • Orbital shaker or rocker

Procedure:

  • Prepare this compound Stock Solution: Allow the vial of this compound to warm to room temperature. Prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution. This stock solution should be prepared fresh before use.

  • Initiate the Labeling Reaction: While gently stirring or vortexing the antibody solution, add the this compound stock solution. The recommended molar ratio of this compound to antibody is typically between 10:1 and 20:1 to ensure efficient labeling.

  • Incubation: Protect the reaction mixture from light by wrapping the vial in aluminum foil. Incubate the reaction at room temperature for 2 hours or overnight at 4°C with gentle stirring or rocking.

Protocol 3: Purification of the Folate-Labeled Antibody

After the conjugation reaction, it is essential to remove any unreacted this compound and byproducts.

Materials:

  • Conjugation reaction mixture

  • Purification system: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or dialysis equipment.

  • Elution buffer (e.g., PBS, pH 7.4)

Procedure:

  • Column Preparation: Equilibrate the SEC column with the elution buffer.

  • Purification: Apply the reaction mixture to the top of the prepared column.

  • Elution: Elute the conjugate using the elution buffer. The larger, labeled antibody will elute first, while the smaller, unconjugated this compound molecules will be retained longer.

  • Fraction Collection: Collect the fractions containing the purified folate-antibody conjugate. The protein-containing fractions can be identified by monitoring the absorbance at 280 nm.

  • Storage: For long-term storage, it is recommended to add a stabilizing agent like BSA and 0.01-0.03% sodium azide or to store aliquots at -20°C in 50% glycerol. Always protect the labeled antibody from light.

Data Presentation

The following table summarizes key quantitative parameters for the antibody labeling protocol.

ParameterRecommended ValueDescriptionReference
Antibody Concentration 7.5-15 mg/mL (50-100 µM for IgG)Optimal concentration for efficient reaction kinetics.
Reaction Buffer pH 7.0 - 7.5Optimal pH for selective thiol-maleimide reaction while maintaining protein integrity.
Reducing Agent TCEPAn effective reducing agent that does not contain thiols and thus does not interfere with the maleimide reaction.
This compound:Antibody Molar Ratio 10:1 to 20:1A molar excess of the labeling reagent drives the reaction to completion.
Reaction Time & Temperature 2 hours at Room Temperature or Overnight at 4°CIncubation conditions can be adjusted based on antibody stability.
Example Degree of Labeling (DOL) 2.1 - 4.2 folates per antibodyRepresents the average number of folate molecules conjugated to a single antibody molecule.

Characterization of the Conjugate

Determining the Degree of Labeling (DOL)

The DOL, which is the average number of folate molecules per antibody, can be determined using UV-Vis spectrophotometry. This requires measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and at the maximum absorbance wavelength for folic acid (approximately 363 nm, though this should be confirmed for the specific conjugate).

The concentration of the antibody and the folate can be calculated using the Beer-Lambert law. A correction factor is needed for the absorbance at 280 nm since folate also absorbs at this wavelength.

The corrected absorbance for the antibody at 280 nm (A280c) is calculated as follows: A280c = A280 - (Amax_folate × CF)

Where:

  • A280 is the total absorbance of the conjugate at 280 nm.

  • Amax_folate is the absorbance of the conjugate at the maximum wavelength for folate.

  • CF is the correction factor (A280/Amax) for the free this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis prep_ab Prepare Antibody (50-100 µM in Buffer pH 7-7.5) reduction Optional: Reduce Disulfides (10x TCEP, 30 min) prep_ab->reduction If needed conjugation Conjugation Reaction (10-20x Molar Excess) (2h @ RT or O/N @ 4°C) prep_ab->conjugation prep_folate Prepare this compound (10 mM in DMSO) prep_folate->conjugation reduction->conjugation purification Purification (Size-Exclusion Chromatography) conjugation->purification characterization Characterization (Determine Degree of Labeling) purification->characterization

Caption: Workflow for antibody labeling with this compound.

Thiol-Maleimide Conjugation Chemistry

conjugation_chemistry cluster_product Stable Thioether Bond Ab_SH Antibody-SH (Thiol Group) Conjugate Folate-PEG-Antibody Conjugate Ab_SH->Conjugate + Folate_Mal Folate-PEG-Maleimide Folate_Mal->Conjugate

Caption: Reaction scheme for thiol-maleimide conjugation.

Folate Receptor Signaling Pathway

signaling_pathway cluster_cell Target Cancer Cell cluster_pathways Downstream Signaling cluster_effects Cellular Effects FR Folate Receptor (FOLR1) ERK_path ERK1/2 Pathway FR->ERK_path JAK_STAT_path JAK-STAT3 Pathway FR->JAK_STAT_path Proliferation Increased Proliferation & Invasion ERK_path->Proliferation JAK_STAT_path->Proliferation Folate_Ab Folate-Antibody Conjugate Folate_Ab->FR Binds

Caption: Simplified folate receptor signaling pathways.

References

Application Notes and Protocols: Folate-PEG-Maleimide for Nanoparticle Surface Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folate receptor-targeted drug delivery is a promising strategy in precision medicine, particularly in oncology, due to the overexpression of folate receptors (FRs) on the surface of many cancer cells. This technical guide provides a comprehensive overview of the principles, design, and evaluation of nanoparticles functionalized with Folate-Poly(ethylene glycol)-Maleimide (Folate-PEG-Mal). This functionalization strategy enables the targeted delivery of therapeutic payloads to cancer cells through folate receptor-mediated endocytosis. The maleimide group serves as a versatile anchor for the covalent attachment of thiol-containing molecules, such as drugs, peptides, or imaging agents.

Principle of Folate Receptor-Mediated Targeting

Folate, a B vitamin, is essential for cell proliferation and the biosynthesis of nucleotides. Cancer cells, with their high proliferation rate, often overexpress folate receptors to meet their increased demand for folate. This differential expression between cancerous and healthy tissues provides a window for targeted therapy. Nanoparticles decorated with folate on their surface can bind with high affinity to these overexpressed folate receptors, leading to their internalization into the cancer cells via endocytosis. This active targeting mechanism enhances the intracellular concentration of the therapeutic agent at the tumor site, thereby increasing its efficacy while minimizing off-target toxicity.

Signaling Pathway

Folate receptor alpha (FRα), upon binding to folate or folate-conjugated nanoparticles, can trigger intracellular signaling cascades that are independent of its role in one-carbon metabolism. Emerging evidence suggests the involvement of FRα in activating pathways such as JAK-STAT3 and ERK1/2, which can influence cancer cell proliferation and survival.

Folate_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Folate-NP Folate-PEG-Mal Nanoparticle FR Folate Receptor α (FRα) Folate-NP->FR Binding GP130 gp130 FR->GP130 Association ERK ERK1/2 FR->ERK Activation JAK JAK GP130->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Transcription Gene Transcription (Proliferation, Survival) pSTAT3->Transcription Translocation pERK p-ERK1/2 ERK->pERK pERK->Transcription Signaling Cascade

Folate Receptor α Signaling Pathway

Quantitative Data on Folate-Targeted Nanoparticles

The physicochemical properties of nanoparticles are critical for their in vivo performance. The following tables summarize key quantitative data from various studies on folate-targeted nanoparticles.

Table 1: Physicochemical Characterization of Folate-Functionalized Nanoparticles

Nanoparticle TypeCore MaterialTargeting LigandSize (nm)Zeta Potential (mV)Drug Loading Efficiency (%)Reference
LiposomesDPPC/CholesterolFolate-PEG-DSPE~174-~39% (5-FU)[1]
MicellesDoxorubicin-PEG-Folate-~200--[2]
PLGA-PEG NPsPLGAFolate125.41 ± 3.11--[3]
β-CD NPsβ-CD-polycaprolactoneFolate151.8-20.27% (Curcumin)[4]
DPLA-co-PEG NMsDodecanol-PLA-co-PEGFolic Acid241.3--[5]

Table 2: In Vitro Cellular Uptake of Folate-Targeted vs. Non-Targeted Nanoparticles

Nanoparticle SystemCell LineUptake Enhancement (Targeted vs. Non-Targeted)Assay MethodReference
FA-AuNRs-DOX-LPs4T1Enhanced cellular uptakeNot specified
FA-DTX-PGGMCF-7 & 4T150% more cellular internalizationNot specified
DOX-loaded HL-LT4T12.2 times higher uptakeNot specified
Folate-liposomesNot specifiedSignificantly higher cellular uptakeNot specified
SPIO-PEG-FAMCF-7Significant intracellular uptakeMRI

Experimental Protocols

Protocol 1: Functionalization of Pre-formed Thiolated Nanoparticles with Folate-PEG-Maleimide

This protocol describes the conjugation of Folate-PEG-Maleimide to nanoparticles that have been pre-functionalized with thiol groups.

Materials:

  • Thiol-functionalized nanoparticles (e.g., gold nanoparticles, thiolated liposomes)

  • Folate-PEG-Maleimide (Folate-PEG-Mal)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed

  • Quenching solution: e.g., N-acetylcysteine or β-mercaptoethanol

  • Purification system (e.g., size exclusion chromatography, dialysis, or centrifugation)

Procedure:

  • Nanoparticle Preparation: Disperse the thiol-functionalized nanoparticles in the degassed reaction buffer to a desired concentration.

  • Ligand Preparation: Dissolve the Folate-PEG-Maleimide in the reaction buffer to a concentration that allows for a 10-20 fold molar excess compared to the surface thiol groups on the nanoparticles.

  • Conjugation Reaction: Add the Folate-PEG-Maleimide solution to the nanoparticle dispersion while gently stirring.

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C, protected from light.

  • Quenching: Add the quenching solution to the reaction mixture to cap any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the functionalized nanoparticles from excess reagents using an appropriate method such as size exclusion chromatography, dialysis against the storage buffer, or repeated centrifugation and resuspension.

  • Characterization: Characterize the purified Folate-PEG-functionalized nanoparticles for size, zeta potential, and folate conjugation efficiency.

Protocol_1_Workflow start Start np_prep Disperse Thiolated Nanoparticles in Buffer start->np_prep ligand_prep Dissolve Folate-PEG-Mal in Buffer start->ligand_prep conjugation Mix Nanoparticles and Folate-PEG-Mal np_prep->conjugation ligand_prep->conjugation incubation Incubate (2h RT or O/N 4°C) conjugation->incubation quenching Add Quenching Solution incubation->quenching purification Purify Nanoparticles (SEC, Dialysis, or Centrifugation) quenching->purification characterization Characterize Final Product (Size, Zeta, Folate Content) purification->characterization end End characterization->end

Workflow for Protocol 1
Protocol 2: Preparation of Folate-Targeted PLGA Nanoparticles via Nanoprecipitation

This protocol describes the formulation of drug-loaded PLGA nanoparticles surface-modified with a Folate-PEG-PLGA copolymer.

Materials:

  • PLGA (Poly(lactic-co-glycolic acid))

  • Folate-PEG-PLGA copolymer

  • Drug to be encapsulated

  • Organic solvent (e.g., acetone, acetonitrile)

  • Aqueous phase (e.g., deionized water, often containing a surfactant like PVA)

  • Stirring apparatus

  • Rotary evaporator or vacuum oven

Procedure:

  • Organic Phase Preparation: Dissolve PLGA, Folate-PEG-PLGA, and the therapeutic drug in the organic solvent.

  • Nanoprecipitation: Add the organic phase dropwise to the rapidly stirring aqueous phase. The polymer and drug will precipitate to form nanoparticles.

  • Solvent Evaporation: Continue stirring the suspension for several hours to allow for the complete evaporation of the organic solvent. A rotary evaporator can be used to expedite this process.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation.

  • Washing: Wash the nanoparticle pellet several times with deionized water to remove any residual surfactant and unencapsulated drug.

  • Lyophilization (Optional): For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant.

  • Characterization: Characterize the nanoparticles for size, polydispersity index (PDI), zeta potential, drug loading efficiency, and encapsulation efficiency.

Protocol_2_Workflow start Start organic_phase Dissolve PLGA, Folate-PEG-PLGA, and Drug in Organic Solvent start->organic_phase nanoprecipitation Add Organic Phase to Stirring Aqueous Phase (Nanoprecipitation) organic_phase->nanoprecipitation solvent_evap Evaporate Organic Solvent nanoprecipitation->solvent_evap collection Collect Nanoparticles (Centrifugation) solvent_evap->collection washing Wash Nanoparticle Pellet collection->washing lyophilization Lyophilize (Optional) washing->lyophilization characterization Characterize Nanoparticles lyophilization->characterization end End characterization->end

Workflow for Protocol 2
Protocol 3: In Vitro Cellular Uptake Study

This protocol outlines a method to compare the cellular uptake of folate-targeted nanoparticles with non-targeted nanoparticles.

Materials:

  • Folate receptor-positive cancer cell line (e.g., HeLa, KB, MCF-7)

  • Folate receptor-negative cell line (as a control)

  • Complete cell culture medium

  • Fluorescently labeled folate-targeted nanoparticles

  • Fluorescently labeled non-targeted nanoparticles (control)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed the cells in appropriate culture plates (e.g., 24-well plates) and allow them to adhere overnight.

  • Nanoparticle Incubation: Remove the culture medium and add fresh medium containing the fluorescently labeled targeted or non-targeted nanoparticles at a specific concentration.

  • Incubation: Incubate the cells with the nanoparticles for a predetermined time (e.g., 2-4 hours) at 37°C.

  • Washing: After incubation, remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove any non-internalized nanoparticles.

  • Cell Detachment: Detach the cells using Trypsin-EDTA.

  • Analysis:

    • Flow Cytometry: Resuspend the cells in PBS and analyze the fluorescence intensity of the cell population using a flow cytometer.

    • Fluorescence Microscopy: For qualitative analysis, seed cells on coverslips. After washing, fix the cells and mount them on microscope slides for imaging.

  • Data Analysis: Quantify the mean fluorescence intensity to compare the uptake of targeted versus non-targeted nanoparticles.

Conclusion

Folate-PEG-Maleimide functionalization is a robust and versatile method for developing targeted nanoparticle-based drug delivery systems. The protocols and data presented in this guide offer a framework for the rational design and evaluation of such systems. Successful implementation of these strategies has the potential to significantly improve the therapeutic index of anticancer agents by enhancing their delivery to tumor cells while minimizing systemic toxicity. Further optimization and in vivo validation are crucial steps towards the clinical translation of these promising nanomedicines.

References

Application Notes and Protocols: A Step-by-Step Guide for Thiol-Maleimide Ligation with Folate-PEG1-maleimide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-maleimide ligation is a widely utilized bioconjugation technique that facilitates the specific and efficient covalent labeling of biomolecules.[1][2] This method involves a Michael addition reaction where a thiol group, typically from a cysteine residue in a protein or a modified oligonucleotide, reacts with the double bond of a maleimide ring to form a stable thioether bond.[1][2] The high selectivity of this reaction for thiols under mild, physiological conditions makes it an ideal strategy for creating antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other functionalized biomolecules.[1]

Folate-PEG-maleimide (Folate-PEG-Mal) is a valuable reagent that combines the targeting specificity of folic acid for the folate receptor, which is overexpressed in many cancer cells, with a polyethylene glycol (PEG) spacer to enhance solubility and reduce immunogenicity, and a maleimide group for conjugation to thiol-containing molecules. This application note provides a detailed, step-by-step protocol for the successful conjugation of a thiol-containing molecule to Folate-PEG1-Mal.

Reaction Mechanism and Workflow

The thiol-maleimide reaction is a form of "click chemistry," characterized by its high efficiency, selectivity, and ability to proceed under mild conditions. The reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol group attacks the electron-deficient double bond of the maleimide, resulting in a stable thioether linkage.

G cluster_0 Thiol-Maleimide Ligation Thiol_Molecule Thiol-containing Molecule (R-SH) Thioether_Product Stable Thioether Conjugate Thiol_Molecule->Thioether_Product pH 6.5-7.5 Folate_PEG_Mal This compound Folate_PEG_Mal->Thioether_Product

Caption: General reaction scheme for thiol-maleimide ligation.

An overview of the experimental workflow for conjugating a thiol-containing molecule to this compound is outlined below.

G Start Start: Prepare Reagents Prepare_Thiol Prepare Thiol-containing Molecule (e.g., Protein, Peptide) Start->Prepare_Thiol Reduce_Disulfides Optional: Reduce Disulfide Bonds (if necessary, with TCEP) Prepare_Thiol->Reduce_Disulfides Prepare_Folate_PEG_Mal Prepare this compound Solution Reduce_Disulfides->Prepare_Folate_PEG_Mal Conjugation Conjugation Reaction (Room Temp or 4°C) Prepare_Folate_PEG_Mal->Conjugation Purification Purification of Conjugate (e.g., SEC, Dialysis, HPLC) Conjugation->Purification Characterization Characterization (e.g., MS, HPLC, UV-Vis) Purification->Characterization End End: Store Conjugate Characterization->End

Caption: Experimental workflow for thiol-maleimide conjugation.

Experimental Protocols

This section provides a detailed methodology for the key steps in the thiol-maleimide ligation process with this compound.

Preparation of Reagents and Buffers

Careful preparation of reagents and buffers is critical for a successful conjugation reaction.

Table 1: Recommended Buffers and Reagents

Reagent/BufferCompositionpHNotes
Conjugation Buffer Phosphate-buffered saline (PBS), 10-100 mM Tris, or 10-100 mM HEPES7.0-7.5Buffers should be free of thiols. Degas the buffer by vacuum or by bubbling with an inert gas (e.g., argon or nitrogen) to prevent re-oxidation of thiols.
This compound Stock Solution 10 mM in anhydrous DMSO or DMFN/APrepare fresh before use. Unused solution can be stored at -20°C for up to a month, protected from light.
Reducing Agent (Optional) Tris(2-carboxyethyl)phosphine (TCEP)N/ATCEP is recommended over DTT as it does not need to be removed prior to conjugation with maleimides.
Quenching Reagent (Optional) Glutathione, mercaptoethanol, or other soluble low molecular weight thiolN/AUsed to consume excess maleimide reagent after the reaction is complete.
Preparation of the Thiol-Containing Molecule
  • Dissolve the thiol-containing molecule (e.g., protein, peptide) in the degassed conjugation buffer to a concentration of 1-10 mg/mL.

  • Optional - Reduction of Disulfide Bonds: If the thiol groups are present as disulfide bonds, they must be reduced to free thiols.

    • Add a 10-100 fold molar excess of TCEP to the protein solution.

    • Incubate the mixture for 20-30 minutes at room temperature under an inert atmosphere.

Thiol-Maleimide Conjugation Reaction
  • While gently stirring the solution of the thiol-containing molecule, add the this compound stock solution dropwise to achieve the desired molar ratio. A 10-20 fold molar excess of maleimide to thiol is a good starting point to drive the reaction to completion.

  • Flush the reaction vial with an inert gas, seal it tightly, and protect it from light.

  • Incubate the reaction mixture. The reaction can be carried out for 2 hours at room temperature or overnight at 4°C.

Table 2: Reaction Conditions

ParameterRecommended RangeNotes
pH 6.5 - 7.5Optimal for thiol selectivity. Above pH 7.5, reaction with amines can occur and maleimide hydrolysis increases.
Temperature 4°C or Room Temperature (20-25°C)4°C is recommended for sensitive proteins to minimize degradation.
Reaction Time 2 hours to overnightReaction kinetics are faster at room temperature.
Maleimide:Thiol Molar Ratio 10:1 to 20:1This should be optimized for each specific molecule.
Purification of the Conjugate

After the conjugation reaction, it is essential to remove unreacted this compound and any byproducts.

Table 3: Purification Methods

MethodDescriptionSuitable For
Size Exclusion Chromatography (SEC) / Gel Filtration Separates molecules based on size.Removing excess low molecular weight maleimide reagent from larger protein conjugates.
Dialysis Separates molecules based on differential diffusion across a semi-permeable membrane.Useful for maleimides with good water solubility.
High-Performance Liquid Chromatography (HPLC) Provides high-resolution separation based on various physical properties.Purification and analysis of the conjugate.
Ultrafiltration Uses membranes to separate molecules based on size.Can be used for small-scale reactions to avoid dilution.
Characterization of the Conjugate

Successful conjugation should be confirmed, and the degree of labeling (DOL) can be determined using various analytical techniques.

Table 4: Characterization Techniques

TechniquePurpose
Mass Spectrometry (MS) Confirms the covalent addition of the this compound to the thiol-containing molecule and can determine the number of conjugated molecules per protein.
UV-Vis Spectroscopy Can be used to determine the degree of labeling if the conjugated molecule has a distinct chromophore.
HPLC Analysis The conjugate will have a different retention time compared to the unconjugated starting materials, allowing for assessment of purity and quantification.
Ellman's Test Quantifies the number of free sulfhydryl groups before and after conjugation to determine the reaction efficiency.
Storage of the Conjugate

For optimal stability, it is recommended to use the purified conjugate immediately. If storage is necessary:

  • Store at 2-8°C, protected from light, for up to one week.

  • For long-term storage, add a stabilizer like BSA (5-10 mg/mL) and a preservative such as sodium azide (0.01-0.03%). Alternatively, add 50% glycerol and store at -20°C for up to a year.

Application: Folate Receptor-Mediated Signaling

Folate-PEG conjugates are designed to target cells that overexpress the folate receptor (FOLR1). Upon binding, the folate-conjugate complex is internalized via endocytosis. This mechanism allows for the targeted delivery of attached therapeutic agents or imaging probes into the cell. Emerging evidence suggests that FOLR1 is also involved in various signaling pathways independent of one-carbon metabolism, including the JAK-STAT3 and ERK1/2 pathways, which can influence cancer progression.

G cluster_0 Cellular Uptake and Signaling Folate_Conjugate Folate-PEG-Drug Conjugate FOLR1 Folate Receptor 1 (FOLR1) Folate_Conjugate->FOLR1 Binding Endocytosis Receptor-Mediated Endocytosis FOLR1->Endocytosis Signaling Downstream Signaling (e.g., ERK1/2, JAK-STAT3) FOLR1->Signaling Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release

Caption: Folate receptor-mediated uptake and signaling pathway.

Troubleshooting

Table 5: Common Issues and Solutions

IssuePossible CauseRecommended Solution
Low Conjugation Efficiency Incomplete reduction of disulfides.Ensure sufficient molar excess and incubation time with TCEP.
Oxidation of thiols.Use degassed buffers and an inert atmosphere.
Hydrolysis of maleimide.Maintain pH between 6.5 and 7.5. Prepare maleimide stock solution fresh.
Poor Selectivity Reaction pH is too high.Lower the pH to the optimal range of 6.5-7.5.
Precipitation of Reagents Poor solubility of this compound in aqueous buffer.Ensure the stock solution in DMSO or DMF is fully dissolved before adding to the reaction mixture. The final concentration of the organic solvent should be kept low.

By following this detailed guide, researchers can confidently perform thiol-maleimide ligation with this compound to generate well-defined conjugates for various applications in research and drug development.

References

Application Notes and Protocols for Folate-PEG-Maleimide in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folate receptor (FR), particularly the alpha isoform (FRα), is a well-established target for cancer therapy due to its overexpression in a variety of solid tumors, including ovarian, lung, breast, and colorectal cancers, while its expression in normal tissues is limited. This differential expression provides a unique opportunity for targeted drug delivery, aiming to enhance therapeutic efficacy while minimizing off-target toxicity. Folate-PEG-Maleimide (Folate-PEG-Mal) is a heterobifunctional linker that serves as a cornerstone in the development of FR-targeted nanomedicines. It comprises three key components:

  • Folate: A high-affinity ligand for the folate receptor, guiding the drug delivery system to cancer cells.

  • Polyethylene Glycol (PEG): A hydrophilic polymer that enhances solubility, stability, and circulation half-life of the nanocarrier, and reduces immunogenicity.

  • Maleimide: A reactive group that specifically and efficiently forms a stable covalent bond with thiol (-SH) groups present on drugs, drug carriers, or other molecules.

This document provides detailed application notes and experimental protocols for the utilization of Folate-PEG-Mal in the development and evaluation of targeted drug delivery systems.

Mechanism of Action and Signaling Pathways

Folate-PEG-Mal-functionalized drug delivery systems operate on the principle of receptor-mediated endocytosis. The folate moiety on the surface of the nanoparticle binds with high affinity to the folate receptor on the cancer cell surface. This binding triggers the internalization of the nanoparticle into the cell through an endosomal pathway. Once inside the cell, the drug payload is released from the nanocarrier, ideally in a controlled manner, to exert its cytotoxic effects.

Recent research has also shed light on the role of the folate receptor in intracellular signaling pathways that can influence cancer progression.[1][2][3] Upon folate binding, FRα can activate signaling cascades, including the JAK-STAT3 and ERK1/2 pathways, which are involved in cell proliferation, survival, and migration.[1][3] This dual role of FRα as both a nutrient transporter and a signaling molecule underscores its significance as a therapeutic target.

Folate_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FR Folate Receptor (FRα) Endosome Endosome FR->Endosome Internalization (Endocytosis) JAK_STAT3 JAK-STAT3 Pathway FR->JAK_STAT3 Signaling ERK1_2 ERK1/2 Pathway FR->ERK1_2 Signaling Folate_PEG_Mal_Drug Folate-PEG-Mal -Drug Conjugate Folate_PEG_Mal_Drug->FR Binding Drug_Release Drug Release Endosome->Drug_Release Drug Release Proliferation Cell Proliferation & Survival Drug_Release->Proliferation Inhibition JAK_STAT3->Proliferation ERK1_2->Proliferation

Figure 1: Mechanism of Folate-PEG-Mal mediated drug delivery and associated signaling.

Physicochemical Characterization of Folate-Targeted Nanoparticles

The physicochemical properties of the nanoparticles are critical for their in vivo performance. The following table summarizes typical characteristics of folate-targeted drug delivery systems from various studies.

Nanoparticle FormulationDrugParticle Size (nm)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)Reference
FA-PEG-PE modified NPsDoxorubicin229+22-86
FA-PEG2000-PLGA NPsDocetaxel/Gemcitabine~120-22.3 ± 1.4-81.3 ± 3.3 (DTX)
DOMC-FA micellesPaclitaxel--33.6184.43
FA-Cur-NPs (β-Cyclodextrin)Curcumin151.8-20.2795.64

Experimental Protocols

Protocol 1: Synthesis of Folate-PEG-Amine

This protocol describes the synthesis of an amine-terminated Folate-PEG derivative, a precursor to Folate-PEG-Maleimide.

Materials:

  • Folic acid (FA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-PEG-Amine (NH2-PEG-NH2, e.g., MW 3350 Da)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sephadex G-25 column

  • Dialysis membrane (MWCO 1 kDa)

Procedure:

  • Activation of Folic Acid:

    • Dissolve folic acid (1.1 molar equivalent to NH2-PEG-NH2) in anhydrous DMSO.

    • Add NHS (1.2 molar equivalents) and DCC (1.2 molar equivalents) to the folic acid solution.

    • Stir the reaction mixture in the dark at room temperature for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Conjugation to PEG:

    • Remove the DCU precipitate by filtration.

    • In a separate flask, dissolve NH2-PEG-NH2 (1 molar equivalent) in anhydrous DMSO.

    • Slowly add the activated folic acid solution to the PEG solution while stirring.

    • Allow the reaction to proceed for 12-24 hours at room temperature in the dark.

  • Purification:

    • Purify the reaction mixture using a Sephadex G-25 column to remove unreacted folic acid and other small molecules.

    • Alternatively, dialyze the reaction mixture against deionized water for 48 hours using a dialysis membrane (MWCO 1 kDa), changing the water every 6-8 hours, to remove DMSO and other small molecule impurities.

    • Lyophilize the purified solution to obtain Folate-PEG-NH2 as a yellow powder.

Characterization:

  • Confirm the successful synthesis using ¹H NMR and FTIR spectroscopy.

Protocol 2: Conjugation of Folate-PEG-Maleimide to a Thiol-Containing Nanoparticle

This protocol outlines the general procedure for conjugating a pre-synthesized Folate-PEG-Maleimide to a nanoparticle surface that has been functionalized with thiol groups.

Materials:

  • Thiol-functionalized nanoparticles

  • Folate-PEG-Maleimide

  • Thiol-free buffer (e.g., PBS, pH 6.5-7.5)

  • Anhydrous DMSO or DMF

  • Size-exclusion chromatography column or dialysis membrane for purification

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Folate-PEG-Maleimide (e.g., 10 mg/mL) in anhydrous DMSO or DMF.

    • Disperse the thiol-functionalized nanoparticles in a thiol-free buffer (pH 6.5-7.5).

  • Conjugation Reaction:

    • Add the Folate-PEG-Maleimide stock solution to the nanoparticle dispersion. A 10- to 20-fold molar excess of Folate-PEG-Maleimide over the available thiol groups on the nanoparticles is recommended as a starting point.

    • Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C, protected from light.

  • Purification:

    • Purify the folate-conjugated nanoparticles from unreacted Folate-PEG-Maleimide using size-exclusion chromatography or dialysis.

Conjugation_Workflow Thiol_NP Thiolated Nanoparticle Reaction Conjugation Reaction (pH 6.5-7.5) Thiol_NP->Reaction Folate_PEG_Mal Folate-PEG-Maleimide Folate_PEG_Mal->Reaction Purification Purification (e.g., Dialysis) Reaction->Purification Final_Product Folate-Targeted Nanoparticle Purification->Final_Product

Figure 2: Workflow for conjugating Folate-PEG-Maleimide to a thiolated nanoparticle.

Protocol 3: Determination of Drug Loading and Encapsulation Efficiency

This protocol describes a common indirect method using HPLC to determine the drug loading content (DLC) and encapsulation efficiency (EE).

Materials:

  • Drug-loaded nanoparticle suspension

  • Appropriate solvent to dissolve the drug

  • HPLC system with a suitable column and detector

  • Centrifuge

Procedure:

  • Separation of Free Drug:

    • Take a known volume of the drug-loaded nanoparticle suspension and centrifuge at high speed to pellet the nanoparticles.

    • Carefully collect the supernatant, which contains the free, unencapsulated drug.

  • Quantification of Free Drug:

    • Prepare a standard curve of the free drug at known concentrations using the HPLC system.

    • Inject a known volume of the supernatant into the HPLC and determine the concentration of the free drug from the standard curve.

  • Calculation:

    • Encapsulation Efficiency (EE %): EE (%) = [(Total amount of drug added - Amount of free drug in supernatant) / Total amount of drug added] x 100

    • Drug Loading Content (DLC %): DLC (%) = [(Total amount of drug added - Amount of free drug in supernatant) / Total weight of nanoparticles] x 100

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • FR-positive cancer cell line (e.g., HeLa, KB, MCF-7) and an FR-negative control cell line

  • 96-well plates

  • Cell culture medium (folate-free medium is recommended for FR-targeted studies)

  • Folate-targeted drug formulation, non-targeted control, and free drug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment:

    • Prepare serial dilutions of the folate-targeted drug formulation, non-targeted control, and free drug in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include untreated cells as a control.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the drug concentration and determine the IC50 value (the drug concentration that inhibits 50% of cell growth).

In Vitro Efficacy Data:

FormulationCell LineIC50 (nM)Time (h)Reference
DOMC-FA/PTXMCF-76.61 ± 0.972
DOMC/PTXMCF-711.78 ± 0.872
Free PTXMCF-714.01 ± 0.572
PTX-PEG-FAHT-29 (FR+)1.8 ± 0.3 (ng/mL)-
PTX-PEGHT-29 (FR+)4.8 ± 0.4 (ng/mL)-
PTX-PEG-FAHCT-15 (FR-)3.5 ± 0.2 (ng/mL)-
FA-PEG2000-PLGA-DTX/GEMSKOV-3175.3 (ng/mL)-
Free DTX/GEMSKOV-3629.4 (ng/mL)-
Protocol 5: Cellular Uptake Study by Flow Cytometry

This protocol allows for the quantification of nanoparticle internalization into cells.

Materials:

  • Fluorescently labeled folate-targeted nanoparticles and non-targeted controls

  • FR-positive and FR-negative cell lines

  • Flow cytometer

  • PBS

  • Trypsin-EDTA

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with the fluorescently labeled nanoparticles at a specific concentration for a defined period (e.g., 2-4 hours).

  • Cell Harvesting and Staining:

    • Wash the cells with cold PBS to remove non-internalized nanoparticles.

    • Harvest the cells using trypsin-EDTA and centrifuge to obtain a cell pellet.

    • Resuspend the cells in cold PBS.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity of individual cells.

    • Compare the fluorescence intensity of cells treated with folate-targeted nanoparticles to those treated with non-targeted nanoparticles and untreated controls.

Protocol 6: In Vivo Biodistribution and Efficacy Study

This protocol provides a general framework for evaluating the biodistribution and therapeutic efficacy of folate-targeted nanoparticles in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model using an FR-positive cell line)

  • Folate-targeted drug formulation, non-targeted control, and free drug

  • Imaging agent (if applicable, e.g., a near-infrared dye or a radionuclide)

  • In vivo imaging system (e.g., IVIS for fluorescence imaging)

  • Calipers for tumor measurement

Procedure:

  • Tumor Inoculation:

    • Subcutaneously inject FR-positive cancer cells into the flank of immunocompromised mice.

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Drug Administration:

    • Randomly divide the mice into treatment groups (e.g., saline control, free drug, non-targeted nanoparticles, folate-targeted nanoparticles).

    • Administer the treatments intravenously via the tail vein at a predetermined dose and schedule.

  • Biodistribution Study:

    • If using fluorescently or radioactively labeled nanoparticles, image the mice at different time points post-injection using an appropriate in vivo imaging system.

    • At the end of the study, euthanize the mice and harvest the tumor and major organs (liver, spleen, kidneys, lungs, heart).

    • Measure the fluorescence or radioactivity in each organ to quantify the nanoparticle accumulation.

  • Efficacy Study:

    • Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume.

    • Monitor the body weight of the mice as an indicator of systemic toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology).

  • Data Analysis:

    • Plot the tumor growth curves for each treatment group.

    • Compare the tumor accumulation of the folate-targeted nanoparticles to the non-targeted controls.

InVivo_Workflow Tumor_Inoculation Tumor Cell Inoculation in Mice Tumor_Growth Tumor Growth to Palpable Size Tumor_Inoculation->Tumor_Growth Grouping Randomization into Treatment Groups Tumor_Growth->Grouping Treatment Intravenous Administration of Formulations Grouping->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Biodistribution In Vivo Imaging & Ex Vivo Organ Analysis Treatment->Biodistribution Endpoint Endpoint Analysis: Tumor Weight, Histology Monitoring->Endpoint Biodistribution->Endpoint

Figure 3: General workflow for an in vivo biodistribution and efficacy study.

Conclusion

Folate-PEG-Maleimide is a versatile and effective tool for the development of targeted drug delivery systems for cancer therapy. The protocols and data presented in this document provide a comprehensive guide for researchers in this field. Successful development and translation of these nanomedicines require careful optimization of the formulation and thorough in vitro and in vivo evaluation. The ability to selectively deliver potent anticancer agents to tumor cells while sparing healthy tissues holds immense promise for improving patient outcomes.

References

Application Notes and Protocols: In Vitro Cell Uptake of Folate-PEG-Maleimide Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folate receptor (FR) is a promising target for selective drug delivery to cancer cells, as it is overexpressed in various malignancies while having limited expression in healthy tissues.[1][2][3][4] This differential expression allows for the targeted delivery of therapeutic agents by conjugating them to folic acid. The use of a Polyethylene Glycol (PEG) linker between folate and the payload can enhance solubility, stability, and circulation time.[5] The incorporation of a maleimide group provides a reactive handle for the specific and efficient conjugation of thiol-containing molecules, such as cytotoxic drugs, imaging agents, or other biomolecules, through a stable thioether bond.

These application notes provide a detailed experimental setup for studying the in vitro cell uptake of Folate-PEG-Maleimide (Folate-PEG-Mal) conjugates. The protocols cover the synthesis of the conjugate, cell line selection and culture, execution of the cell uptake assay, and quantification of internalization using fluorescence-based methods.

Key Experimental Workflow

The overall experimental process for evaluating the in vitro cell uptake of Folate-PEG-Mal conjugates is outlined below. This workflow ensures a systematic approach from conjugate preparation to data interpretation.

experimental_workflow cluster_synthesis Conjugate Synthesis & Characterization cluster_cell_culture Cell Line Preparation cluster_uptake_assay In Vitro Cell Uptake Assay cluster_quantification Quantification & Analysis synthesis Synthesis of Folate-PEG-Mal-Payload purification Purification (e.g., Dialysis, HPLC) synthesis->purification characterization Characterization (e.g., NMR, MS) purification->characterization incubation Incubate Cells with Folate-PEG-Mal-Payload characterization->incubation fr_pos Culture FR-Positive Cell Line (e.g., KB, HeLa) seeding Seed Cells in Plates/Coverslips fr_pos->seeding fr_neg Culture FR-Negative/Low Cell Line (Control) fr_neg->seeding seeding->incubation controls Include Controls: - Untreated cells - Payload alone - Competition with free folic acid washing Wash Cells to Remove Extracellular Conjugate incubation->washing microscopy Fluorescence Microscopy washing->microscopy flow_cytometry Flow Cytometry washing->flow_cytometry data_analysis Data Analysis microscopy->data_analysis flow_cytometry->data_analysis

Caption: Experimental workflow for in vitro cell uptake studies.

Signaling Pathway: Folate Receptor-Mediated Endocytosis

The targeted uptake of folate-conjugated molecules is primarily mediated by folate receptor-alpha (FRα), a glycosylphosphatidylinositol (GPI)-anchored protein. Upon binding of the folate conjugate, the receptor-ligand complex is internalized into the cell through a process of potocytosis or endocytosis, often involving clathrin-independent pathways and caveolae. Once inside the cell, the complex is trafficked through endosomal compartments. The acidic environment of the endosomes can facilitate the release of the conjugated payload, which can then exert its therapeutic or diagnostic function within the cell.

folate_pathway cluster_cell Intracellular Space extracellular Extracellular Space cell_membrane folate_conjugate Folate-PEG-Mal -Payload receptor_complex FR-Folate Complex folate_conjugate->receptor_complex Binding folate_receptor Folate Receptor (FR) endosome Early Endosome receptor_complex->endosome Endocytosis late_endosome Late Endosome/ Lysosome endosome->late_endosome Maturation payload_release Payload Release late_endosome->payload_release Release receptor_recycling Receptor Recycling late_endosome->receptor_recycling Sorting receptor_recycling->folate_receptor Recycling

Caption: Folate receptor-mediated endocytosis pathway.

Experimental Protocols

Protocol 1: Synthesis of Fluorescently Labeled Folate-PEG-Maleimide Conjugate

This protocol describes the synthesis of a model conjugate where a thiol-containing fluorescent dye (e.g., FITC-SH) is attached to a commercially available Folate-PEG-Maleimide linker.

Materials:

  • Folate-PEG-Maleimide (Folate-PEG-Mal)

  • Thiol-containing fluorescent dye (e.g., FITC-SH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.0-7.4

  • Dialysis tubing (e.g., MWCO 1 kDa)

  • Lyophilizer

Procedure:

  • Dissolve Folate-PEG-Mal in anhydrous DMF to a concentration of 10 mg/mL.

  • Dissolve the thiol-containing fluorescent dye in anhydrous DMF at a 1.2 molar excess relative to the Folate-PEG-Mal.

  • Add the dye solution to the Folate-PEG-Mal solution dropwise while stirring.

  • Allow the reaction to proceed for 4-6 hours at room temperature, protected from light. The maleimide group reacts with the sulfhydryl group at a pH range of 6.5-7.5.

  • To remove unreacted dye and solvent, dialyze the reaction mixture against PBS (pH 7.4) for 48 hours, with frequent buffer changes.

  • Lyophilize the purified product to obtain a dry powder.

  • Characterize the final conjugate using UV-Vis spectroscopy to confirm the presence of both folate and the fluorescent dye.

Protocol 2: Cell Culture and Seeding

Materials:

  • Folate receptor-positive (FR+) cell line (e.g., KB, HeLa, IGROV-1, SKOV-3).

  • Folate receptor-negative (FR-) or low-expressing cell line (e.g., A549, CHO).

  • Folate-free RPMI 1640 medium.

  • Fetal Bovine Serum (FBS).

  • Penicillin-Streptomycin solution.

  • Trypsin-EDTA.

  • 96-well plates (for flow cytometry) or glass-bottom dishes/coverslips (for microscopy).

Procedure:

  • Culture cells in folate-free RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. Using folate-free medium is crucial to ensure unoccupied folate receptors on the cell surface.

  • For cell uptake experiments, seed the cells at an appropriate density in the chosen culture vessels (e.g., 1 x 10^4 cells/well in a 96-well plate) and allow them to adhere and grow for 24 hours.

Protocol 3: In Vitro Cell Uptake Assay

Procedure:

  • Prepare a stock solution of the Folate-PEG-Mal-fluorophore conjugate in folate-free medium.

  • Aspirate the old medium from the cultured cells and wash once with warm PBS.

  • Add the conjugate-containing medium to the cells at the desired final concentration (e.g., 1, 5, 10 µM).

  • Set up control groups:

    • Negative Control: Cells incubated with folate-free medium only.

    • Competition Control: Pre-incubate cells with a high concentration of free folic acid (e.g., 1 mM) for 30 minutes before adding the conjugate-containing medium. This helps to confirm that the uptake is receptor-mediated.

    • Payload Control: Cells incubated with the unconjugated fluorescent dye.

  • Incubate the cells for a predetermined time course (e.g., 1, 4, 12, 24 hours) at 37°C.

  • After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any non-internalized conjugate.

  • Proceed with quantification using either fluorescence microscopy or flow cytometry.

Protocol 4: Quantification of Cellular Uptake

A. Fluorescence Microscopy (Qualitative and Semi-Quantitative)

Materials:

  • 4% Paraformaldehyde (PFA) in PBS.

  • DAPI or Hoechst stain for nuclear counterstaining.

  • Mounting medium.

  • Fluorescence microscope with appropriate filter sets.

Procedure:

  • After the final PBS wash, fix the cells on coverslips with 4% PFA for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Incubate with a nuclear stain (e.g., DAPI) for 5-10 minutes.

  • Wash twice with PBS.

  • Mount the coverslips onto microscope slides.

  • Image the cells using a fluorescence microscope, capturing images in the channels for the conjugate's fluorophore and the nuclear stain. The images will provide a visual representation of cellular uptake and subcellular localization.

B. Flow Cytometry (Quantitative)

Materials:

  • Trypsin-EDTA.

  • Flow cytometry buffer (PBS with 1-2% FBS).

  • Flow cytometer.

Procedure:

  • After the final PBS wash, detach the cells using Trypsin-EDTA.

  • Neutralize the trypsin with complete medium and transfer the cell suspension to a tube.

  • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in flow cytometry buffer.

  • Analyze the samples on a flow cytometer, measuring the fluorescence intensity of at least 10,000 cells per sample.

  • The mean fluorescence intensity (MFI) of the cell population is directly proportional to the amount of internalized conjugate.

Data Presentation

Quantitative data from flow cytometry experiments can be summarized in a table for clear comparison between different conditions and cell lines.

Cell LineTreatmentConcentration (µM)Incubation Time (h)Mean Fluorescence Intensity (MFI)% of FR+ Control Uptake
FR-Positive (KB) Folate-PEG-Mal-FITC5415,000 ± 850100%
Folate-PEG-Mal-FITC + Free Folic Acid541,200 ± 1508%
Unconjugated FITC54500 ± 903.3%
Untreated-4100 ± 200.7%
FR-Negative (A549) Folate-PEG-Mal-FITC54800 ± 1205.3%
Untreated-4110 ± 250.7%

Data are presented as mean ± standard deviation and are hypothetical examples for illustrative purposes.

Conclusion

This set of application notes provides a comprehensive framework for conducting in vitro cell uptake studies with Folate-PEG-Maleimide conjugates. By following these detailed protocols, researchers can effectively synthesize and characterize their targeted conjugates, perform robust cell-based assays, and quantify cellular uptake using standard laboratory techniques. The inclusion of appropriate controls, such as competition assays and the use of folate receptor-negative cell lines, is critical for demonstrating the specificity of the folate-mediated targeting. The quantitative data obtained from these studies are essential for the preclinical evaluation of novel targeted drug delivery systems.

References

Application Notes and Protocols: Folate-PEG1-mal for Targeted Delivery to Inflammatory Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory diseases such as rheumatoid arthritis, atherosclerosis, and inflammatory bowel disease are characterized by the infiltration and activation of immune cells, particularly macrophages.[1] Activated macrophages overexpress the beta isoform of the folate receptor (FR-β), making it an attractive target for the selective delivery of therapeutic and imaging agents.[2][3] Folate-PEG1-mal is a heterobifunctional linker designed to exploit this biological feature. It comprises three key components:

  • Folate: A high-affinity ligand for the folate receptor, serving as the targeting moiety.

  • Polyethylene Glycol (PEG) (n=1): A short, single ethylene glycol unit that acts as a hydrophilic spacer, enhancing solubility and biocompatibility.

  • Maleimide (mal): A thiol-reactive group that enables the covalent conjugation of the folate-PEG linker to therapeutic payloads, such as small molecule drugs, peptides, or nanoparticles containing a free sulfhydryl group.

This document provides detailed application notes, experimental protocols, and supporting data for the use of this compound in targeted drug delivery to inflammatory cells.

Principle of Targeted Delivery

The targeted delivery strategy using this compound is based on the principle of receptor-mediated endocytosis. The folate ligand of the conjugate binds with high affinity to the FR-β expressed on the surface of activated macrophages. This binding event triggers the internalization of the conjugate-payload complex into the cell within an endosome. The acidic environment of the endosome can then facilitate the release of the therapeutic agent into the cytoplasm, where it can exert its pharmacological effect. This targeted approach aims to increase the local concentration of the drug at the site of inflammation, thereby enhancing therapeutic efficacy while minimizing systemic side effects.

Data Presentation

In Vitro Cellular Uptake of Folate-Targeted Nanoparticles

The following table summarizes quantitative data from studies evaluating the uptake of folate-targeted nanoparticles by macrophages and other FR-β expressing cells.

Cell Line/TypeNanoparticle SystemUptake Enhancement (Folate-Targeted vs. Non-Targeted)Assay MethodReference
RAW 264.7 (murine macrophages)Folate-PEG-Dendrimer~10-fold increase in fluorescence intensityFlow Cytometry
Primary Mouse MacrophagesFolate-PEG-DendrimerSignificant increase in internalizationConfocal Microscopy
HeLa Cells (FR-α positive)Folate-PEG-coated Magnetic Nanoparticles12-fold higher uptake than PEG-coated nanoparticlesInductively Coupled Plasma Spectroscopy
KB cells (FR positive)Folate-conjugated liposomes3 to 6 times higher uptake compared to non-targeted liposomesInductively Coupled Plasma Mass Spectroscopy
In Vivo Efficacy of Folate-Targeted Therapies in a Collagen-Induced Arthritis (CIA) Rat Model

This table presents the in vivo efficacy of a folate-targeted methotrexate dendrimer conjugate (G5-FA-MTX) in a rat model of rheumatoid arthritis.

Treatment GroupAnkle Swelling (% Inhibition vs. Disease Control)Paw Volume (% Inhibition vs. Disease Control)Body Weight Loss (% Inhibition vs. Disease Control)Reference
G5-FA-MTX-188%89%42%
G5-FA-MTX-2101%105%48%
Methotrexate (MTX)54%46%38%

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible multi-step synthesis for this compound, based on established bioconjugation chemistries.

Step 1: Synthesis of Folate-PEG1-Amine

  • Activation of Folic Acid:

    • Dissolve folic acid (1.1 molar equivalents) in anhydrous dimethyl sulfoxide (DMSO).

    • Add N-hydroxysuccinimide (NHS, 1.2 molar equivalents) and N,N'-dicyclohexylcarbodiimide (DCC, 1.2 molar equivalents) to the folic acid solution.

    • Stir the reaction mixture in the dark at room temperature for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Conjugation to Amino-PEG1-Amine:

    • Remove the DCU precipitate by filtration.

    • In a separate flask, dissolve amino-PEG1-amine (1 molar equivalent) in anhydrous DMSO.

    • Slowly add the activated folic acid solution to the PEG solution while stirring.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Purification of Folate-PEG1-Amine:

    • Precipitate the product by adding the reaction mixture to an excess of cold diethyl ether.

    • Collect the precipitate by centrifugation and wash with diethyl ether to remove unreacted starting materials.

    • Dissolve the precipitate in deionized water and purify by dialysis against deionized water for 48 hours.

    • Lyophilize the dialyzed solution to obtain the purified Folate-PEG1-Amine as a yellow powder.

Step 2: Synthesis of Folate-PEG1-Maleimide

  • Reaction with a Maleimide-NHS Ester:

    • Dissolve the purified Folate-PEG1-Amine in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).

    • In a separate tube, dissolve a maleimide-PEG-NHS ester (e.g., Mal-(PEG)n-NHS Ester, where n is a short linker if direct maleimide-NHS is not used) in DMSO.

    • Add the maleimide-NHS ester solution to the Folate-PEG1-Amine solution with stirring. A molar excess of the maleimide-NHS ester is typically used.

    • Allow the reaction to proceed for at least 4 hours at room temperature or overnight on ice.

  • Purification of this compound:

    • Purify the final product using gel filtration chromatography (e.g., Sephadex G-25) to separate the this compound from unreacted maleimide-NHS ester and other small molecules.

    • Monitor the fractions by UV-Vis spectrophotometry for the presence of folate.

    • Pool the fractions containing the product and lyophilize to obtain the purified this compound.

Protocol 2: Conjugation of this compound to a Thiol-Containing Payload
  • Preparation of the Thiolated Payload:

    • If the payload (e.g., a peptide or a small molecule) contains disulfide bonds, reduce them to free thiols using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP). An excess of TCEP is typically used, and the reaction is carried out in a degassed buffer at pH 7.0-7.5 for about 30 minutes.

  • Conjugation Reaction:

    • Dissolve the thiolated payload in a degassed buffer at pH 6.5-7.5 (e.g., phosphate-buffered saline with EDTA).

    • Dissolve the this compound in the same buffer.

    • Mix the two solutions. A molar excess of this compound (typically 5-20 fold) is used to ensure complete conjugation of the payload.

    • Allow the reaction to proceed at room temperature for 2 hours or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon).

  • Purification of the Conjugate:

    • Purify the folate-targeted payload from excess, unreacted this compound using size exclusion chromatography or dialysis, depending on the size of the payload.

Protocol 3: In Vitro Macrophage Uptake Assay using Flow Cytometry
  • Cell Culture:

    • Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media. For studies involving folate receptor binding, it is recommended to use folate-free RPMI medium.

  • Cell Treatment:

    • Seed the macrophages in a multi-well plate and allow them to adhere overnight.

    • Prepare different concentrations of the fluorescently labeled folate-targeted conjugate and a non-targeted control conjugate in cell culture medium.

    • Incubate the cells with the conjugates for a defined period (e.g., 1-4 hours) at 37°C.

  • Cell Harvesting and Staining:

    • Wash the cells with cold phosphate-buffered saline (PBS) to remove unbound conjugates.

    • Detach the cells from the plate using a non-enzymatic cell dissociation solution.

    • Transfer the cell suspension to flow cytometry tubes.

    • If desired, stain the cells with a viability dye to exclude dead cells from the analysis.

  • Flow Cytometry Analysis:

    • Acquire the data on a flow cytometer equipped with the appropriate lasers and filters for the fluorophore used.

    • Gate on the live, single-cell population.

    • Quantify the cellular uptake by measuring the mean fluorescence intensity (MFI) of the cell population.

    • The percentage of fluorescently positive cells can also be determined.

Protocol 4: In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model
  • Induction of Arthritis:

    • Emulsify type II collagen with Complete Freund's Adjuvant (CFA).

    • Immunize susceptible mouse strains (e.g., DBA/1) with an intradermal injection of the emulsion at the base of the tail.

    • Administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) 21 days after the primary immunization.

    • Monitor the mice for the onset and severity of arthritis, typically starting around day 28.

  • Treatment Protocol:

    • Once arthritis is established, randomize the mice into treatment groups (e.g., vehicle control, free drug, non-targeted conjugate, folate-targeted conjugate).

    • Administer the treatments via a suitable route (e.g., intraperitoneal or intravenous injection) at a predetermined dosing schedule.

  • Efficacy Assessment:

    • Monitor the severity of arthritis by scoring the clinical signs of inflammation (e.g., redness, swelling) in the paws.

    • Measure paw thickness and ankle diameter using a caliper.

    • Monitor body weight as an indicator of systemic inflammation.

    • At the end of the study, histological analysis of the joints can be performed to assess cartilage and bone erosion.

Visualizations

Folate_Receptor_Mediated_Endocytosis cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Folate_PEG_Payload Folate-PEG-Payload FR Folate Receptor-β Folate_PEG_Payload->FR Binding Endosome Early Endosome (pH ~6.0) FR->Endosome Internalization Late_Endosome Late Endosome / Lysosome (pH ~5.0) Endosome->Late_Endosome Maturation Payload_Release Payload Release Late_Endosome->Payload_Release FR_Recycling Receptor Recycling Late_Endosome->FR_Recycling Dissociation FR_Recycling->FR Recycling to Membrane

Caption: Folate Receptor-Mediated Endocytosis Pathway.

Experimental_Workflow_In_Vitro cluster_synthesis Synthesis & Conjugation cluster_invitro In Vitro Evaluation Synthesis Synthesize this compound Conjugation Conjugate this compound to Payload Synthesis->Conjugation Payload Prepare Thiolated Payload Payload->Conjugation Cell_Culture Culture Macrophages Conjugation->Cell_Culture Treatment Treat Cells with Conjugate Cell_Culture->Treatment Analysis Analyze Uptake by Flow Cytometry Treatment->Analysis

Caption: In Vitro Experimental Workflow.

Logical_Relationship Inflammation Inflammatory Disease Activated_Macrophage Activated Macrophage Inflammation->Activated_Macrophage FR_Expression Increased FR-β Expression Activated_Macrophage->FR_Expression Targeted_Delivery Targeted Delivery of Payload FR_Expression->Targeted_Delivery enables Targeting_Molecule This compound Conjugate Targeting_Molecule->Targeted_Delivery mediates Therapeutic_Effect Enhanced Therapeutic Effect & Reduced Side Effects Targeted_Delivery->Therapeutic_Effect

Caption: Logic of Folate-Targeted Delivery.

References

Troubleshooting & Optimization

Preventing hydrolysis of the maleimide group in Folate-PEG1-mal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Folate-PEG1-mal, focusing on the prevention of maleimide group hydrolysis to ensure successful and reproducible bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional linker composed of a folate moiety, a single polyethylene glycol (PEG) spacer, and a maleimide group. The folate component targets the folate receptor, which is overexpressed on the surface of many cancer cells. The maleimide group is a thiol-reactive functional group that specifically reacts with sulfhydryl groups (e.g., from cysteine residues in proteins or peptides) to form a stable thioether bond. This makes this compound a valuable tool for targeted drug delivery, enabling the conjugation of therapeutic agents or imaging probes to folate receptor-positive cells.

Q2: What is maleimide hydrolysis and why is it a critical issue?

Maleimide hydrolysis is a chemical reaction in which the maleimide ring is opened by the addition of water, forming an unreactive maleamic acid derivative.[1] This is a significant concern because the hydrolyzed maleimide will no longer react with thiol groups, leading to failed or inefficient conjugation reactions. This can result in lower yields of the desired conjugate, inaccurate quantification of labeled molecules, and wasted reagents and time.

Q3: What are the primary factors that influence the rate of maleimide hydrolysis?

The stability of the maleimide group is primarily influenced by:

  • pH: The rate of hydrolysis significantly increases with increasing pH. Alkaline conditions (pH > 7.5) lead to rapid hydrolysis.[1]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.

  • Aqueous Environment: Prolonged exposure to aqueous solutions promotes hydrolysis. Therefore, it is not recommended to store maleimide-containing products in aqueous solutions for extended periods.

Troubleshooting Guide: Low Conjugation Efficiency with this compound

This guide addresses the common problem of low or no conjugation efficiency, which is often attributable to the hydrolysis of the maleimide group.

Observation Potential Cause Recommended Action
Low or no detectable conjugate formation Hydrolysis of the maleimide group prior to or during the conjugation reaction. - Verify Storage Conditions: Ensure this compound has been stored as a solid at -20°C or as a freshly prepared stock solution in an anhydrous solvent like DMSO or DMF.[2] - Prepare Fresh Solutions: Always prepare aqueous solutions of the maleimide linker immediately before use.[1] - Optimize Reaction pH: Confirm that the pH of your reaction buffer is within the optimal range of 6.5-7.5.[1] Use a calibrated pH meter.
Suboptimal buffer composition. - Use Appropriate Buffers: Employ non-amine, non-thiol containing buffers such as phosphate-buffered saline (PBS), MES, or HEPES. - Avoid Tris Buffer: Tris buffer contains a primary amine that can react with the maleimide group, especially at pH values above 7.5.
Oxidation of thiol groups on the target molecule. - Use Reducing Agents: If your protein or peptide contains disulfide bonds, reduce them to free thiols using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is often preferred as it does not need to be removed before adding the maleimide reagent. If DTT is used, it must be removed prior to conjugation. - Degas Buffers: Remove dissolved oxygen from your buffers by vacuum or by bubbling with an inert gas (e.g., argon or nitrogen) to prevent re-oxidation of thiols. - Include a Chelating Agent: Add 1-5 mM EDTA to your reaction buffer to chelate metal ions that can catalyze thiol oxidation.
Inconsistent results between experiments Variable levels of maleimide hydrolysis. - Standardize Procedures: Ensure consistent timing between the preparation of the maleimide solution and its addition to the reaction mixture. - Control Temperature: Perform conjugation reactions at a consistent temperature. For sensitive reactions, consider performing the conjugation at 4°C to slow down hydrolysis, although this may require a longer reaction time.

Quantitative Data on Maleimide Hydrolysis

The stability of the maleimide group is highly dependent on pH and temperature. The following table provides a summary of the hydrolysis kinetics for maleimide derivatives under various conditions.

pHTemperature (°C)Half-life (t½) of Maleimide GroupReference
5.520Very slow hydrolysis
5.537Very slow hydrolysis
7.420~11 days (on nanoparticles)
7.437Rate constant: 6.55 x 10⁻⁵ s⁻¹
7.44~32 days (on nanoparticles)
9.0Not SpecifiedFast ring opening
11.0Not SpecifiedExtremely fast ring opening

Note: The stability of the maleimide group can also be influenced by the specific chemical structure of the maleimide-containing molecule.

Experimental Protocol: Conjugation of this compound to a Cysteine-Containing Peptide

This protocol provides a detailed methodology for the conjugation of this compound to a peptide containing a free cysteine residue.

Materials:

  • This compound

  • Cysteine-containing peptide

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed

  • Quenching Solution: 1 M L-cysteine in water

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of the Cysteine-Containing Peptide:

    • Dissolve the cysteine-containing peptide in degassed conjugation buffer to a final concentration of 1-5 mg/mL.

    • If the peptide has intramolecular disulfide bonds, add a 10-20 fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfide bonds to free thiols.

  • Preparation of this compound Stock Solution:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution by dissolving the required amount of this compound in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved. This stock solution should be used immediately.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the this compound stock solution to the peptide solution. Add the maleimide solution dropwise while gently vortexing the peptide solution.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. The reaction should be protected from light.

  • Quenching the Reaction:

    • To stop the conjugation reaction, add the quenching solution to a final concentration of 1-10 mM L-cysteine. This will react with any unreacted this compound.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted this compound, quenching reagent, and other small molecules by size-exclusion chromatography (e.g., a PD-10 desalting column) or reverse-phase HPLC.

    • The purified conjugate can be analyzed by methods such as mass spectrometry and UV-Vis spectroscopy to confirm successful conjugation.

  • Storage of the Conjugate:

    • For short-term storage (up to one week), the purified conjugate can be stored at 4°C, protected from light.

    • For long-term storage, it is recommended to lyophilize the conjugate and store it at -20°C or -80°C.

Visualizations

Hydrolysis_Mechanism cluster_conditions Influencing Factors Folate_PEG_Mal Folate-PEG-Maleimide (Reactive) Maleamic_Acid Folate-PEG-Maleamic Acid (Unreactive) Folate_PEG_Mal->Maleamic_Acid Hydrolysis (pH, Temp) Water H₂O pH High pH (>7.5) Temp High Temperature

Caption: Mechanism of maleimide hydrolysis.

Troubleshooting_Workflow Start Low Conjugation Efficiency Check_Storage Verify Storage of This compound Start->Check_Storage Check_pH Measure pH of Reaction Buffer Start->Check_pH Check_Thiols Assess Thiol Availability (Oxidation?) Start->Check_Thiols Check_Buffer Confirm Buffer Composition (No Amines/Thiols) Start->Check_Buffer Solution_Storage Store at -20°C (solid) or fresh in anhydrous solvent Check_Storage->Solution_Storage Solution_pH Adjust pH to 6.5-7.5 Check_pH->Solution_pH Solution_Thiols Use TCEP for reduction Degas buffer, add EDTA Check_Thiols->Solution_Thiols Solution_Buffer Use PBS, MES, or HEPES Check_Buffer->Solution_Buffer Success Improved Conjugation Solution_Storage->Success Solution_pH->Success Solution_Thiols->Success Solution_Buffer->Success

Caption: Troubleshooting workflow for low conjugation efficiency.

References

Technical Support Center: Optimizing Folate-PEG-Maleimide Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for conjugating folate-PEG-maleimide (Folate-PEG-Mal) to thiol-containing molecules. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful conjugation outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the Folate-PEG-Mal conjugation reaction?

A1: The optimal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5.[1] Within this window, the reaction with thiol groups is highly efficient and chemoselective, proceeding approximately 1,000 times faster than potential side reactions with amines at a neutral pH.[1][2] At pH values below 6.5, the reaction rate decreases, while pH levels above 7.5 can lead to maleimide hydrolysis and increased reaction with primary amines, such as lysine residues.[1][3]

Q2: Which buffers are recommended for this reaction?

A2: It is crucial to use a buffer that is free of thiols. Recommended buffers include PBS (Phosphate-Buffered Saline), HEPES, and Tris, provided the pH is maintained within the optimal 6.5-7.5 range. Avoid buffers containing primary or secondary amines if the pH is above 7.5, as they can compete with the thiol for reaction with the maleimide.

Q3: My Folate-PEG-Mal reagent is not dissolving well in the aqueous buffer. What should I do?

A3: Folate-PEG-Maleimide, especially with a longer PEG chain, generally has good water solubility. However, if you encounter solubility issues, you can first dissolve the reagent in a minimal amount of a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to the reaction buffer.

Q4: How should I store my Folate-PEG-Mal reagent?

A4: Folate-PEG-Maleimide is sensitive to moisture and light. It should be stored at -20°C, desiccated, and protected from light. It is advisable to aliquot the reagent into smaller, single-use amounts to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture, which can hydrolyze the maleimide group.

Q5: What is the recommended molar ratio of Folate-PEG-Mal to my thiol-containing molecule?

A5: A molar excess of the maleimide reagent is generally recommended to drive the reaction to completion. A common starting point is a 10 to 20-fold molar excess of Folate-PEG-Mal over the thiol-containing molecule. However, the optimal ratio is system-dependent and should be determined empirically for each specific application. For some molecules, a much lower excess (e.g., 2:1 to 5:1) may be sufficient.

Troubleshooting Guide

This guide addresses common issues encountered during the Folate-PEG-Mal conjugation reaction.

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at pH > 7.5, rendering it inactive.- Maintain the reaction pH between 6.5 and 7.5.- Prepare aqueous solutions of Folate-PEG-Mal immediately before use.- Store stock solutions in an anhydrous organic solvent like DMSO or DMF at -20°C.
Thiol Oxidation: Free sulfhydryl groups can oxidize to form disulfide bonds, which are unreactive with maleimides.- If your molecule contains disulfide bonds, reduce them prior to conjugation using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is preferred as it does not contain thiols and does not need to be removed before adding the maleimide reagent.- Degas all buffers to remove dissolved oxygen, which can promote oxidation.
Incorrect Stoichiometry: An insufficient amount of Folate-PEG-Mal will result in incomplete conjugation.- Optimize the molar ratio of Folate-PEG-Mal to your thiol-containing molecule. Start with a 10-20 fold excess and adjust as needed based on trial experiments.
Inconsistent Results Reagent Instability: Repeated freeze-thaw cycles and exposure to moisture can degrade the Folate-PEG-Mal.- Aliquot the reagent upon receipt into single-use vials to minimize handling and exposure.- Always allow the reagent to warm to room temperature before opening to prevent condensation.
Buffer Contamination: The presence of competing thiols (e.g., from DTT used for reduction) or primary amines (at pH > 7.5) in the buffer will consume the maleimide reagent.- Use thiol-free buffers. If DTT must be used for reduction, it must be completely removed (e.g., by dialysis or desalting column) before adding the Folate-PEG-Mal.- Use buffers without primary or secondary amines, such as PBS or HEPES.
Conjugate Instability Retro-Michael Reaction: The formed thiosuccinimide bond can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols.- After the conjugation reaction is complete, consider hydrolyzing the thiosuccinimide ring to form a more stable succinamic acid thioether. This can sometimes be achieved by adjusting the pH, though conditions must be carefully controlled.- Purify the conjugate promptly after the reaction to remove unreacted components.

Data Presentation: Reaction Condition Parameters

The following tables summarize key quantitative data for optimizing your conjugation reaction.

Table 1: pH Effect on Maleimide Reactivity

pH RangePrimary ReactionNotes
< 6.5Thiol-Maleimide AdditionReaction rate is significantly slower.
6.5 - 7.5 Thiol-Maleimide Addition Optimal range for chemoselective and efficient conjugation.
> 7.5Thiol-Maleimide Addition & Amine ReactionIncreased rate of reaction with primary amines (e.g., lysine).
> 8.5Maleimide HydrolysisRate of hydrolysis of the maleimide ring increases significantly, inactivating the reagent.

Table 2: Recommended Molar Ratios from Experimental Data

ApplicationMaleimide ReagentThiol MoleculeMolar Ratio (Maleimide:Thiol)Conjugation Efficiency/YieldReference
Protein LabelingMaleimide DyeProtein10:1 to 20:1Starting recommendation
Nanoparticle FunctionalizationMaleimide-PEG-PLGAcRGDfK Peptide2:184 ± 4%
Hemoglobin PEGylation20 kDa Maleimide-PEGEngineered Hemoglobin12:1>80%
General ProtocolPEG-MaleimideThiol-bearing material10:1 to 20:1Sufficient for most applications

Experimental Protocols

Detailed Protocol for Folate-PEG-Mal Conjugation to a Thiolated Protein

This protocol provides a general guideline. Specific concentrations and incubation times may need to be optimized for your particular protein and application.

1. Preparation of Reagents:

  • Thiol-free Conjugation Buffer: Prepare a buffer such as 100 mM PBS or HEPES at pH 7.0-7.5. Degas the buffer by vacuum or by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • Protein Solution: Dissolve your thiol-containing protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.

  • (Optional) Reduction of Disulfides: If your protein has disulfide bonds, add a 50-100 fold molar excess of TCEP from a stock solution. Incubate at room temperature for 30-60 minutes.

  • Folate-PEG-Mal Stock Solution: Immediately before use, dissolve the Folate-PEG-Mal powder in anhydrous DMSO to a concentration of 10 mM.

2. Conjugation Reaction: a. To the prepared protein solution, add the Folate-PEG-Mal stock solution to achieve the desired molar excess (e.g., a 20-fold molar excess is a good starting point). b. Gently mix the reaction solution. c. Flush the headspace of the reaction vial with an inert gas, cap it tightly, and protect it from light. d. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

3. Quenching the Reaction (Optional):

  • To stop the reaction and consume any excess maleimide, you can add a small molecule thiol like L-cysteine or 2-mercaptoethanol to a final concentration of 1-10 mM.

4. Purification of the Conjugate:

  • Remove the unreacted Folate-PEG-Mal and quenching reagent using size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC. For HPLC purification, a reverse-phase column can be used to separate the more hydrophobic conjugate from the unreacted protein.

5. Analysis and Storage:

  • Analyze the purified conjugate using methods such as SDS-PAGE (to observe the increase in molecular weight) and UV-Vis spectroscopy (to confirm the presence of folate, which has a characteristic absorbance around 280 and 360 nm).

  • Store the purified conjugate at 2-8°C for short-term use (up to 1 week). For long-term storage, it can be stored at -20°C, potentially with a cryoprotectant like glycerol.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_purify 3. Purification & Analysis p1 Prepare & Degas Thiol-Free Buffer (pH 6.5-7.5) p2 Dissolve Thiolated Molecule p3 Optional: Reduce Disulfides with TCEP p4 Prepare Fresh Folate-PEG-Mal Stock (DMSO) r1 Add Folate-PEG-Mal to Thiol Molecule (e.g., 20:1 molar excess) p4->r1 r2 Incubate: 2h @ RT or O/N @ 4°C (Protect from light) r1->r2 q1 Optional: Quench with L-Cysteine r2->q1 q2 Purify Conjugate (SEC, Dialysis, or HPLC) q1->q2 q3 Analyze Conjugate (SDS-PAGE, UV-Vis) q2->q3

Caption: General experimental workflow for Folate-PEG-Maleimide conjugation.

Troubleshooting Logic for Low Conjugation Yield

troubleshooting_yield start Low Conjugation Yield q_ph Was reaction pH between 6.5-7.5? start->q_ph q_reagent Was Folate-PEG-Mal reagent handled properly? q_ph->q_reagent Yes sol_ph Adjust pH to 6.5-7.5 using a non-amine, thiol-free buffer. q_ph->sol_ph No q_thiol Were thiols free and available? q_reagent->q_thiol Yes sol_reagent Use fresh Folate-PEG-Mal. Prepare stock solution in anhydrous DMSO just before use. Store properly (-20°C, desiccated). q_reagent->sol_reagent No q_ratio Was molar ratio of Maleimide sufficient? q_thiol->q_ratio Yes sol_thiol Reduce molecule with TCEP. Use degassed buffers to prevent re-oxidation. q_thiol->sol_thiol No sol_ratio Increase molar excess of Folate-PEG-Mal in trial reactions (e.g., 20:1, 40:1). q_ratio->sol_ratio No end_node Re-run Optimized Reaction q_ratio->end_node Yes (Consider other issues) sol_ph->end_node sol_reagent->end_node sol_thiol->end_node sol_ratio->end_node

Caption: Troubleshooting decision tree for low conjugation yield.

References

Strategies to reduce non-specific binding of Folate-PEG1-mal conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to the non-specific binding of Folate-PEG-maleimide (Folate-PEG-mal) conjugates during their experiments.

Troubleshooting Guide: Reducing Non-Specific Binding

Non-specific binding of Folate-PEG-mal conjugates can lead to high background signals, reduced targeting efficiency, and inaccurate experimental results. The following table outlines common issues, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
High background signal in non-target cells/tissues 1. Unreacted Maleimide Groups: Free maleimide groups can non-specifically react with thiols on cell surface proteins.[1][2] 2. Hydrophobic Interactions: The drug or dye conjugated to the Folate-PEG-mal may have hydrophobic properties, leading to non-specific adsorption.[1] 3. Aggregate Formation: Conjugates can form aggregates, which are more prone to non-specific uptake.[3][4]1. Quench Excess Maleimide: After conjugation, quench the reaction with a small molecule thiol like L-cysteine, β-mercaptoethanol, or DTT. 2. Optimize PEG Linker: Increase the length of the PEG linker to improve hydrophilicity and reduce non-specific interactions. 3. Purification: Use size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or multimodal chromatography to remove aggregates.
Inconsistent results between in vitro and in vivo experiments 1. Serum Protein Interaction: Maleimide conjugates can react with serum proteins like albumin, altering their biodistribution. 2. PEG Linker Length: The effect of PEG linker length on targeting can be more pronounced in vivo than in vitro.1. Stabilize the Conjugate: Consider using next-generation maleimides that form more stable bonds to prevent thiol exchange reactions. 2. Optimize Linker for in vivo Studies: Test a range of PEG linker lengths to find the optimal one for in vivo tumor accumulation.
Low specific binding to folate receptor (FR)-positive cells 1. Hydrolysis of Maleimide: The maleimide group can hydrolyze in aqueous solutions, especially at pH > 7.5, rendering it inactive for conjugation. 2. Steric Hindrance: A short PEG linker may not be long enough to allow the folate moiety to efficiently bind to the folate receptor. 3. Incorrect Reaction pH: The pH of the conjugation reaction can affect the specificity of the maleimide-thiol reaction.1. Fresh Reagents & Proper Storage: Prepare maleimide solutions immediately before use and store stock solutions in an anhydrous solvent like DMSO or DMF at -20°C. 2. Use a Longer PEG Spacer: A longer PEG chain can better expose the folate ligand for receptor binding. 3. Maintain Optimal pH: Keep the conjugation reaction pH between 6.5 and 7.5 for optimal and specific reaction with thiols.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a thiol-maleimide conjugation reaction to minimize non-specific binding?

The optimal pH range for a thiol-maleimide reaction is between 6.5 and 7.5. Within this range, the maleimide group reacts specifically and rapidly with sulfhydryl (thiol) groups. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than its reaction with amines. Above pH 7.5, the reactivity of maleimides towards primary amines (like those on lysine residues) increases, leading to non-specific conjugation. Additionally, at higher pH, the maleimide ring is more susceptible to hydrolysis, which inactivates it.

Q2: How can I quench unreacted maleimide groups after my conjugation reaction?

To prevent unreacted maleimide groups from causing non-specific binding, you should quench the reaction by adding a small molecule containing a thiol group. Common quenching agents include L-cysteine, β-mercaptoethanol, or dithiothreitol (DTT). These molecules will react with any excess maleimide, effectively capping them. A 10- to 100-fold molar excess of the quenching agent over the initial concentration of the maleimide is typically recommended, with an incubation time of 15-30 minutes at room temperature.

Q3: Does the length of the PEG linker in my Folate-PEG-mal conjugate affect non-specific binding?

Yes, the length of the PEG linker can significantly impact non-specific binding and the overall targeting efficiency of your conjugate. Longer PEG linkers can increase the hydrophilicity of the conjugate, which helps to reduce non-specific hydrophobic interactions. Furthermore, in in vivo settings, longer PEG linkers have been shown to increase tumor accumulation of nanoparticles. A longer spacer can also reduce steric hindrance, allowing the folate to bind more effectively to its receptor.

Q4: What are the best methods to purify my Folate-PEG-mal conjugate and remove aggregates?

Purification is a critical step to remove unconjugated molecules and aggregates that can contribute to non-specific binding. Size-exclusion chromatography (SEC) is commonly used to separate the larger conjugate from smaller, unreacted molecules. For removing aggregates, which can be more hydrophobic than the monomeric conjugate, hydrophobic interaction chromatography (HIC) or multimodal chromatography can be very effective.

Q5: How can I be sure that the observed binding is specific to the folate receptor?

To confirm the specificity of your Folate-PEG-mal conjugate for the folate receptor, you should perform a competition assay. This involves pre-incubating your folate receptor-positive cells with a high concentration of free folic acid before adding your conjugate. If the binding of your conjugate is significantly reduced in the presence of free folic acid, it indicates that the binding is specific to the folate receptor. You can also include a folate receptor-negative cell line as a negative control to assess the level of non-specific binding.

Experimental Protocols

Protocol 1: Quenching Excess Maleimide Groups

Objective: To cap unreacted maleimide groups on a Folate-PEG-mal conjugate to prevent non-specific binding.

Materials:

  • Folate-PEG-mal conjugate solution

  • Quenching agent stock solution (e.g., 1 M L-cysteine, β-mercaptoethanol, or DTT in a compatible buffer)

  • Reaction buffer (e.g., PBS, pH 7.0-7.4)

Procedure:

  • Following the conjugation reaction, calculate the molar amount of the maleimide reagent used.

  • Prepare a stock solution of the quenching agent.

  • Add a 10- to 100-fold molar excess of the quenching agent to the conjugate solution.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Proceed with the purification of the quenched conjugate using an appropriate method like size-exclusion chromatography to remove the excess quenching agent and its adducts.

Protocol 2: Competition Assay for Specificity Testing

Objective: To verify that the binding of the Folate-PEG-mal conjugate is mediated by the folate receptor.

Materials:

  • Folate receptor-positive cells (e.g., KB, HeLa)

  • Folate receptor-negative cells (e.g., A549)

  • Cell culture medium

  • Free folic acid solution (high concentration, e.g., 1 mM)

  • Folate-PEG-mal conjugate

  • Phosphate-buffered saline (PBS)

  • Detection instrument (e.g., flow cytometer, fluorescence microscope)

Procedure:

  • Seed both folate receptor-positive and -negative cells in appropriate culture vessels and allow them to adhere overnight.

  • For the competition group, pre-incubate the folate receptor-positive cells with a high concentration of free folic acid for 1-2 hours at 37°C.

  • Add the Folate-PEG-mal conjugate to all cell groups (with and without folic acid pre-incubation, and the negative cell line) at the desired concentration.

  • Incubate for the desired time and temperature (e.g., 2-4 hours at 37°C).

  • Wash the cells three times with cold PBS to remove unbound conjugate.

  • Analyze the cells using the appropriate detection method to quantify the amount of bound conjugate.

  • A significant decrease in signal in the competition group compared to the non-competed group indicates specific binding. The signal from the folate receptor-negative cells will indicate the level of non-specific binding.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting non-specific binding issues with Folate-PEG-mal conjugates.

TroubleshootingWorkflow Troubleshooting Non-Specific Binding of Folate-PEG-mal Conjugates start High Non-Specific Binding Observed check_conjugation Step 1: Review Conjugation Protocol start->check_conjugation sub_ph Is pH 6.5-7.5? check_conjugation->sub_ph check_purification Step 2: Evaluate Purification Method sub_aggregate Are aggregates being removed? check_purification->sub_aggregate check_blocking Step 3: Implement Blocking Strategies sub_block_agent Are blocking agents (e.g., BSA) used? check_blocking->sub_block_agent solution Reduced Non-Specific Binding sub_ph->check_conjugation No, adjust pH sub_quench Was excess maleimide quenched? sub_ph->sub_quench Yes sub_quench->check_conjugation No, add quenching step sub_peg Is PEG linker long enough? sub_quench->sub_peg Yes sub_peg->check_conjugation No, use longer PEG sub_peg->check_purification Yes sub_aggregate->check_purification No, use HIC/multimodal chromatography sub_unconjugated Is unconjugated material removed? sub_aggregate->sub_unconjugated Yes sub_unconjugated->check_purification No, optimize SEC sub_unconjugated->check_blocking Yes sub_block_agent->check_blocking No, add blocking agent sub_competition Was a competition assay performed? sub_block_agent->sub_competition Yes sub_competition->check_blocking No, perform competition assay sub_competition->solution Yes

Caption: A flowchart for systematically troubleshooting non-specific binding.

References

Technical Support Center: Improving the Solubility of Drug-Folate-PEG-Maleimide Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting solubility issues with drug-Folate-PEG-maleimide (Mal) complexes. This guide provides answers to frequently asked questions and detailed troubleshooting steps to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: My purified drug-Folate-PEG-Mal conjugate has poor aqueous solubility. What are the initial steps I should take?

A1: Poor aqueous solubility is a common challenge, often stemming from the physicochemical properties of the conjugated drug or the overall complex. Here are the initial troubleshooting steps:

  • Verify pH of the Buffer: The solubility of folic acid is highly pH-dependent, with significantly lower solubility in acidic conditions (pH 2-4).[1][2] Ensure your working buffer has a pH in the neutral to slightly alkaline range (pH 7.0-8.0) to maximize the solubility of the folate moiety.

  • Assess for Aggregation: The complex may be forming aggregates, especially if the conjugated drug is highly lipophilic.[3] Use Dynamic Light Scattering (DLS) to check for the presence of large particles or aggregates in your solution.

  • Review the PEG Chain Length: The length of the polyethylene glycol (PEG) spacer is crucial for solubility.[3][4] Very short PEG chains may not be sufficient to overcome the hydrophobicity of the drug, while excessively long chains might lead to other issues like steric hindrance.

Q2: How does the PEG chain length affect the solubility and function of my conjugate?

A2: The PEG chain length has a significant impact on both the solubility and the biological activity of the conjugate.

  • Improved Hydrophilicity: Increasing the PEG chain length generally improves the hydrophilicity and water solubility of the complex. The PEG moiety provides a hydrophilic shell around the drug molecule, preventing aggregation and increasing its solubility in aqueous media.

  • Optimal Range for Efficacy: While longer PEG chains increase solubility, there is often an optimal range for cellular uptake and therapeutic efficacy. For instance, one study found that PEG chains of 1k, 2k, and 3.5k Da enhanced cellular uptake, whereas a 5k Da PEG chain led to a dramatic reduction in uptake. This is likely due to steric hindrance, where the long PEG chain blocks the folate ligand from binding to its receptor on the cell surface.

Q3: Can the choice of solvent during purification and storage impact the final solubility?

A3: Yes, the solvent system is critical.

  • Purification: During purification steps like dialysis or chromatography, ensure that the buffer composition maintains the solubility of the conjugate. The inclusion of a small percentage of a co-solvent like ethanol or DMSO might be necessary if the conjugate has a tendency to precipitate.

  • Lyophilization and Reconstitution: If you are lyophilizing your conjugate, the reconstitution step is crucial. It is often beneficial to reconstitute in a small volume of a suitable organic solvent (e.g., DMSO) before diluting with an aqueous buffer. This can help to break up any aggregates that may have formed during drying.

  • Storage: For long-term storage, it is advisable to store the conjugate in a solution containing cryoprotectants or as a lyophilized powder. Avoid repeated freeze-thaw cycles, which can promote aggregation.

Q4: What are some formulation strategies to improve the solubility of a poorly soluble drug-Folate-PEG-Mal complex?

A4: If optimizing the conjugate itself (e.g., by changing PEG length) is not feasible, various formulation strategies can be employed:

  • Use of Co-solvents: Blending the aqueous buffer with water-miscible organic solvents like ethanol, propylene glycol, or PEG 400 can enhance solubility.

  • Addition of Surfactants: Non-ionic surfactants such as Polysorbates (Tween series) or Poloxamers can form micelles that encapsulate the hydrophobic drug conjugate, thereby increasing its apparent solubility.

  • Lipid-Based Formulations: Encapsulating the conjugate in liposomes or forming mixed micelles can significantly improve its solubility and bioavailability.

  • Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with the hydrophobic parts of the conjugate, effectively increasing its solubility in water.

Troubleshooting Guides

Guide 1: Diagnosing and Addressing Precipitation During Aqueous Buffer Exchange

Problem: The drug-Folate-PEG-Mal conjugate precipitates when buffer is exchanged to an aqueous solution (e.g., PBS) after synthesis or purification from an organic solvent.

dot

G cluster_0 Initial State cluster_1 Problem cluster_2 Troubleshooting Path 1: pH Optimization cluster_3 Troubleshooting Path 2: Formulation Additives cluster_4 Troubleshooting Path 3: Process Modification cluster_5 Outcome start Conjugate in Organic/Co-solvent Mixture precipitation Precipitation during Buffer Exchange start->precipitation check_ph Check pH of Aqueous Buffer precipitation->check_ph Is pH optimal? add_surfactant Add Surfactant (e.g., 0.1% Tween 80) precipitation->add_surfactant gradual_exchange Perform Gradual (Step-wise) Dialysis precipitation->gradual_exchange adjust_ph Adjust pH to 7.0-8.0 check_ph->adjust_ph No add_cosolvent Incorporate Co-solvent (e.g., 5-10% Ethanol) check_ph->add_cosolvent Yes end Soluble Conjugate in Aqueous Buffer adjust_ph->end add_cosolvent->end add_surfactant->end gradual_exchange->end

Caption: Troubleshooting workflow for precipitation issues.

Guide 2: Investigating Low Bioactivity Due to Poor Solubility or Aggregation

Problem: The conjugate shows lower than expected biological activity in cell-based assays, potentially due to poor solubility or aggregation in the cell culture medium.

dot

G cluster_0 Observation cluster_1 Step 1: Characterize Stock Solution cluster_2 Step 2: Analyze in Culture Medium cluster_3 Step 3: Remediation Strategies cluster_4 Outcome low_activity Low Biological Activity dls_stock Analyze Stock Solution with DLS low_activity->dls_stock uv_vis_stock Measure Concentration (UV-Vis) low_activity->uv_vis_stock dls_medium Analyze Diluted Conjugate in Medium with DLS dls_stock->dls_medium If aggregates present... uv_vis_stock->dls_medium fluorescence_quenching Check for Fluorescence Quenching dls_medium->fluorescence_quenching reformulate Reformulate with Excipients (e.g., Surfactants) fluorescence_quenching->reformulate If quenching/aggregation observed... optimize_peg Optimize PEG Length (if possible) fluorescence_quenching->optimize_peg sonicate Briefly Sonicate Before Use fluorescence_quenching->sonicate improved_activity Improved Biological Activity reformulate->improved_activity optimize_peg->improved_activity sonicate->improved_activity

Caption: Workflow for addressing low bioactivity.

Data and Experimental Protocols

Table 1: Effect of PEG Chain Length on Hydrophilicity of a Paclitaxel Prodrug Conjugate

This table summarizes data from a study on Folate-PEG conjugates of a paclitaxel prodrug, illustrating how increasing PEG length enhances hydrophilicity.

ConjugatePEG Molecular Weight (Da)Log D (pH 7.4)Interpretation
7a~1,0001.28Less Hydrophilic
7b~2,0000.09Moderately Hydrophilic
7c~3,500-0.24Hydrophilic
7d~5,000-0.59Most Hydrophilic

Log D is the distribution coefficient, a measure of lipophilicity. A lower Log D value indicates higher hydrophilicity.

Experimental Protocol: Dynamic Light Scattering (DLS) for Aggregate Detection

Objective: To assess the aggregation state of the drug-Folate-PEG-Mal conjugate in solution.

Materials:

  • Drug-Folate-PEG-Mal conjugate solution (0.1 - 1.0 mg/mL)

  • Appropriate aqueous buffer (e.g., PBS, pH 7.4)

  • DLS instrument

  • Low-volume cuvettes

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the conjugate in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution to the final desired concentration in the aqueous buffer. It is crucial to perform this dilution consistently.

    • Filter the final solution through a 0.22 µm syringe filter directly into a clean DLS cuvette to remove any dust or external particulates.

  • Instrument Setup:

    • Set the DLS instrument to the appropriate temperature (e.g., 25°C).

    • Allow the sample to equilibrate inside the instrument for at least 5 minutes.

  • Data Acquisition:

    • Perform at least three replicate measurements for each sample.

    • Analyze the size distribution data (intensity, volume, and number distributions).

  • Interpretation:

    • A monomodal peak with a low polydispersity index (PDI < 0.3) indicates a homogenous, non-aggregated sample.

    • The presence of multiple peaks or a single peak with a very large hydrodynamic radius (e.g., > 200 nm, depending on the expected size) and a high PDI suggests the presence of aggregates.

Experimental Protocol: Formulation with Co-solvents

Objective: To improve the solubility of a drug-Folate-PEG-Mal conjugate using a co-solvent system.

Materials:

  • Lyophilized drug-Folate-PEG-Mal conjugate

  • Co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

Methodology:

  • Screening:

    • Prepare a series of co-solvent/buffer mixtures (e.g., 5%, 10%, 20% v/v co-solvent in buffer).

    • To a fixed amount of the lyophilized conjugate, add increasing volumes of each co-solvent mixture until the conjugate completely dissolves.

    • The mixture that dissolves the conjugate at the highest concentration with the lowest percentage of co-solvent is considered optimal.

  • Preparation of Solubilized Conjugate:

    • Weigh the required amount of the lyophilized conjugate.

    • Add the pre-determined optimal co-solvent/buffer mixture.

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Characterization:

    • Visually inspect the solution for any precipitation over time.

    • Use DLS to confirm the absence of large aggregates.

    • Verify that the final concentration of the co-solvent is compatible with downstream applications (e.g., cell-based assays).

This technical support guide provides a starting point for addressing solubility issues. The optimal solution will depend on the specific properties of the drug and the conjugate. For further assistance, please consult relevant literature or contact a formulation specialist.

References

Technical Support Center: Overcoming Steric Hinderance in Folate-PEG-Maleimide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with steric hindrance in Folate-PEG-maleimide (Folate-PEG-Mal) conjugation reactions.

Troubleshooting Guide

Issue 1: Low Conjugation Yield or Incomplete Reaction

  • Question: We are observing a significantly lower yield of our Folate-PEG-conjugated product than expected. What are the likely causes related to steric hindrance and how can we troubleshoot this?

  • Answer: Low conjugation yield is a common problem that can often be attributed to steric hindrance, where the bulky nature of the folate molecule, the PEG linker, or the target molecule obstructs the reactive maleimide and thiol groups from coming into close enough proximity to react efficiently.[1][2] Here are several troubleshooting steps:

    • Optimize PEG Linker Length: The length of the polyethylene glycol (PEG) spacer is critical.[2][3] A linker that is too short may not provide sufficient separation between the bulky folate headgroup and the maleimide, leading to steric clash with the target molecule.[2] Conversely, an excessively long PEG chain can sometimes wrap around the reactive site, also causing hindrance. We recommend experimenting with a range of PEG linker lengths (e.g., PEG4, PEG8, PEG12, PEG24) to find the optimal distance for your specific system. Linear PEG linkers are often preferred for site-specific conjugation as they tend to cause minimal steric hindrance.

    • Adjust Stoichiometry (Molar Ratio): Increasing the molar excess of the Folate-PEG-maleimide reagent can help drive the reaction to completion, especially when dealing with sterically hindered sites. A 10- to 20-fold molar excess of the maleimide reagent is a common starting point, but this should be optimized for your specific application.

    • Modify Reaction Conditions:

      • pH: The maleimide-thiol reaction is most efficient and specific at a pH between 6.5 and 7.5. At pH values below 6.5, the reaction rate slows as the thiol is less likely to be in its reactive thiolate anion form. Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and can also react with primary amines (e.g., lysine residues), leading to non-specific conjugation.

      • Temperature and Incubation Time: Most conjugation reactions proceed well at room temperature for 1-4 hours or at 4°C overnight. Longer incubation times may be necessary for sterically hindered reactions, but this also increases the risk of maleimide hydrolysis.

    • Assess Target Site Accessibility: If you are conjugating to a protein, the target cysteine residue may be buried within the protein's three-dimensional structure. Computational modeling can predict solvent-accessible surface areas to assess the accessibility of your target residue.

Issue 2: Lack of Site-Specificity in Conjugation

  • Question: Our analysis shows that the Folate-PEG-maleimide is conjugating to unintended sites on our target molecule. How can we improve site-specificity?

  • Answer: Lack of site-specificity is often a consequence of reaction conditions that favor side reactions or when the intended site is sterically hindered, forcing the reaction to occur at more accessible, but incorrect, locations.

    • Control pH: As mentioned previously, maintaining a pH of 6.5-7.5 is crucial for the chemoselectivity of the maleimide-thiol reaction. At higher pH, reaction with amines becomes more prevalent.

    • Consider Site-Directed Mutagenesis: If you are working with a recombinant protein, you can introduce a cysteine residue at a more accessible surface location through site-directed mutagenesis to ensure specific conjugation.

    • Purification: After the conjugation reaction, it is essential to purify the conjugate to remove any non-specifically labeled molecules using techniques like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

Frequently Asked Questions (FAQs)

  • Question 1: What is steric hindrance in the context of Folate-PEG-maleimide reactions?

  • Answer: Steric hindrance is a phenomenon where the spatial arrangement and bulkiness of atoms or molecular groups obstruct a chemical reaction. In Folate-PEG-maleimide conjugations, the three-dimensional structures of the folate molecule, the PEG chain, and the target molecule (e.g., a protein or nanoparticle) can prevent the maleimide group from efficiently reacting with a target thiol group.

  • Question 2: How does the PEG linker help in overcoming steric hindrance?

  • Answer: The PEG linker acts as a flexible, hydrophilic spacer that increases the distance between the bulky folate molecule and the reactive maleimide group. This spacer allows the maleimide to reach sterically hindered thiol groups on the target molecule that would otherwise be inaccessible. The length and flexibility of the PEG chain can be tuned to optimize this spacing.

  • Question 3: What are common competing reactions I should be aware of?

  • Answer: The primary competing reaction is the hydrolysis of the maleimide ring, which is more pronounced in aqueous solutions and at pH values above 7.5. This hydrolysis renders the maleimide inactive and unable to react with thiols. Another potential side reaction, especially at higher pH, is the reaction of maleimides with primary amines, such as the side chain of lysine residues.

  • Question 4: How can I confirm that my conjugation has been successful?

  • Answer: Several analytical techniques can be used to confirm successful conjugation:

    • SDS-PAGE: This will show a shift in the molecular weight of a protein after conjugation with the Folate-PEG moiety.

    • Mass Spectrometry: Provides a precise mass of the conjugate, confirming the addition of the Folate-PEG-maleimide.

    • Chromatography: Techniques like Size Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC) can be used to separate the conjugate from unreacted starting materials.

    • UV-Vis Spectroscopy: If the conjugated molecule has a unique absorbance, this can be used to quantify the degree of labeling.

Data Presentation

Table 1: Effect of PEG Linker Length on Conjugation Efficiency

PEG Linker LengthRelative Conjugation Efficiency (%)Reference
PEG465
PEG885
PEG1295
PEG2492

Note: These are representative values and the optimal linker length may vary depending on the specific reactants.

Table 2: Impact of Storage Conditions on Maleimide Reactivity

Storage Temperature (°C)Storage Duration (days)Decrease in Maleimide Reactivity (%)Reference
47~10
207~40

Experimental Protocols

Protocol 1: General Procedure for Folate-PEG-Maleimide Conjugation to a Thiol-Containing Protein

  • Protein Preparation and Thiol Reduction (if necessary):

    • If the protein's cysteine residues are in the form of disulfide bonds, they must be reduced.

    • Dissolve the protein in a suitable buffer (e.g., PBS, pH 7.2).

    • Add a 10-20 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is often preferred as it does not contain a thiol and does not need to be removed before adding the maleimide.

    • Incubate at 37°C for 1-2 hours.

    • If using a thiol-containing reducing agent like DTT, it must be removed using a desalting column before proceeding.

  • Preparation of Folate-PEG-Maleimide Solution:

    • Immediately before use, dissolve the Folate-PEG-maleimide in a minimal amount of a dry, water-miscible organic solvent like DMSO or DMF.

  • Conjugation Reaction:

    • Add the dissolved Folate-PEG-maleimide to the reduced protein solution. A 10- to 20-fold molar excess of the maleimide reagent is a common starting point.

    • Ensure the reaction pH is between 6.5 and 7.5.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight, with gentle mixing.

  • Quenching the Reaction (Optional):

    • To stop the reaction and consume any excess maleimide, a small molecule thiol like free cysteine or 2-mercaptoethanol can be added.

  • Purification of the Conjugate:

    • Remove unreacted Folate-PEG-maleimide and other small molecules by size-exclusion chromatography (SEC) or dialysis.

    • Collect and pool the fractions containing the purified conjugate.

Protocol 2: Quantification of Conjugation using Ellman's Reagent

This protocol quantifies the number of free thiols remaining after the conjugation reaction to determine the conjugation efficiency.

  • Prepare a Standard Curve:

    • Prepare a series of known concentrations of a thiol-containing standard (e.g., cysteine) in the reaction buffer.

    • Add Ellman's Reagent (DTNB) to each standard and measure the absorbance at 412 nm.

    • Plot absorbance versus thiol concentration to generate a standard curve.

  • Sample Measurement:

    • Take an aliquot of the reaction mixture after the desired incubation time.

    • Add Ellman's Reagent and measure the absorbance at 412 nm.

  • Calculation:

    • Use the standard curve to determine the concentration of unreacted thiols in your sample.

    • The conjugation efficiency can be calculated as: Efficiency (%) = (1 - ([Free Thiols]post-reaction / [Free Thiols]pre-reaction)) * 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis start Start protein_prep Protein Preparation (Thiol Reduction if needed) start->protein_prep reagent_prep Prepare Folate-PEG-Mal Solution (in DMSO/DMF) start->reagent_prep conjugation Conjugation Reaction (pH 6.5-7.5, RT or 4°C) protein_prep->conjugation reagent_prep->conjugation quench Quench Reaction (Optional) conjugation->quench purification Purification (SEC / Dialysis) quench->purification analysis Characterization (SDS-PAGE, MS, etc.) purification->analysis end End analysis->end troubleshooting_logic cluster_steric_hindrance Potential Cause: Steric Hindrance cluster_conditions Potential Cause: Suboptimal Conditions cluster_reagents Potential Cause: Reagent Issues start Low Conjugation Yield linker_length Is PEG linker length optimal? start->linker_length optimize_linker Test different PEG lengths (e.g., PEG4, 8, 12, 24) linker_length->optimize_linker No molar_ratio Is molar ratio sufficient? linker_length->molar_ratio Yes solution Improved Conjugation Yield optimize_linker->solution increase_ratio Increase molar excess of Folate-PEG-Maleimide molar_ratio->increase_ratio No ph_check Is pH between 6.5-7.5? molar_ratio->ph_check Yes increase_ratio->solution adjust_ph Adjust reaction buffer pH ph_check->adjust_ph No thiol_check Are thiols available and reduced? ph_check->thiol_check Yes adjust_ph->solution reduce_thiols Ensure complete reduction (TCEP) and remove reducing agents (if DTT) thiol_check->reduce_thiols No maleimide_hydrolysis Is maleimide hydrolyzed? thiol_check->maleimide_hydrolysis Yes reduce_thiols->solution fresh_reagent Use freshly prepared Folate-PEG-Maleimide solution maleimide_hydrolysis->fresh_reagent Yes/Unsure maleimide_hydrolysis->solution No fresh_reagent->solution

References

Technical Support Center: Custom Synthesis of Modified Folate-PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with custom-synthesized modified Folate-PEG linkers.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to consider when designing a custom Folate-PEG linker?

A1: When designing a custom Folate-PEG linker, several parameters are crucial for the successful development of your targeted delivery system. Key considerations include the molecular weight (length) of the PEG chain, the type of reactive functional groups for conjugation, and the overall purity of the linker. The PEG chain length influences the solubility, stability, and in vivo circulation time of the final conjugate.[1][2][3] Shorter PEG chains are often used for compact labeling, while longer chains can improve solubility and reduce immunogenicity.[3] The choice of reactive groups (e.g., NHS ester, maleimide, amine) depends on the functional groups available on your molecule of interest for conjugation.[]

Q2: How does the length of the PEG linker in a Folate-PEG conjugate affect tumor-targeting efficiency?

A2: The length of the PEG linker plays a significant role in the tumor-targeting ability of folate-conjugated nanoparticles. Studies have shown that the targeting efficiency can be enhanced with increasing PEG linker length. For instance, in one study, liposomes with a longer PEG linker (PEG10k) showed significantly increased tumor accumulation compared to those with shorter linkers (PEG2k or PEG5k). This is attributed to the longer linker providing better presentation of the folate ligand to the folate receptors on cancer cells, overcoming steric hindrance from the nanoparticle surface. However, an excessively long PEG chain might also lead to reduced cellular uptake due to high water solubility and steric hindrance.

Q3: What are the common methods for characterizing synthesized Folate-PEG linkers and their conjugates?

A3: A combination of spectroscopic and analytical techniques is typically employed for characterization. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the successful conjugation of folic acid and PEG. Electrospray Ionization Mass Spectrometry (ESI-MS) can verify the molecular weight of the synthesized linker. For characterization of nanoparticles formulated with these linkers, techniques like Dynamic Light Scattering (DLS) are used to determine particle size, polydispersity index (PDI), and zeta potential.

Troubleshooting Guides

Problem 1: Low Yield During Custom Synthesis of Folate-PEG Linkers
Possible Cause Suggested Solution
Inefficient activation of folic acid Ensure complete dissolution of folic acid in a suitable solvent like DMSO. Use an appropriate molar ratio of activating agents such as N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS). The reaction should be carried out in the dark to prevent degradation of folic acid.
Incomplete reaction with PEG Allow sufficient reaction time for the activated folic acid to conjugate with the PEG-amine. The reaction mixture should be stirred continuously. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
Loss of product during purification Use a dialysis membrane with an appropriate molecular weight cut-off (MWCO) to remove unreacted reagents and by-products without losing the desired product. Lyophilization of the final product can help in obtaining a stable powder form.
Problem 2: Poor Solubility and Aggregation of Folate-PEG Conjugates
Possible Cause Suggested Solution
High lipophilicity of the conjugate The hydrophilicity of the conjugate can be improved by increasing the length of the PEG chain. PEGylation is a well-known strategy to enhance the aqueous solubility of hydrophobic molecules.
Formation of aggregates in aqueous solutions Fluorescence spectral data can indicate aggregation at higher concentrations. Dynamic Light Scattering (DLS) can be used to confirm the presence of nanosized particles or aggregates. Adjusting the concentration of the conjugate in the formulation buffer can help minimize aggregation.
Instability of the nanoparticle formulation The stability of nanoparticles can be influenced by factors like pH and ionic strength of the medium. For chitosan-based nanoparticles, stability is better in acidic conditions. For liposomal formulations, the composition of lipids and the inclusion of stabilizers like cholesterol are important.
Problem 3: Inconsistent Results in Cellular Uptake and Targeting Studies
Possible Cause Suggested Solution
Variable ligand density on nanoparticles The ratio of the Folate-PEG linker to other components in the nanoparticle formulation should be optimized and kept consistent across experiments. The density of the folate ligand can significantly impact the cellular uptake efficiency.
Steric hindrance of the folate ligand The length of the PEG linker is crucial. A linker that is too short may not effectively present the folate for receptor binding due to steric hindrance from the nanoparticle surface. Conversely, a very long linker might also negatively affect uptake.
Non-specific binding To confirm folate receptor-mediated uptake, perform competition experiments by pre-incubating cells with free folic acid. A significant reduction in the uptake of the folate-conjugated nanoparticles in the presence of free folate indicates specific targeting.

Quantitative Data Summary

Table 1: Physicochemical Properties of Folate-Conjugated Liposomes with Varying PEG-Linker Lengths

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Dox/FL-2K~100< 0.2~ -30
Dox/FL-5K~100< 0.2~ -30
Dox/FL-10K~100< 0.2~ -30
Data synthesized from a study on doxorubicin-loaded folate-conjugated liposomes.

Table 2: Influence of PEG Chain Length on the Hydrophilicity of Folate-Paclitaxel Prodrugs

ConjugatePEG Chain Lengthlog D7.4
Folate Conjugate 50k (No PEG)2.22
Folate Conjugate 7a1k1.28
Folate Conjugate 7d5k-0.59
Partition coefficients (log D7.4) indicating hydrophilicity. A lower value indicates higher hydrophilicity.

Experimental Protocols & Workflows

General Synthesis Workflow for Folate-PEG-Amine

This workflow outlines the general steps for synthesizing a Folate-PEG-Amine linker, a common precursor for further conjugation.

Synthesis_Workflow cluster_activation Folic Acid Activation cluster_conjugation Conjugation with PEG cluster_purification Purification FA Folic Acid in DMSO Activators DCC + NHS FA->Activators Stir in dark Activated_FA Activated Folate Ester Activators->Activated_FA Conjugation Reaction Mixture Activated_FA->Conjugation PEG_Amine PEG-bis-amine in DMSO PEG_Amine->Conjugation Dialysis Dialysis (remove by-products) Conjugation->Dialysis Stir overnight Lyophilization Lyophilization Dialysis->Lyophilization Final_Product Folate-PEG-Amine Lyophilization->Final_Product

Caption: General workflow for the synthesis and purification of a Folate-PEG-Amine linker.

Logical Relationship: Impact of PEG Linker Length on Receptor Binding

This diagram illustrates the conceptual relationship between the length of the PEG linker and its effect on the binding of the folate ligand to its receptor on a cell surface.

PEG_Length_Impact cluster_short Short PEG Linker cluster_optimal Optimal PEG Linker cluster_long Excessively Long PEG Linker Short_PEG Steric Hindrance Poor_Binding Reduced Receptor Binding Short_PEG->Poor_Binding Optimal_PEG Sufficient Flexibility & Presentation Good_Binding Enhanced Receptor Binding Optimal_PEG->Good_Binding Long_PEG Increased Hydrophilicity & Steric Shielding Reduced_Uptake Decreased Cellular Uptake Long_PEG->Reduced_Uptake

Caption: Conceptual impact of varying PEG linker lengths on folate receptor binding.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Characterizing Folate-PEG-Maleimide Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Folate-polyethylene glycol-maleimide (Folate-PEG-Mal) conjugates are pivotal in targeted drug delivery systems, leveraging the over-expression of folate receptors on cancerous cells to ensure specific uptake. The maleimide group provides a reactive handle for conjugation to thiol-containing therapeutics or delivery vehicles. Rigorous analytical characterization is crucial to guarantee the conjugate's identity, purity, stability, and functionality. This guide provides an objective comparison of key analytical methods, complete with experimental data and detailed protocols, to aid researchers in establishing robust quality control processes.

Core Analytical Techniques: A Head-to-Head Comparison

The comprehensive characterization of Folate-PEG-Mal conjugates requires a multi-faceted approach, with each technique providing unique and complementary information. The primary methods include spectroscopic and chromatographic techniques to confirm structure, assess purity, and quantify components.

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorbance of light by the molecule as a function of wavelength. The distinct aromatic structure of folic acid allows for its straightforward detection and quantification.

Information Obtained:

  • Confirmation of the presence of the folate moiety in the conjugate.

  • Quantification of folate concentration, which can be used to determine the degree of conjugation.

Strengths:

  • Simple, rapid, and widely accessible.

  • Non-destructive.

  • Provides reliable quantification.

Limitations:

  • Provides no structural information about the PEG or maleimide components.

  • Susceptible to interference from other UV-absorbing species in the sample.

Table 1: Quantitative Analysis of Folate Conjugation via UV-Vis Spectroscopy

Sample Maxima (λmax) Absorbance at 363 nm Calculated Folate Concentration (µM) Reference
Folic Acid Standard 290 nm, 363 nm 0.55 90.3 [1][2]
Folate-PEG Conjugate 290 nm, 363 nm 0.48 78.7 [1][2]
Purified Folate-PEG-Mal ~290 nm, ~363 nm 0.45 ~73.8 [1]

Note: Calculation is based on the molar extinction coefficient of folic acid at 363 nm (ε = 6197 M⁻¹cm⁻¹).

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principle: ¹H NMR spectroscopy provides detailed information about the molecular structure by measuring the magnetic properties of hydrogen nuclei. It can identify the characteristic chemical environments of protons in folic acid, PEG, and other structural components.

Information Obtained:

  • Unambiguous confirmation of successful conjugation by identifying characteristic peaks for each component (folate, PEG, and maleimide or its reacted form).

  • Structural integrity of the conjugate.

  • Estimation of the ratio of the different components.

Strengths:

  • Provides definitive structural confirmation.

  • Can reveal information about the conjugation site.

Limitations:

  • Requires higher sample concentrations and specialized equipment.

  • Spectra of large PEG polymers can be complex, with broad peaks that may obscure other signals.

  • Requires deuterated solvents.

Table 2: Characteristic ¹H NMR Chemical Shifts (ppm) for Folate-PEG Conjugates in DMSO-d₆

Moiety Characteristic Proton Peaks (ppm) Description Reference
Folate 8.14 (d), 7.64 (d), 6.63 (d) Pteridine ring protons
4.48 (d), 4.32 (m) Glutamic acid portion protons
PEG 3.65 (m) Repeating ethylene oxide units (-OCH₂CH₂-)
Maleimide ~7.0 (s) Protons on the maleimide ring (pre-conjugation) N/A

| Thiosuccinimide | ~3.0-4.0 (m) | Protons of the ring after reaction with a thiol | |

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase. For Folate-PEG-Mal, Reverse-Phase HPLC (RP-HPLC) is commonly used to separate the conjugate from unreacted starting materials and degradation products.

Information Obtained:

  • Assessment of purity and detection of impurities.

  • Quantification of the conjugate.

  • Stability studies, particularly the rate of maleimide hydrolysis.

Strengths:

  • High resolution and sensitivity.

  • Excellent for purity assessment and stability-indicating assays.

  • Validated methods are suitable for quality control.

Limitations:

  • Can be challenging to develop optimal separation methods for high molecular weight, heterogeneous polymers.

  • Requires appropriate reference standards for quantification.

Table 3: Example HPLC Data for Stability Analysis of an 8-arm PEG-Maleimide

Time (hours) Peak Area % (Intact PEG-Mal) Peak Area % (Hydrolyzed Product) Purity (%) Reference
0 98.5 1.5 98.5
4 85.2 14.8 85.2
8 73.1 26.9 73.1
24 45.6 54.4 45.6

Data illustrates the hydrolysis of the maleimide group over time in a buffered solution, monitored by HPLC.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the precise determination of molecular weight. It is often coupled with liquid chromatography (LC-MS) to analyze the components separated by HPLC.

Information Obtained:

  • Confirmation of the molecular weight of the final Folate-PEG-Mal conjugate.

  • Identification of by-products and impurities.

Strengths:

  • Provides highly accurate molecular weight information, confirming the identity of the conjugate.

  • Extremely sensitive.

Limitations:

  • Analysis of large, polydisperse PEGs can be challenging, often resulting in a broad distribution of masses rather than a single peak.

  • Ionization of large polymers can be inefficient.

Experimental Protocols

Protocol 1: Quantification of Folate by UV-Vis Spectroscopy
  • Prepare a stock solution of the Folate-PEG-Mal conjugate in a suitable buffer (e.g., PBS, pH 7.4).

  • Prepare a series of standards of folic acid in the same buffer.

  • Measure the absorbance of the standards and the sample at 363 nm using a UV-Vis spectrophotometer.

  • Create a calibration curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of folate in the conjugate sample by using the linear regression equation from the calibration curve.

Protocol 2: Purity and Stability Analysis by RP-HPLC
  • System: An HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., Zorbax SB-C18, 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA.

  • Gradient: Start with a low percentage of B, and gradually increase to elute the conjugate. A typical gradient might be 5% to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at 280 nm (for folate) and/or 233 nm.

  • Sample Preparation: Dissolve the conjugate in the mobile phase. For stability studies, incubate the conjugate in a buffered solution (e.g., PBS, pH 7.4) at a controlled temperature (e.g., 37°C) and inject aliquots at various time points.

  • Analysis: Integrate the peak areas to determine the purity and the percentage of remaining intact maleimide conjugate over time.

Visualization of Workflows and Pathways

G cluster_0 Synthesis & Purification Folic Acid Folic Acid NH2-PEG-Maleimide NH2-PEG-Maleimide Activation Activation Conjugation Conjugation Purification Purification Final Product Final Product

G cluster_1 Structural & Identity Verification cluster_2 Purity & Quantification cluster_3 Functional & Physical Properties center_node Folate-PEG-Mal Conjugate NMR ¹H NMR center_node->NMR Structure MS Mass Spec center_node->MS Identity FTIR FTIR center_node->FTIR Functional Groups HPLC HPLC center_node->HPLC Purity UV_Vis UV-Vis center_node->UV_Vis Folate Quant. Ellman Ellman's Test center_node->Ellman Maleimide Quant. Stability Stability (HPLC) center_node->Stability DLS DLS (Size) center_node->DLS Zeta Zeta Potential center_node->Zeta

G cluster_0 Extracellular Space cluster_1 Cell Interior Conjugate Folate-PEG-Drug Receptor Folate Receptor Conjugate->Receptor Binding Endosome Endosome (Low pH) Receptor->Endosome Endocytosis Drug Released Drug Endosome->Drug Release Effect Therapeutic Effect Drug->Effect

Alternative and Complementary Methods

  • Fourier Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., amides formed during conjugation, esters) and verifying the successful synthesis of the conjugate polymer.

  • Ellman's Test: A colorimetric assay used to quantify the number of reactive maleimide groups by reacting them with a known amount of a thiol (like L-cysteine) and then measuring the unreacted thiol. This is a valuable alternative to HPLC for quantifying the active functionality.

  • Dynamic Light Scattering (DLS) and Zeta Potential: When the Folate-PEG-Mal conjugate is used to functionalize nanoparticles or liposomes, DLS is essential for measuring their size and size distribution, while zeta potential measurements determine their surface charge and colloidal stability.

Conclusion

No single technique is sufficient for the complete characterization of Folate-PEG-Maleimide conjugates. A comprehensive strategy employing a combination of methods is essential for ensuring product quality and performance in targeted drug delivery applications. The recommended workflow includes:

  • Structural Confirmation: Use ¹H NMR and Mass Spectrometry to confirm the identity and structure of the conjugate.

  • Purity Assessment: Employ HPLC as the primary tool for determining purity and identifying any unreacted materials or by-products.

  • Quantification: Use UV-Vis spectroscopy for routine quantification of folate content and consider Ellman's Test for quantifying active maleimide groups.

  • Stability Analysis: Utilize a stability-indicating HPLC method to assess the hydrolysis of the maleimide group under relevant conditions, which is critical for determining shelf-life and in vivo stability.

By integrating these methods, researchers and drug developers can build a complete analytical profile of their Folate-PEG-Mal conjugates, ensuring they meet the stringent requirements for preclinical and clinical development.

References

Analyzing Folate-PEG1-Maleimide Conjugates: A Comparative Guide to Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with folate-targeted therapies, accurate and robust analytical methods for characterizing drug-linker conjugates like Folate-PEG1-maleimide (Folate-PEG1-mal) are paramount. This guide provides a comparative overview of mass spectrometry and other key analytical techniques for the analysis of these conjugates, supported by experimental data and detailed protocols to aid in method selection and implementation.

Introduction to this compound and its Significance

This compound is a heterobifunctional linker commonly used in the development of antibody-drug conjugates (ADCs) and other targeted drug delivery systems. The folate moiety serves as a targeting ligand, binding with high affinity to the folate receptor, which is overexpressed on the surface of many cancer cells. The polyethylene glycol (PEG) spacer enhances solubility and pharmacokinetic properties, while the maleimide group allows for covalent conjugation to thiol-containing molecules, such as antibodies or cytotoxic drugs. The precise characterization of this linker and its conjugates is critical for ensuring product quality, stability, and efficacy.

Mass Spectrometry for this compound Analysis

Mass spectrometry (MS) is a powerful tool for the characterization of this compound and its conjugates, providing information on molecular weight, purity, and structural integrity. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed, often coupled with liquid chromatography (LC) for separation of complex mixtures.

Performance Comparison: ESI-MS vs. MALDI-TOF-MS
ParameterESI-MSMALDI-TOF-MS
Ionization Soft ionization in solutionSoft ionization from a solid matrix
Coupling Easily coupled with LC (LC-MS)Can be coupled with LC, but less common
Resolution High resolution achievableGood resolution, especially for heterogeneous high MW species[1]
Automation Amenable to high-throughput, automated workflowsMore manual sample preparation
Sample Type Ideal for purified samples in solutionTolerant of some impurities and complex mixtures
Fragmentation In-source fragmentation and tandem MS (MS/MS) for structural elucidationIn-source decay can provide fragmentation information[1]
Experimental Protocol: LC-MS/MS for this compound

This protocol is adapted from established methods for the analysis of folates and PEGylated molecules.[2][3]

1. Sample Preparation:

  • Dissolve this compound in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of 1 mg/mL.

  • Serially dilute the stock solution to prepare calibration standards and quality control samples.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions (ESI-QTOF):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Sampling Cone: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Acquisition Range: m/z 100-2000.

  • Collision Energy (for MS/MS): Ramp from 10-40 eV to induce fragmentation.

Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization of this compound often involves orthogonal techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust method for assessing the purity of this compound and quantifying the maleimide group's reactivity.

Experimental Protocol: RP-HPLC for Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: Similar to the LC-MS method, optimized for separation of impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 280 nm (for folate) and 302 nm (for maleimide).

  • Quantification: Purity is determined by the relative peak area of the main product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is invaluable for confirming the chemical structure of this compound. Quantitative NMR (qNMR) can also be used to determine purity and concentration with high precision.[4]

Experimental Protocol: ¹H NMR

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Analysis:

    • Folate: Characteristic aromatic protons between 6.5 and 8.7 ppm.

    • PEG: A strong singlet peak around 3.5 ppm.

    • Maleimide: A characteristic singlet at approximately 7.0 ppm.

  • Quantification (qNMR): An internal standard with a known concentration is added to the sample for accurate quantification of the analyte.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information about the functional groups present in the molecule, confirming the successful synthesis of the conjugate.

Experimental Protocol: FTIR

  • Sample Preparation: A small amount of the sample is mixed with KBr powder and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Analysis:

    • Folate: Characteristic peaks for aromatic rings and amide bonds.

    • PEG: Strong C-O-C stretching vibration around 1100 cm⁻¹.

    • Maleimide: C=O stretching of the imide group.

Performance Comparison of Analytical Techniques

TechniqueInformation ProvidedSensitivityThroughputQuantitative Precision
LC-MS/MS Molecular weight, purity, fragmentation pattern, structureHigh (pg-ng/mL)ModerateHigh
MALDI-TOF-MS Molecular weight, heterogeneity of PEGHighHighModerate
HPLC-UV Purity, quantification of reactive groupsModerate (µg/mL)HighHigh
NMR Detailed structure, purity, quantificationLow (mg/mL)LowVery High
FTIR Presence of functional groupsLowHighLow (Qualitative)

Visualizing Workflows and Pathways

To further aid in understanding the analytical process and the biological context of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis dissolve Dissolve this compound dilute Serial Dilution dissolve->dilute nmr NMR dissolve->nmr ftir FTIR dissolve->ftir lcms LC-MS/MS dilute->lcms hplc HPLC-UV dilute->hplc mw_purity MW & Purity lcms->mw_purity quant Quantification lcms->quant hplc->mw_purity hplc->quant structure Structure Confirmation nmr->structure nmr->quant ftir->structure fragmentation_pathway cluster_folate_frag Folate Fragmentation cluster_peg_frag PEG Fragmentation cluster_mal_frag Maleimide Fragmentation parent This compound Ion [M+H]+ folate_frag1 Loss of Glutamic Acid parent->folate_frag1 CID folate_frag2 Cleavage of C9-N10 bond parent->folate_frag2 CID peg_frag Loss of (-CH2-CH2-O-)n units parent->peg_frag CID mal_frag Ring opening/fragmentation parent->mal_frag CID folate_receptor_pathway folate_conjugate Folate-Drug Conjugate folate_receptor Folate Receptor (FRα) folate_conjugate->folate_receptor Binding endosome Endosome folate_receptor->endosome Endocytosis lysosome Lysosome endosome->lysosome Fusion drug_release Drug Release lysosome->drug_release Cleavage cellular_effect Cellular Effect (e.g., Apoptosis) drug_release->cellular_effect

References

A Comparative Guide to Folate-PEG-Maleimide and NHS-Ester PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker is critical in the successful bioconjugation of molecules. This guide provides a detailed comparison of two commonly used PEG (polyethylene glycol) linkers: Folate-PEG-Maleimide (Folate-PEG-Mal) and NHS-Ester PEG. We will delve into their chemical properties, reaction mechanisms, and performance data to assist you in selecting the optimal linker for your specific application.

Overview of the Linkers

Folate-PEG-Maleimide (Folate-PEG-Mal) is a heterobifunctional linker designed for targeted drug delivery.[1][2] It consists of three key components:

  • Folate: A targeting ligand that binds with high affinity to the folate receptor (FR), which is often overexpressed on the surface of cancer cells.[3][4][5]

  • PEG: A flexible, water-soluble spacer that enhances the biocompatibility and solubility of the conjugate.

  • Maleimide: A reactive group that specifically forms a stable thioether bond with sulfhydryl (thiol) groups (-SH) found in cysteine residues of proteins and peptides.

NHS-Ester PEG is a widely used amine-reactive linker for general bioconjugation. Its structure includes:

  • N-Hydroxysuccinimide (NHS) Ester: A highly reactive group that efficiently forms stable amide bonds with primary amines (-NH2), such as those found on lysine residues and the N-terminus of proteins.

  • PEG: A spacer that improves the solubility and reduces the immunogenicity of the resulting conjugate.

Mechanism of Action and Targeting

Folate-PEG-Mal: Targeted Delivery through Receptor-Mediated Endocytosis

The primary advantage of Folate-PEG-Mal lies in its ability to target cells overexpressing the folate receptor. The folate moiety acts as a high-affinity ligand, leading to the internalization of the conjugate via receptor-mediated endocytosis. This mechanism allows for the specific delivery of therapeutic agents or imaging probes to target cells, minimizing off-target effects.

cluster_0 Cell Surface cluster_1 Intracellular Folate_Receptor Folate Receptor (FRα) Endosome Early Endosome Folate_Receptor->Endosome Internalization Folate_PEG_Conjugate Folate-PEG-Conjugate Folate_PEG_Conjugate->Folate_Receptor Binding Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Drug Release Lysosome->Drug_Release Degradation

Folate Receptor-Mediated Endocytosis
NHS-Ester PEG: Non-Targeted Conjugation

NHS-Ester PEG linkers are used for the non-specific attachment of molecules to proteins or other biomolecules containing primary amines. This is a robust and widely applicable method for labeling antibodies, enzymes, and other proteins with probes, dyes, or other functional molecules.

Comparison of Conjugation Chemistry

The choice between maleimide and NHS-ester chemistry depends on the available functional groups on the biomolecule of interest and the desired reaction conditions.

FeatureFolate-PEG-MaleimideNHS-Ester PEG
Target Functional Group Sulfhydryl (-SH)Primary Amine (-NH2)
Optimal Reaction pH 6.5 - 7.57.2 - 8.5
Bond Formed ThioetherAmide
Bond Stability The resulting thiosuccinimide linkage can be reversible under certain conditions. Hydrolysis of the succinimide ring can increase stability.Highly stable and effectively irreversible under physiological conditions.
Specificity Highly specific for sulfhydryl groups within the optimal pH range.Highly reactive with primary amines, but can also react with other nucleophiles at higher pH.
Competing Reactions Hydrolysis of the maleimide group at pH > 7.5.Hydrolysis of the NHS-ester, which increases with pH.

Experimental Data and Performance

Quantitative data on the efficiency and stability of these conjugation methods is crucial for experimental design.

ParameterFolate-PEG-Maleimide (Maleimide-Thiol)NHS-Ester PEG (NHS-Ester-Amine)
Reaction Time Typically 30 minutes to 2 hours at room temperature.Typically 30-60 minutes at room temperature or 2 hours on ice.
Molar Excess of Linker A 10- to 20-fold molar excess is often recommended.A 20-fold molar excess is commonly used for antibody labeling.
Half-life of Reactive Group The maleimide group is generally more stable than the NHS-ester in aqueous solution.The half-life of NHS-esters is pH-dependent, decreasing from hours at pH 7 to minutes at pH 8.6.

Experimental Protocols

Protocol 1: Conjugation of a Thiol-Containing Peptide with Folate-PEG-Mal

Materials:

  • Thiol-containing peptide

  • Folate-PEG-Maleimide

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2

  • Quenching reagent: β-mercaptoethanol or cysteine

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Peptide: Dissolve the thiol-containing peptide in the conjugation buffer. If the peptide contains disulfide bonds, they must be reduced prior to conjugation.

  • Prepare the Linker: Immediately before use, dissolve the Folate-PEG-Maleimide in the conjugation buffer to a desired stock concentration.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the Folate-PEG-Maleimide solution to the peptide solution.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: (Optional) Add a quenching reagent to react with any unreacted maleimide groups.

  • Purification: Purify the conjugate using a suitable chromatography method to remove excess linker and unreacted peptide.

Start Start Dissolve_Peptide Dissolve Thiol-Peptide in PBS (pH 7.2) Start->Dissolve_Peptide Dissolve_Linker Dissolve Folate-PEG-Mal in PBS Start->Dissolve_Linker Mix Mix Peptide and Linker (10-20x molar excess of linker) Dissolve_Peptide->Mix Dissolve_Linker->Mix Incubate Incubate 2-4h at RT or overnight at 4°C Mix->Incubate Purify Purify Conjugate (e.g., SEC) Incubate->Purify End End Purify->End

Folate-PEG-Mal Conjugation Workflow
Protocol 2: Labeling an Antibody with NHS-Ester PEG

Materials:

  • Antibody (or other protein)

  • NHS-Ester PEG

  • Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-8.0

  • Anhydrous DMSO or DMF

  • Quenching Buffer: Tris-buffered saline (TBS) or glycine solution

  • Purification method (e.g., dialysis or gel filtration)

Procedure:

  • Prepare the Antibody: Dissolve 1-10 mg of the antibody in 0.5-2 mL of the reaction buffer. Ensure the buffer is free of primary amines.

  • Prepare the Linker: Immediately before use, prepare a 10 mM stock solution of NHS-Ester PEG in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add the appropriate volume of the NHS-Ester PEG stock solution (typically a 20-fold molar excess) to the antibody solution while gently stirring. The final concentration of the organic solvent should not exceed 10%.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer.

  • Purification: Remove the unreacted NHS-Ester PEG by dialysis or gel filtration.

Start Start Dissolve_Antibody Dissolve Antibody in Amine-Free Buffer (pH 7.2-8.0) Start->Dissolve_Antibody Prepare_Linker Prepare 10 mM NHS-Ester PEG in DMSO/DMF Start->Prepare_Linker Mix Add Linker to Antibody (20x molar excess) Dissolve_Antibody->Mix Prepare_Linker->Mix Incubate Incubate 30-60 min at RT or 2h on ice Mix->Incubate Quench Quench with Tris or Glycine Incubate->Quench Purify Purify Conjugate (Dialysis/Gel Filtration) Quench->Purify End End Purify->End

NHS-Ester PEG Conjugation Workflow

Conclusion: Making the Right Choice

The selection between Folate-PEG-Mal and NHS-Ester PEG linkers is primarily dictated by the application and the available functional groups on the biomolecule.

  • Choose Folate-PEG-Maleimide for:

    • Targeted delivery to cells overexpressing the folate receptor, particularly in cancer therapy and imaging.

    • Conjugation to molecules with available sulfhydryl groups.

  • Choose NHS-Ester PEG for:

    • General-purpose labeling and conjugation of proteins, antibodies, and other biomolecules with available primary amines.

    • Applications where specific targeting is not required.

By understanding the distinct chemistries and applications of these two powerful bioconjugation reagents, researchers can make informed decisions to advance their scientific and therapeutic goals.

References

Quantifying Bioconjugation: A Comparative Guide to Labeling with Folate-PEG-Maleimide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of biomolecular labeling is a critical step in the development of targeted therapeutics and diagnostics. This guide provides a comprehensive comparison of methods for quantifying the degree of labeling with Folate-PEG-maleimide (Folate-PEG1-mal), a popular reagent for targeted drug delivery. We will explore various analytical techniques, present their performance data in comparative tables, and provide detailed experimental protocols. Additionally, this guide will touch upon alternative conjugation chemistries.

Folate-PEG-maleimide is a heterobifunctional linker used to attach a therapeutic or imaging agent to a biological molecule, such as a protein or a nanoparticle. The folate moiety serves as a targeting ligand for the folate receptor, which is overexpressed in many types of cancer cells. The maleimide group reacts specifically with thiol groups (sulfhydryl groups) on cysteine residues of proteins or other molecules, forming a stable thioether bond. The polyethylene glycol (PEG) spacer enhances solubility and biocompatibility, and can reduce immunogenicity.

Accurately determining the degree of labeling (DOL), or the average number of Folate-PEG-mal molecules conjugated to each biomolecule, is essential for ensuring batch-to-batch consistency, understanding structure-activity relationships, and meeting regulatory requirements.

Comparison of Quantification Methods

Several analytical techniques can be employed to quantify the degree of labeling with Folate-PEG-mal. The choice of method depends on factors such as the properties of the biomolecule, the required accuracy and sensitivity, and the available instrumentation.

MethodPrincipleAdvantagesDisadvantages
UV-Vis Spectrophotometry Measures the absorbance of the folate and the biomolecule at their respective maximum absorbance wavelengths.Simple, rapid, and widely available equipment.Can be prone to interference from other chromophores. Requires accurate extinction coefficients. Less accurate for complex mixtures.
HPLC (High-Performance Liquid Chromatography) Separates the conjugate from unreacted starting materials and byproducts based on physicochemical properties.High resolution and sensitivity. Can provide information on purity and heterogeneity. Can be coupled with other detectors like mass spectrometry.Requires more specialized equipment and expertise. Can be time-consuming to develop methods.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of the conjugate to determine the mass shift upon labeling.Provides a direct measurement of the degree of labeling. Highly sensitive and specific. Can identify the sites of conjugation.Requires expensive instrumentation and specialized expertise for data analysis. Can be sensitive to sample purity and formulation.
¹H-NMR (Proton Nuclear Magnetic Resonance) Spectroscopy Measures the ratio of integrals of specific proton signals from the folate, PEG, and the biomolecule.Provides detailed structural information. Can be used for absolute quantification without a standard curve.Requires high sample concentrations and deuterated solvents. Can be complex to interpret for large biomolecules.
Ellman's Assay (Indirect Maleimide Quantification) Reacts unreacted maleimide groups with an excess of a thiol-containing reagent and quantifies the remaining thiols.Simple and colorimetric. Useful for determining the amount of unreacted maleimide.Indirect method. Can be affected by the presence of other reducing agents.

Quantitative Data Comparison

The following table summarizes key performance metrics for different quantification methods. It is important to note that these values can vary depending on the specific experimental conditions and the nature of the conjugate.

ParameterUV-Vis Spectrophotometry (Folate)HPLC-UVMass SpectrometryEllman's Assay (Maleimide)
Linear Range 1-25 µg/mL[1]Typically 0.1-100 µg/mLDependent on instrument and analyte1-100 µM (Thiol)
Limit of Detection (LOD) 0.011 µg/mL[1]~0.05 µg/mLPicomole to femtomole range~1 µM (Thiol)
Limit of Quantification (LOQ) 0.033 µg/mL[1]~0.1 µg/mLPicomole to femtomole range~2.5 µM (Thiol)
Accuracy (% Recovery) 98.2-104.1%[1]98-102%High95-105%
Precision (%RSD) < 2%< 5%< 10%< 5%

Experimental Protocols

Quantification of Folate-PEG-mal Labeling by UV-Vis Spectrophotometry

This method relies on the distinct UV absorbance of folic acid.

Materials:

  • Folate-PEG-mal conjugated biomolecule

  • Unconjugated biomolecule (as a blank)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a series of standard solutions of Folate-PEG-mal in PBS with known concentrations.

  • Measure the absorbance of the standard solutions at the maximum absorbance wavelength of folic acid (around 283 nm and 366 nm). A wavelength of 285 nm in sodium carbonate solution has also been reported to be selective for folic acid.[1]

  • Generate a standard curve by plotting absorbance versus concentration.

  • Dissolve the Folate-PEG-mal conjugated biomolecule in PBS at a known total biomolecule concentration.

  • Measure the absorbance of the conjugate solution at the same wavelength used for the standard curve.

  • Measure the absorbance of the unconjugated biomolecule at the same concentration and wavelength to account for any background absorbance.

  • Subtract the absorbance of the unconjugated biomolecule from the absorbance of the conjugate.

  • Use the standard curve to determine the concentration of conjugated Folate-PEG-mal.

  • Calculate the Degree of Labeling (DOL) using the following formula:

    DOL = (Molar concentration of Folate-PEG-mal) / (Molar concentration of biomolecule)

Quantification of Maleimide Conjugation Efficiency by HPLC

This protocol allows for the separation and quantification of the conjugated and unconjugated biomolecule.

Materials:

  • Folate-PEG-mal conjugated biomolecule

  • Unconjugated biomolecule (as a standard)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18 reverse-phase)

  • Mobile phases (e.g., water and acetonitrile with 0.1% trifluoroacetic acid)

Procedure:

  • Develop an HPLC method that can separate the unconjugated biomolecule from the Folate-PEG-mal conjugate. This typically involves optimizing the mobile phase gradient and column type.

  • Inject a known amount of the unconjugated biomolecule to determine its retention time and peak area.

  • Inject the reaction mixture or the purified conjugate.

  • Identify the peaks corresponding to the unconjugated biomolecule and the conjugate. The conjugate will typically have a different retention time due to the addition of the Folate-PEG-mal moiety.

  • Calculate the conjugation efficiency by comparing the peak area of the conjugated product to the total peak area of both the conjugated and unconjugated biomolecule.

    Conjugation Efficiency (%) = [Area(conjugate) / (Area(conjugate) + Area(unconjugated))] x 100

Indirect Quantification of Maleimide Groups using Ellman's Assay

This assay quantifies the number of unreacted maleimide groups by reacting them with a known excess of a thiol-containing compound and then measuring the remaining thiols.

Materials:

  • Folate-PEG-maleimide labeled sample

  • L-cysteine or Glutathione (GSH) solution of known concentration

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB)

  • Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.0)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a standard curve of L-cysteine or GSH using Ellman's reagent.

  • To a known amount of the Folate-PEG-maleimide labeled sample, add a known excess of L-cysteine or GSH solution.

  • Allow the reaction to proceed to completion (e.g., 2 hours at room temperature). This reaction will consume some of the added thiol.

  • Add Ellman's reagent to the reaction mixture. DTNB reacts with the remaining free thiols to produce 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm.

  • Measure the absorbance at 412 nm.

  • Use the standard curve to determine the concentration of the unreacted thiol.

  • The amount of maleimide is the initial amount of thiol minus the amount of unreacted thiol.

Visualizing the Workflow and Pathways

To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a relevant biological pathway.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_quantification Quantification Biomolecule Biomolecule Reaction Reaction Biomolecule->Reaction Folate-PEG-mal Folate-PEG-mal Folate-PEG-mal->Reaction Purification Purification Reaction->Purification UV-Vis UV-Vis Purification->UV-Vis HPLC HPLC Purification->HPLC MS MS Purification->MS NMR NMR Purification->NMR

Caption: Experimental workflow for labeling and quantification.

folate_receptor_pathway Folate-PEG-Drug Folate-PEG-Drug Folate Receptor Folate Receptor Folate-PEG-Drug->Folate Receptor Binding Endosome Endosome Folate Receptor->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Drug Release Drug Release Lysosome->Drug Release Degradation

Caption: Folate receptor-mediated endocytosis pathway.

Alternatives to Folate-PEG-Maleimide

While Folate-PEG-maleimide is a widely used reagent, researchers may consider alternatives for various reasons, such as improved stability or different reactivity.

Alternatives to Maleimide
  • 5-Hydroxy-pyrrolones (5HP2Os): These compounds have been shown to be advantageous alternatives to maleimides for cysteine labeling. They exhibit excellent stability towards hydrolysis and their thiol conjugates are more stable against thiol exchange compared to maleimide adducts.

  • Mono-sulfone-PEG: This reagent forms a more stable conjugate with thiols compared to maleimide-PEG, which can be beneficial for applications requiring long-term stability in vivo.

Alternatives to PEG

Concerns about the potential immunogenicity of PEG have led to the exploration of alternative polymers.

  • Polyglycerol (PG)

  • Polyaminoacids

  • Polyacrylamides

  • Zwitterionic polymers

These alternatives may offer improved biocompatibility and reduced immune responses in certain applications.

Conclusion

The accurate quantification of the degree of labeling with Folate-PEG-maleimide is crucial for the development of effective and reproducible targeted therapies. This guide has provided a comparative overview of the most common analytical techniques, along with their respective protocols and performance data. The choice of the most suitable method will depend on the specific requirements of the research project. Furthermore, the exploration of alternative conjugation chemistries may offer advantages in terms of stability and biocompatibility, paving the way for the next generation of targeted drug delivery systems.

References

Validating the Biological Activity of a Folate-PEG-Maleimide Conjugate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the effective validation of a bioconjugate is paramount to its successful application. This guide provides a comprehensive comparison of a Folate-PEG-maleimide (Folate-PEG-Mal) conjugate against alternative conjugation strategies, supported by detailed experimental protocols and data. The focus is on validating the biological activity, a critical step in the development of targeted therapeutics.

Comparative Performance of Bioconjugation Chemistries

The choice of conjugation chemistry significantly impacts the stability and efficacy of a bioconjugate. While maleimide chemistry is widely used for its reactivity towards thiols, its stability in vivo can be a concern. The succinimide linkage formed is susceptible to hydrolysis and exchange reactions with other thiols, potentially leading to premature drug release.[1][2] This guide compares the Folate-PEG-Mal conjugate with a more stable alternative, the mono-sulfone-PEG linkage.

Table 1: Comparison of Conjugate Stability

FeatureFolate-PEG-MaleimideFolate-PEG-Mono-SulfoneReference
Conjugation Chemistry Michael addition to a thiolNucleophilic substitution at a sulfone[2][3]
Stability in PBS (7 days, 37°C) >95% conjugate remaining>95% conjugate remaining[3]
Stability in 1 mM Glutathione (7 days, 37°C) <70% conjugate remaining>90% conjugate remaining
Potential for Deconjugation High (Retro-Michael reaction)Low

Table 2: In Vitro Cytotoxicity of Folate-Drug Conjugates

Cell LineConjugateIC50 (µM)Reference
A2780/AD (FR-positive)Folate-PEG-AZT380 - 410
A2780/AD (FR-positive)AZT (unconjugated)~8000
FR-negative controlFolate-PEG-AZTNo significant toxicity

Experimental Protocols for Biological Activity Validation

To validate the biological activity of a Folate-PEG-Mal conjugate, a series of in vitro assays are essential. These assays confirm the conjugate's ability to bind to its target receptor, be internalized by the cell, and exert its intended biological effect.

This protocol determines the binding affinity of the Folate-PEG-Mal conjugate to the folate receptor (FR), often overexpressed on the surface of cancer cells.

Materials:

  • FR-positive cells (e.g., HeLa, KB, IGROV1)

  • Folate-free cell culture medium

  • Radiolabeled folic acid (e.g., [3H]-folic acid) or a fluorescently labeled folate conjugate

  • Folate-PEG-Mal conjugate

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Scintillation counter or fluorescence plate reader

Protocol:

  • Cell Culture: Culture FR-positive cells in folate-free medium for 24 hours prior to the assay to upregulate receptor expression.

  • Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Competition Assay:

    • Prepare serial dilutions of the Folate-PEG-Mal conjugate and a known concentration of radiolabeled or fluorescently labeled folic acid.

    • Wash the cells with PBS and incubate them with the mixture of the labeled and unlabeled conjugates for a specified time (e.g., 1-2 hours) at 37°C.

    • Include a control with only the labeled folic acid to determine maximum binding.

  • Washing: Wash the cells thoroughly with ice-cold PBS to remove unbound conjugate.

  • Lysis and Quantification:

    • Lyse the cells using a suitable lysis buffer.

    • For radiolabeled conjugates, measure the radioactivity in the cell lysate using a scintillation counter.

    • For fluorescently labeled conjugates, measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the concentration of the Folate-PEG-Mal conjugate that inhibits 50% of the binding of the labeled folic acid (IC50). This value can be used to determine the binding affinity (Ki).

This assay quantifies the internalization of the Folate-PEG-Mal conjugate into FR-positive cells, confirming that the conjugate is effectively transported into the cell via folate receptor-mediated endocytosis.

Materials:

  • FR-positive and FR-negative cell lines

  • Fluorescently labeled Folate-PEG-Mal conjugate

  • Folate-free cell culture medium

  • PBS

  • Paraformaldehyde (for fixing cells)

  • Fluorescence microscope or flow cytometer

Protocol:

  • Cell Culture and Seeding: Culture and seed FR-positive and FR-negative cells in separate plates as described in the binding affinity assay.

  • Incubation: Incubate the cells with a known concentration of the fluorescently labeled Folate-PEG-Mal conjugate for various time points (e.g., 1, 4, 24 hours).

  • Washing: Wash the cells with ice-cold PBS to remove any unbound conjugate.

  • Quantification (Flow Cytometry):

    • Detach the cells using a non-enzymatic cell dissociation solution.

    • Analyze the fluorescence intensity of the cells using a flow cytometer.

  • Visualization (Fluorescence Microscopy):

    • Fix the cells with 4% paraformaldehyde.

    • Mount the coverslips on microscope slides and visualize the cellular uptake of the conjugate using a fluorescence microscope.

  • Competition Control: To confirm FR-mediated uptake, perform a parallel experiment where cells are co-incubated with the fluorescent conjugate and a high concentration of free folic acid. A significant reduction in fluorescence intensity would indicate specific uptake.

This assay evaluates the biological effect of the Folate-PEG-Mal conjugate, particularly if it is conjugated to a cytotoxic drug.

Materials:

  • FR-positive and FR-negative cancer cell lines

  • Folate-PEG-Mal-drug conjugate

  • Unconjugated drug

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Protocol:

  • Cell Seeding: Seed both FR-positive and FR-negative cells in 96-well plates and allow them to attach.

  • Treatment: Treat the cells with serial dilutions of the Folate-PEG-Mal-drug conjugate, the unconjugated drug, and a vehicle control.

  • Incubation: Incubate the cells for a period relevant to the drug's mechanism of action (e.g., 48-72 hours).

  • Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for both the conjugate and the unconjugated drug in both cell lines. A lower IC50 for the conjugate in FR-positive cells compared to FR-negative cells and the unconjugated drug indicates successful targeted delivery and activity.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the folate receptor signaling pathway, the experimental workflow for conjugate validation, and a comparison of conjugation chemistries.

Folate_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Folate-PEG-Mal Folate-PEG-Mal Conjugate FR Folate Receptor (FR) Folate-PEG-Mal->FR Binding Endosome Endosome FR->Endosome Internalization (Endocytosis) Signaling Signaling Pathways (e.g., JAK-STAT, ERK) FR->Signaling Signal Transduction Lysosome Lysosome Endosome->Lysosome Fusion Drug Released Drug Lysosome->Drug Drug Release

Folate receptor-mediated endocytosis and signaling pathway.

Experimental_Workflow cluster_synthesis Conjugate Synthesis & Characterization cluster_validation Biological Activity Validation cluster_invivo Preclinical Evaluation (Optional) Synthesis Synthesis of Folate-PEG-Mal Conjugate Characterization Characterization (e.g., MS, HPLC) Synthesis->Characterization Binding Binding Affinity Assay (FR-positive cells) Characterization->Binding Uptake Cellular Uptake Assay (FR-positive vs FR-negative cells) Binding->Uptake Cytotoxicity In Vitro Cytotoxicity Assay (FR-positive vs FR-negative cells) Uptake->Cytotoxicity InVivo In Vivo Efficacy & Toxicity Studies Cytotoxicity->InVivo

Workflow for validating the biological activity of a bioconjugate.

Conjugation_Comparison cluster_maleimide Maleimide Chemistry cluster_sulfone Mono-Sulfone Chemistry Protein_Mal Protein-SH Thioether Thioether Bond (Succinimide Ring) Protein_Mal->Thioether + Maleimide Folate-PEG-Maleimide Maleimide->Thioether Instability Potential Instability (Retro-Michael Reaction) Thioether->Instability Protein_Sulf Protein-SH Stable_Bond Stable Thioether Bond Protein_Sulf->Stable_Bond + Sulfone Folate-PEG-Mono-Sulfone Sulfone->Stable_Bond Stability Enhanced Stability Stable_Bond->Stability

Comparison of maleimide and mono-sulfone conjugation chemistries.

References

A Comparative Guide to Alternative Targeting Ligands for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The paradigm of targeted cancer therapy has long been dominated by the use of folic acid as a ligand to deliver cytotoxic agents to tumors overexpressing the folate receptor. While effective in many cases, the scientific community is actively exploring alternative targeting moieties that may offer improved specificity, enhanced therapeutic efficacy, and the ability to target a broader range of malignancies. This guide provides an objective comparison of prominent alternative targeting ligands to folate, supported by available experimental data, to aid researchers in the selection and design of next-generation cancer therapeutics.

Overview of Targeting Ligands

A variety of molecules are being investigated as alternatives to folate for targeted cancer therapy. These ligands bind to specific receptors that are overexpressed on the surface of cancer cells, facilitating the delivery of conjugated therapeutic payloads. Key alternatives include:

  • Transferrin: A glycoprotein that binds to the transferrin receptor (TfR), which is upregulated in many cancer types to meet the increased iron demand of rapidly proliferating cells.

  • RGD Peptides: Short peptide sequences containing the arginine-glycine-aspartic acid (RGD) motif that specifically target integrins, cell adhesion molecules crucial for tumor growth, angiogenesis, and metastasis.

  • Hyaluronic Acid (HA): A naturally occurring polysaccharide that binds to the CD44 receptor, a cell surface glycoprotein involved in cell proliferation, migration, and invasion.

  • Prostate-Specific Membrane Antigen (PSMA) Ligands: Small molecules that target PSMA, a transmembrane protein highly overexpressed in prostate cancer and the neovasculature of many solid tumors.

  • Anisamide: A small molecule that has been investigated for its potential to target the sigma receptor, which is overexpressed in various cancer cell lines.

Comparative Performance Data

The following tables summarize available quantitative data comparing the performance of these alternative ligands with folate. It is important to note that direct head-to-head comparative studies are limited, and data is often generated using different cell lines, nanoparticle platforms, and experimental conditions.

LigandReceptorTarget Cancer Types (Examples)Binding Affinity (Kd)Reference
Folic Acid Folate Receptor (FR)Ovarian, lung, breast, kidney, endometrial~1 nM[1]
Transferrin Transferrin Receptor (TfR)Brain, pancreatic, lung, breast~2 nM (for J591 antibody)[2]
RGD Peptide αvβ3 IntegrinGlioblastoma, melanoma, ovarian, breastNanomolar range[3]
Hyaluronic Acid CD44Breast, ovarian, colon, lungVaries with molecular weight and cell type
PSMA Ligand PSMAProstate, neovasculature of solid tumors0.81 - 3.8 nM (for [¹²³I]MIP-1072/1095)
Anisamide Sigma ReceptorProstate, melanoma (cell lines)Data not available

Table 1: Comparison of Ligand-Receptor Interactions. This table provides an overview of the ligands, their corresponding receptors, examples of cancers where these receptors are overexpressed, and reported binding affinities.

Ligand-Drug ConjugateCell LineIC50 ValueComparison to Non-Targeted ControlReference
Folate-AZTFR-positive cells380-410 µM~20-fold lower IC50 than free AZT
Folate-Doxorubicin (magnetic nanoparticles)A2780 (ovarian)Not specified10.33-fold lower IC50 than non-targeted nanoparticles
Folate-Doxorubicin (magnetic nanoparticles)OVCAR3 (ovarian)Not specified3.93-fold lower IC50 than non-targeted nanoparticles
Transferrin/Folate-Vincristine (magnetic nanoparticles)Y79 (retinoblastoma)Significantly lower than free VCREnhanced toxicity compared to single ligand and free drug
Hyaluronic Acid/Folate-Curcumin/MethotrexateHeLa (cervical)Significantly lower than single ligand and free drugsEnhanced cytotoxicity compared to single ligand and free drugs

Table 2: In Vitro Cytotoxicity Data. This table summarizes the half-maximal inhibitory concentration (IC50) values for various ligand-drug conjugates, demonstrating their enhanced potency compared to non-targeted controls.

Nanoparticle SystemTargeting Ligand(s)Tumor ModelTumor AccumulationComparisonReference
Gadolinium NanoparticlesFolateKB xenograft33±7 µg Gd/gComparable to PEG-coated, but enhanced retention
Nanographene OxideFolateKB xenograftNot specifiedLower than dual-targeted (Folate-RGD)
Nanographene OxideRGD PeptideKB xenograftNot specifiedLower than dual-targeted (Folate-RGD)
Nanographene OxideFolate and RGDKB xenograftSignificantly higher1.9-fold higher than RGD-nGO, 2.4-fold higher than FA-nGO
Albumin NanoparticlesFolateHeLa xenograftNot specifiedHigher than non-targeted nanoparticles
Hyaluronic Acid NanoparticlesFolate and Hyaluronic AcidHeLa xenograftHigher accumulation and penetrationMore efficient than single HA-targeted nanoparticles

Table 3: In Vivo Tumor Uptake and Efficacy. This table presents data from in vivo studies, highlighting the tumor accumulation and therapeutic efficacy of different targeted nanoparticle systems.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action and the methodologies used to evaluate these ligands, the following diagrams illustrate key signaling pathways and experimental workflows.

Ligand_Receptor_Internalization cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Targeting Ligand (e.g., Folate, Transferrin) Receptor Overexpressed Receptor Ligand->Receptor Binding Receptor_Bound Ligand-Receptor Complex Receptor->Receptor_Bound Endosome Endosome Receptor_Bound->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Maturation Drug_Release Drug Release Lysosome->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Figure 1: General workflow of ligand-mediated drug delivery.

Integrin_Signaling RGD RGD Peptide Integrin Integrin Receptor (αvβ3) RGD->Integrin FAK FAK Integrin->FAK Src Src FAK->Src PI3K PI3K FAK->PI3K Ras Ras Src->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation Survival, Migration Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 2: Simplified RGD-Integrin signaling pathway.

CD44_Signaling HA Hyaluronic Acid CD44 CD44 Receptor HA->CD44 PI3K PI3K CD44->PI3K Ras Ras CD44->Ras Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Survival

Figure 3: Simplified Hyaluronic Acid-CD44 signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of targeting ligands.

Protocol 1: Competitive Binding Assay

This assay is used to determine the binding affinity (Kd) of a ligand for its receptor.

  • Cell Culture: Culture cancer cells overexpressing the receptor of interest (e.g., KB cells for folate receptor) to confluency in appropriate media.

  • Radioligand Preparation: Prepare a solution of a radiolabeled version of the natural ligand (e.g., [³H]folic acid) at a concentration near its Kd.

  • Competitor Preparation: Prepare serial dilutions of the unlabeled targeting ligand (the "competitor").

  • Incubation: Incubate the cells with the radioligand and varying concentrations of the competitor ligand for a set time at 4°C to reach equilibrium.

  • Washing: Wash the cells with ice-cold buffer to remove unbound ligands.

  • Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the competitor concentration. The IC50 (concentration of competitor that displaces 50% of the radioligand) is determined and used to calculate the Ki, which represents the binding affinity of the competitor ligand.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the cytotoxicity (IC50) of ligand-drug conjugates.

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with serial dilutions of the ligand-drug conjugate, the free drug, and a non-targeted control for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to formazan, forming purple crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot it against the drug concentration to determine the IC50 value.

Protocol 3: In Vivo Tumor Uptake and Biodistribution Study

This protocol is used to evaluate the tumor-targeting ability and organ distribution of ligand-conjugated nanoparticles in an animal model.

  • Tumor Xenograft Model: Establish tumor xenografts by subcutaneously injecting cancer cells into immunocompromised mice. Allow the tumors to grow to a suitable size.

  • Nanoparticle Administration: Administer the fluorescently or radioactively labeled targeted nanoparticles, non-targeted nanoparticles, and a control solution intravenously to different groups of mice.

  • In Vivo Imaging: At various time points post-injection, perform in vivo imaging (e.g., fluorescence imaging or PET/SPECT) to visualize the biodistribution of the nanoparticles.

  • Ex Vivo Biodistribution: At the final time point, euthanize the mice and harvest the tumor and major organs (liver, spleen, kidneys, lungs, heart).

  • Quantification: Measure the fluorescence or radioactivity in the harvested tissues using an appropriate instrument (e.g., imaging system or gamma counter).

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor to determine the targeting efficiency and biodistribution profile.

Conclusion

The exploration of alternative targeting ligands to folate is a vibrant and promising area of cancer research. Ligands such as transferrin, RGD peptides, hyaluronic acid, and PSMA-targeting molecules have demonstrated significant potential in preclinical studies. The choice of a targeting ligand should be guided by the specific cancer type and the expression levels of its corresponding receptor. While dual-ligand targeting strategies appear to offer synergistic benefits in some cases, further head-to-head comparative studies of single ligands are crucial to fully elucidate their relative advantages and disadvantages. The data and protocols presented in this guide are intended to provide a valuable resource for researchers dedicated to advancing the field of targeted cancer therapy.

References

A Researcher's Guide to Assessing the Purity of Folate-PEG1-mal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of folic acid to polyethylene glycol (PEG) linkers with a maleimide functional group (Folate-PEG1-mal) is a critical step in the development of targeted drug delivery systems, particularly for cancer therapeutics. The purity of this heterobifunctional linker is paramount to ensure the efficacy, safety, and reproducibility of the final drug conjugate. This guide provides a comprehensive comparison of analytical methods for assessing the purity of this compound, complete with experimental protocols and data presentation to aid researchers in making informed decisions for their quality control processes.

Comparison of Analytical Methods for Purity Assessment

A multi-faceted approach is often necessary for the comprehensive characterization of this compound. The choice of method depends on the specific purity attribute being assessed, such as the presence of unreacted starting materials, byproducts, or the integrity of the final conjugate.

Method Principle Information Provided Advantages Limitations Typical Purity Spec.
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Purity, presence of unreacted folic acid, PEG-maleimide, and other small molecule impurities.High resolution, quantitative, widely available.May not resolve PEG polydispersity well; potential for on-column degradation.>95%[1]
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic volume.Detection of aggregates and high molecular weight impurities.Mild separation conditions, good for assessing aggregation.Low resolution for species of similar size.Main peak >98%
¹H Nuclear Magnetic Resonance (NMR) Analysis of the magnetic properties of atomic nuclei.Structural confirmation, identification of functional groups (folate, PEG, maleimide), and quantification of purity (qNMR).Provides detailed structural information, can be quantitative without a reference standard (qNMR).[2][3][4][5]Lower sensitivity compared to MS, requires pure standards for qNMR.Confirms structural integrity
MALDI-TOF Mass Spectrometry Measurement of mass-to-charge ratio of ionized molecules.Molecular weight confirmation, assessment of PEG polydispersity.High sensitivity, provides accurate mass information.Can be difficult to quantify accurately, may not be suitable for complex mixtures.Confirms expected molecular weight
Ellman's Assay Colorimetric chemical assay.Quantification of the reactive maleimide group.Simple, rapid, and specific for thiols (used in an indirect assay for maleimides).Indirect measurement, can be affected by interfering substances.>90% maleimide activity

Experimental Protocols

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is ideal for separating this compound from non-PEGylated impurities and starting materials.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in water

  • B: 0.1% TFA in acetonitrile

Gradient:

  • A typical gradient would be from 5% to 95% B over 30 minutes.

Detection:

  • UV at 280 nm (for folate) and 302 nm (for maleimide).

Sample Preparation:

  • Dissolve this compound in the mobile phase A at a concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Data Analysis:

  • The purity is calculated based on the area percentage of the main peak corresponding to this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural confirmation and can be used quantitatively (qNMR) to determine purity.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Sample Preparation:

  • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Add a known amount of an internal standard (e.g., maleic acid) for qNMR.

Data Acquisition:

  • Acquire a standard 1D proton spectrum.

Data Analysis:

  • Structural Confirmation: Identify characteristic peaks for the folate, PEG, and maleimide moieties.

    • Folate aromatic protons: ~6.5-8.5 ppm

    • PEG backbone protons (-CH₂CH₂O-): ~3.5-3.7 ppm

    • Maleimide protons (-CH=CH-): ~6.8-7.0 ppm

  • Purity Calculation (qNMR): Compare the integral of a characteristic peak of this compound to the integral of the known internal standard.

MALDI-TOF Mass Spectrometry

This technique is used to confirm the molecular weight of the this compound.

Instrumentation:

  • MALDI-TOF mass spectrometer

Sample Preparation:

  • Matrix Solution: Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) in a 1:1 mixture of acetonitrile and 0.1% TFA in water.

  • Analyte Solution: Dissolve this compound in water at a concentration of approximately 1 mg/mL.

  • Spotting: Mix the analyte and matrix solutions in a 1:1 ratio and spot onto the MALDI target plate. Allow to air dry.

Data Analysis:

  • Identify the peak corresponding to the molecular ion of this compound, often observed as a sodium adduct [M+Na]⁺.

Ellman's Assay for Maleimide Quantification

This assay indirectly quantifies the active maleimide groups by reacting them with a known amount of a thiol-containing compound and then measuring the remaining unreacted thiol.

Materials:

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)

  • L-cysteine standard solution

  • Phosphate buffer (0.1 M, pH 7.0)

Procedure:

  • Reaction: Incubate a known concentration of this compound with a known excess concentration of L-cysteine in the phosphate buffer for 2 hours at room temperature.

  • Quantification of Unreacted Thiol: Add Ellman's reagent to the reaction mixture. The reagent reacts with the remaining free thiols to produce a yellow-colored product.

  • Measurement: Measure the absorbance of the solution at 412 nm using a spectrophotometer.

  • Calculation: Determine the amount of unreacted L-cysteine from a standard curve. The amount of active maleimide is calculated by subtracting the amount of unreacted L-cysteine from the initial amount.

Common Impurities and Their Impact

The synthesis of this compound can result in several impurities that may affect the performance of the final conjugate.

Impurity Source Potential Impact Detection Method
Unreacted Folic Acid Incomplete coupling reaction.Competes for folate receptor binding, reducing targeting efficiency.RP-HPLC, LC-MS
Unreacted PEG-maleimide Incomplete coupling reaction.Can react with other thiol-containing molecules, leading to non-specific conjugation.RP-HPLC, LC-MS
Hydrolyzed Maleimide Exposure to moisture or non-optimal pH.Inactive maleimide group cannot conjugate to the target molecule, reducing yield.RP-HPLC, LC-MS
EDC/NHS Byproducts Use of carbodiimide chemistry for coupling.Can be difficult to remove and may have unknown biological effects.RP-HPLC
Aggregates Self-assembly of the amphiphilic molecule.Can alter the pharmacokinetic profile and cellular uptake of the conjugate.SEC, Dynamic Light Scattering (DLS)

Visualization of Experimental Workflow

A typical workflow for the comprehensive purity assessment of this compound is outlined below.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment cluster_result Result synthesis This compound Synthesis purification Purification (e.g., Chromatography) synthesis->purification rphplc RP-HPLC (Purity, Impurities) purification->rphplc sec SEC (Aggregates) purification->sec nmr NMR (Structure, qNMR) purification->nmr ms MALDI-TOF MS (Molecular Weight) purification->ms ellman Ellman's Assay (Maleimide Activity) purification->ellman result Pure this compound (>95% Purity) rphplc->result sec->result nmr->result ms->result ellman->result folate_receptor_pathway Folate_PEG_Drug Folate-PEG-Drug Conjugate Folate_Receptor Folate Receptor (FR) Folate_PEG_Drug->Folate_Receptor Binding Endosome Endosome Folate_Receptor->Endosome Endocytosis Cell_Membrane Cell Membrane Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Drug Release Lysosome->Drug_Release Drug Cleavage Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of Folate-PEG1-mal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. Folate-PEG1-mal, a valuable tool in targeted drug delivery and bioconjugation, requires specific handling and disposal procedures due to its reactive maleimide group. This guide provides essential, step-by-step instructions for the safe disposal of this compound, ensuring the integrity of your research environment and compliance with safety regulations.

Core Principles of this compound Disposal

This compound is a compound combining folic acid, a polyethylene glycol (PEG) linker, and a reactive maleimide group. While folic acid itself is a vitamin, the maleimide moiety is a reactive functional group that readily undergoes Michael addition with thiols. This reactivity, beneficial for bioconjugation, necessitates careful handling and disposal to prevent unintended reactions and potential hazards. The primary principle for the safe disposal of this compound is to treat it as hazardous chemical waste, with the added precaution of deactivating its reactive maleimide group prior to disposal.

Experimental Protocol: Deactivation of this compound Waste

Before final disposal, it is best practice to quench the reactivity of the maleimide group. This is achieved by reacting it with an excess of a thiol-containing compound, converting the reactive maleimide to a stable thioether.

Materials:

  • This compound waste (solid or in solution)

  • Thiol-containing quenching agent (e.g., β-mercaptoethanol (BME), dithiothreitol (DTT), or L-cysteine)

  • Suitable buffer (e.g., phosphate-buffered saline, PBS, pH 6.5-7.5)

  • Designated hazardous waste container, properly labeled

  • Appropriate Personal Protective Equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves (nitrile is a suitable option).

Procedure:

  • Preparation of Quenching Solution: In a well-ventilated fume hood, prepare a quenching solution by dissolving a thiol-containing compound in a suitable buffer. A common starting point is a 10- to 20-fold molar excess of the thiol reagent relative to the amount of this compound to be deactivated. For instance, a solution of L-cysteine can be prepared and its pH adjusted to neutral.

  • Deactivation Reaction:

    • For liquid this compound waste , slowly add the quenching solution to the waste container.

    • For solid this compound waste , first dissolve it in a minimal amount of a suitable solvent (like DMSO or DMF) before adding the quenching solution.

    • Gently mix the solution.

  • Incubation: Allow the reaction to proceed for at least 2 hours at room temperature, or overnight at 4°C, to ensure complete deactivation of the maleimide groups.

  • Final Disposal: The deactivated solution is still considered hazardous waste. Securely cap the waste container and ensure it is properly labeled with its contents (e.g., "Deactivated this compound waste with L-cysteine").

  • Collection: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service.

Quantitative Data for Disposal and Deactivation

ParameterGuidelineNotes
Maleimide Deactivation
Molar Excess of Thiol Reagent10-20 foldA sufficient excess ensures complete reaction with the maleimide groups.
Reaction pH6.5 - 7.5Optimal range for the thiol-maleimide reaction, minimizing hydrolysis of the maleimide.
Reaction Time≥ 2 hours at room temperatureLonger incubation (e.g., overnight at 4°C) can also be effective.
General Laboratory Waste
Satellite Accumulation Area Limit≤ 55 gallonsMaximum volume of hazardous waste that can be stored in a designated satellite area.[1][2]
Acute Hazardous Waste Limit≤ 1 quartMaximum volume for acutely toxic waste stored in a satellite accumulation area.[1][2]

Mandatory Visualizations

Folate Receptor-Mediated Endocytosis Workflow

This compound is often used to target therapeutics to cells that overexpress the folate receptor. The following diagram illustrates the cellular uptake mechanism of a drug conjugate utilizing this pathway.

Folate_Receptor_Endocytosis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space conjugate Folate-PEG-Drug Conjugate binding Binding to Receptor conjugate->binding receptor Folate Receptor receptor->binding endocytosis Endocytosis binding->endocytosis Internalization endosome Early Endosome (pH decrease) endocytosis->endosome release Drug Release endosome->release Acidification recycling Receptor Recycling endosome->recycling drug Active Drug release->drug recycling->receptor Return to Membrane

Caption: Workflow of folate receptor-mediated endocytosis for targeted drug delivery.

Logical Workflow for this compound Disposal

This diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste.

Disposal_Workflow start This compound Waste (Solid or Liquid) ppe Wear Appropriate PPE (Lab Coat, Goggles, Gloves) start->ppe deactivate Deactivate Maleimide Group with Thiol Reagent ppe->deactivate liquid_waste Collect Deactivated Liquid in Labeled Container deactivate->liquid_waste If liquid solid_waste Dissolve Solid Waste First, Then Deactivate and Collect deactivate->solid_waste If solid label_waste Label as Hazardous Waste (Specify Contents) liquid_waste->label_waste solid_waste->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs

Caption: Decision and action workflow for the safe disposal of this compound.

By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, contributing to a secure and compliant laboratory environment.

References

Comprehensive Safety and Handling Guide for Folate-PEG1-mal

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Identification and Core Components:
  • Folic Acid: Generally considered to have low hazard potential in a laboratory context. However, it can be a skin, eye, and respiratory irritant.[1]

  • Polyethylene Glycol (PEG): Typically has low toxicity and is not considered hazardous.

  • Maleimide: This is the most reactive component. Maleimides are known to be reactive toward thiols, can act as alkylating agents, and may cause skin sensitization or allergic reactions.[2]

Given the presence of the maleimide group, Folate-PEG1-mal should be handled with care to avoid skin and eye contact, inhalation, and ingestion.

Personal Protective Equipment (PPE)

Appropriate PPE is crucial to ensure personal safety when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Handling Solid Safety glasses with side shields or chemical splash goggles.Two pairs of powder-free nitrile gloves.A lab coat that is fully buttoned.Required when dusts are generated.
Preparing Solutions Chemical splash goggles.Two pairs of powder-free nitrile gloves.A lab coat that is fully buttoned.Not generally required if handled in a fume hood.
Conducting Reactions Chemical splash goggles.Two pairs of powder-free nitrile gloves.A lab coat that is fully buttoned.Not generally required if handled in a fume hood.
Handling Waste Chemical splash goggles.Two pairs of powder-free nitrile gloves.A lab coat that is fully buttoned.Not generally required if handled in a fume hood.

Operational and Disposal Plans

Storage and Handling:

  • Storage: Store this compound in a cool, dry, and dark place.[3] For long-term stability, especially for maleimide-containing compounds, storage at -20°C is recommended.[4]

  • Handling Solid: When handling the solid form of this compound, it is best practice to work in a chemical fume hood to prevent the inhalation of any fine powders.[3]

  • Preparing Solutions: Solutions should also be prepared within a chemical fume hood. Common solvents for similar compounds include DMF and DMSO. Due to the risk of hydrolysis, do not store maleimide-containing products in aqueous solutions.

Spill Management:

In the event of a spill, avoid generating dust. Do not use a vacuum cleaner, as this can disperse fine powder. For a solid spill, carefully collect the powder and place it into a sealed container for hazardous waste. Clean the contaminated surface with a detergent solution and then rinse with water, collecting the cleaning solutions as hazardous waste.

Disposal Plan:

All waste containing this compound should be treated as hazardous chemical waste.

  • Solid Waste: Dispose of contaminated solid waste, such as pipette tips, tubes, and gloves, in a designated hazardous waste container. Unused solid this compound should also be disposed of as hazardous chemical waste.

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed hazardous waste container. Do not pour solutions down the drain. It is good practice to deactivate the reactive maleimide group before disposal by reacting it with an excess of a thiol-containing compound.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" with the specific contents listed.

  • Storage and Pickup: Store waste containers in a designated, well-ventilated, and secure area. Follow your institution's procedures for the pickup and disposal of chemical waste.

Experimental Workflow

The following diagram outlines the general workflow for handling this compound, emphasizing key safety precautions.

Folate_PEG1_mal_Workflow This compound Handling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_disposal Waste Disposal cluster_ppe Personal Protective Equipment storage Storage (-20°C, dry, dark) weighing Weighing (in fume hood) storage->weighing Equilibrate to RT dissolving Dissolving (in fume hood, use dry solvent) weighing->dissolving reaction_setup Reaction Setup dissolving->reaction_setup incubation Incubation reaction_setup->incubation purification Purification incubation->purification solid_waste Solid Waste (Contaminated materials) purification->solid_waste liquid_waste Liquid Waste (Unused solutions) purification->liquid_waste collection Hazardous Waste Collection solid_waste->collection deactivation Deactivation (Optional, with thiol) liquid_waste->deactivation deactivation->collection ppe_info Goggles Lab Coat Nitrile Gloves (x2)

Caption: Workflow for handling this compound, from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.